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  • Product: 2-(3-Methylpiperidin-1-yl)pyridin-3-amine
  • CAS: 926219-72-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(3-Methylpiperidin-1-yl)pyridin-3-amine: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of 2-(3-methylpiperidin-1-yl)pyridin-3-amine, a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 2-(3-methylpiperidin-1-yl)pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is limited in public literature, this document leverages data from close structural analogues to offer expert insights into its chemical properties, plausible synthetic routes, and potential applications in drug discovery. By examining the well-documented pharmacology of the aminopyridine and piperidine scaffolds, we aim to provide a foundational resource for researchers exploring this and related chemical spaces. This guide is structured to deliver not just data, but a causal understanding of the molecule's behavior and potential, grounded in established chemical principles and field-proven insights.

Core Molecular Structure and Physicochemical Profile

The fundamental architecture of 2-(3-methylpiperidin-1-yl)pyridin-3-amine comprises a pyridine ring substituted at the 2-position with a 3-methylpiperidine moiety and at the 3-position with an amino group. This arrangement of functional groups imparts a unique electronic and steric profile that is anticipated to govern its biological activity and physicochemical properties.

A summary of the core and analogous compound properties is presented below:

Property2-(3-Methylpiperidin-1-yl)pyridin-3-amine (Predicted)2-(Piperidin-1-yl)pyridin-3-amine[1]2-Amino-3-methylpyridine[2]
CAS Number Not available5028-14-81603-40-3
Molecular Formula C₁₁H₁₇N₃C₁₀H₁₅N₃C₆H₈N₂
Molecular Weight 191.28 g/mol 177.25 g/mol 108.14 g/mol
IUPAC Name 2-(3-Methylpiperidin-1-yl)pyridin-3-amine2-(Piperidin-1-yl)pyridin-3-amine3-Methylpyridin-2-amine

The introduction of the methyl group on the piperidine ring is expected to increase the lipophilicity (logP) of the molecule compared to its non-methylated counterpart, which could influence its solubility, membrane permeability, and metabolic stability.

Synthesis and Reaction Mechanisms: A Practical Approach

The synthesis of 2-(3-methylpiperidin-1-yl)pyridin-3-amine can be logically approached through established methods for C-N bond formation on a pyridine scaffold. The two most prominent and industrially relevant strategies are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Proposed Synthetic Pathway

The most direct and plausible synthetic route involves the coupling of a 2-halopyridin-3-amine with 3-methylpiperidine. 2-Chloro- or 2-bromopyridin-3-amine are suitable starting materials due to the reactivity of halogens at the 2- and 4-positions of the pyridine ring towards nucleophilic attack.[3]

Synthetic Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-Halo-pyridin-3-amine 2-Halo-pyridin-3-amine (X = Cl, Br) Coupling C-N Cross-Coupling 2-Halo-pyridin-3-amine->Coupling 3-Methylpiperidine 3-Methylpiperidine 3-Methylpiperidine->Coupling Target_Molecule 2-(3-Methylpiperidin-1-yl)pyridin-3-amine Coupling->Target_Molecule

Caption: Proposed synthesis of 2-(3-methylpiperidin-1-yl)pyridin-3-amine.

Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is highly applicable in this context.[4][5] This palladium-catalyzed cross-coupling reaction offers high functional group tolerance and generally proceeds with good to excellent yields.[4]

Materials:

  • 2-Bromo-pyridin-3-amine

  • 3-Methylpiperidine

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like a BrettPhos-precatalyst[6]

  • A suitable phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)[6]

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃))

  • Anhydrous toluene or dioxane as the solvent

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-pyridin-3-amine (1.0 eq), the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (1-10 mol%).

  • Add the anhydrous solvent (toluene or dioxane) and stir the mixture for several minutes to allow for catalyst formation.

  • Add the base (e.g., NaOtBu, 1.5-2.0 eq) and 3-methylpiperidine (1.2-1.5 eq).

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(3-methylpiperidin-1-yl)pyridin-3-amine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

  • Phosphine Ligand: Sterically hindered and electron-rich phosphine ligands are crucial for facilitating both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the product, which is often the rate-limiting step.[4]

  • Base: The base is required to deprotonate the amine, forming the more nucleophilic amide, and to neutralize the hydrogen halide generated during the catalytic cycle.

Alternative Method: Nucleophilic Aromatic Substitution (SNAr)

While often requiring harsher conditions than palladium-catalyzed methods, SNAr can be an effective, metal-free alternative.[7] This reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which activates the 2- and 4-positions to nucleophilic attack.[3]

Procedure:

  • In a sealed reaction vessel, combine 2-chloro-pyridin-3-amine (1.0 eq) and an excess of 3-methylpiperidine (3-5 eq), which can also serve as the base and solvent.

  • Alternatively, a high-boiling point polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be used with a base such as potassium carbonate.

  • Heat the mixture to a high temperature (typically >150 °C). Microwave irradiation can be employed to accelerate the reaction.[8]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and partition between water and an organic solvent.

  • Work-up and purify as described for the Buchwald-Hartwig amination.

Drug Development Insights and Potential Applications

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[9][10][11] These compounds are known to interact with a variety of biological targets, including enzymes and receptors, due to their unique structural and electronic properties.[9] The piperidine moiety is also a common feature in many pharmaceuticals, often contributing to improved pharmacokinetic properties and providing a vector for interacting with target proteins.[12][13]

Potential Therapeutic Areas

Based on the known activities of structurally related compounds, 2-(3-methylpiperidin-1-yl)pyridin-3-amine could be a valuable lead structure in several therapeutic areas:

  • Oncology: Many aminopyridine derivatives have been developed as kinase inhibitors. For instance, piperidinyl aminopyrimidine derivatives have shown potent inhibitory activity against IKK-2, a key kinase in the NF-κB signaling pathway, which is implicated in inflammation and cancer.[14]

  • Infectious Diseases: The aminopyridine core is present in compounds with anti-viral, anti-bacterial, and anti-protozoal activity.[11][15] For example, piperidin-4-yl-aminopyrimidine derivatives have been identified as potent non-nucleoside HIV-1 reverse transcriptase inhibitors.[16]

  • Neuroscience: The ability of aminopyridines to modulate ion channels makes them interesting candidates for neurological disorders.[9] Piperidine derivatives are also prevalent in centrally acting agents.[17]

Hypothesized Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for this class of compounds is the inhibition of protein kinases. The aminopyridine core can act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a common feature of many ATP-competitive kinase inhibitors.

Kinase Inhibition Kinase Kinase Active Site Hinge Region ATP Binding Pocket Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes Inhibitor 2-(3-Methylpiperidin-1-yl)pyridin-3-amine Inhibitor->Kinase:hinge Binds to Hinge Region No_Reaction Inhibition of Phosphorylation Inhibitor->No_Reaction ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase

Caption: Hypothesized mechanism of kinase inhibition.

The 3-methylpiperidine group would likely occupy a hydrophobic pocket adjacent to the ATP binding site, with the methyl group potentially providing additional beneficial steric interactions to enhance potency and selectivity. The 3-amino group could form further hydrogen bonds with residues in the active site.

Conclusion and Future Directions

2-(3-Methylpiperidin-1-yl)pyridin-3-amine represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. This technical guide has provided a robust framework for its synthesis and has outlined plausible therapeutic applications based on the well-established pharmacology of its constituent scaffolds.

Future research should focus on the successful synthesis and characterization of this molecule, followed by a broad biological screening campaign to elucidate its primary pharmacological activities. Structure-activity relationship (SAR) studies, exploring different substitution patterns on both the pyridine and piperidine rings, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The insights provided herein offer a solid foundation for these future research and development endeavors.

References

  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances.
  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.
  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.
  • Various Authors. (Date not available). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry.
  • Various Authors. (2022). 2-Aminopyridine - an unsung hero in drug discovery. RSC Medicinal Chemistry.
  • Various Authors. (Date not available). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry.
  • Vinokurov, A. D., et al. (2023). Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate.
  • Various Authors. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • BuyersGuideChem. (n.d.). 2-(Piperazin-1-ylmethyl)pyridin-3-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methylpyridine. Retrieved from [Link]

  • Various Authors. (n.d.). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Various Authors. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
  • Various Authors. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Various Authors. (2023).
  • Simmler, L. D., et al. (2014).
  • Various Authors. (2011). Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Various Authors. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry.
  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. Retrieved from [Link]

  • Various Authors. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Various Authors. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Various Authors. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Various Authors. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry.
  • PubChem. (n.d.). (R)-1-methylpiperidin-3-amine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (3-(3-Chlorophenethyl)pyridin-2-yl-d5)(1-methylpiperidin-4-yl)methanone. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(3-Methylpiperidin-1-yl)pyridin-3-amine: Synthesis, Characterization, and Potential Applications

For distribution to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine, a heterocyclic compound with significa...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document details its chemical properties, a proposed synthetic route, and methods for its characterization. Furthermore, it explores potential applications based on the biological activities of structurally related aminopyridine derivatives.

Core Molecular Attributes

2-(3-Methylpiperidin-1-yl)pyridin-3-amine is a substituted aminopyridine featuring a 3-methylpiperidine moiety attached to the 2-position of the pyridine ring and an amine group at the 3-position.

Molecular Formula and Weight

Based on its structure, the molecular formula of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine is calculated to be C₁₁H₁₇N₃. This corresponds to a molecular weight of approximately 191.28 g/mol . This calculated weight is consistent with that of its isomer, 1-(Pyridin-3-ylmethyl)piperidin-4-amine.

Structural Representation

The chemical structure of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine is presented below:

G Start 2-Chloro-3-aminopyridine + 3-Methylpiperidine Reaction Nucleophilic Aromatic Substitution Start->Reaction Product 2-(3-Methylpiperidin-1-yl)pyridin-3-amine Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed synthesis workflow for 2-(3-Methylpiperidin-1-yl)pyridin-3-amine.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-3-aminopyridine (1 equivalent) in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add 3-methylpiperidine (1.2 equivalents) and a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 100-150 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization and Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring, the protons of the 3-methylpiperidine ring, and the amine protons. The aromatic protons will likely appear in the range of δ 6.5-8.0 ppm. The methyl group on the piperidine ring would present as a doublet around δ 0.9-1.2 ppm.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule. The carbons of the pyridine ring are expected in the δ 110-160 ppm region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight. The ESI+ mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 192.1504.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC can be employed to determine the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small percentage of a modifier like trifluoroacetic acid) would be a suitable method.

Potential Applications in Drug Discovery

Aminopyridine scaffolds are prevalent in many biologically active compounds. While the specific biological activity of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine is not yet reported, its structural motifs suggest potential applications in several therapeutic areas.

  • Kinase Inhibition: Many kinase inhibitors incorporate a substituted aminopyridine core, which can act as a hinge-binding motif. This compound could be explored as a building block for the synthesis of novel kinase inhibitors for oncology or inflammatory diseases.[1]

  • Central Nervous System (CNS) Activity: The piperidine moiety is a common feature in CNS-active drugs. The lipophilicity and basic nitrogen of the piperidine ring can facilitate crossing the blood-brain barrier.

  • Antimicrobial Agents: Some aminopyridine derivatives have demonstrated antimicrobial properties. Further investigation into the activity of this compound against various pathogens could be a promising research avenue.[2]

Conclusion

2-(3-Methylpiperidin-1-yl)pyridin-3-amine is a compound of interest for medicinal chemists and drug discovery scientists. This guide provides a foundational understanding of its chemical properties, a practical synthetic approach, and robust analytical methods for its characterization. The structural features of this molecule suggest that it is a valuable scaffold for the development of novel therapeutic agents. Further research into its biological activities is warranted to fully elucidate its potential in various disease areas.

References

  • BuyersGuideChem. 2-(Piperazin-1-ylmethyl)pyridin-3-amine | 1531334-84-5. [Link]

  • PubChem. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347. [Link]

  • ResearchGate. Synthesis and DFT studies of novel aminoimidazodipyridines using 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile as an efficient key precursor. [Link]

  • Organic Chemistry Portal. Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. [Link]

  • Patsnap. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. [Link]

  • PubMed. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. [Link]

  • Google Patents.
  • MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

  • Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • PMC. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]

  • PubChemLite. 2-(4-methylpiperidin-1-yl)pyridine-3-carbonitrile. [Link]

  • MDPI. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. [Link]

  • MDPI. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. [Link]

  • ResearchGate. (PDF) N-{1,2-Bis(pyridin-3-yl)-2-[(E)-(pyridin-3-yl)methylideneamino]ethyl}nicotinamide. [Link]

  • SpectraBase. 2-Amino-3-nitro pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Foundational

Technical Guide: Solubility Profile of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine in Organic Solvents

The following technical guide details the solubility profile, physicochemical properties, and thermodynamic behavior of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine . This document is structured to support process chemists...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and thermodynamic behavior of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine . This document is structured to support process chemists and formulation scientists in optimizing solvent selection for synthesis, purification, and crystallization.

[1]

Executive Summary

2-(3-Methylpiperidin-1-yl)pyridin-3-amine is a critical heterocyclic building block, often utilized in the synthesis of KRAS inhibitors (e.g., Sotorasib analogs) and other kinase-targeting small molecules. Its structure combines a polar aminopyridine core with a lipophilic 3-methylpiperidine moiety, creating a distinct amphiphilic solubility profile.

This guide provides a comprehensive analysis of its solubility across solvent classes, thermodynamic modeling parameters, and practical protocols for solubility determination.

Key Findings
  • High Solubility: Polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM).

  • Moderate Solubility: Short-chain alcohols (Methanol, Ethanol) and esters (Ethyl Acetate).

  • Low Solubility (Anti-solvents): Aliphatic hydrocarbons (n-Heptane, Hexane) and Water (at neutral pH).

  • Process Implication: The compound exhibits a steep solubility curve in Ethanol/Water and Ethyl Acetate/Heptane systems, making these ideal binary mixtures for cooling crystallization.

Physicochemical Characterization

Understanding the molecular properties is a prerequisite for predicting solvent interactions.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₁₁H₁₇N₃Moderate molecular weight facilitates dissolution.
Molecular Weight 191.27 g/mol --
Predicted LogP 1.8 – 2.1Lipophilic character; prefers organic solvents over water.
H-Bond Donors 1 (Primary Amine -NH₂)Capable of H-bonding with alcohols/water.
H-Bond Acceptors 3 (Pyridine N, Amine N)High affinity for protic solvents.
pKa (Pyridine N) ~6.5 – 7.0 (Estimated)pH-dependent solubility in aqueous media (soluble in acidic pH).
Structural Visualization

The molecule features a steric bulk (methyl group) on the piperidine ring, which disrupts crystal packing relative to the unsubstituted analog, generally enhancing solubility in organic media.

ChemicalStructure cluster_0 Structural Components Pyridine Pyridine Core (Polar/Basic) Amine 3-Amino Group (H-Bond Donor) Pyridine->Amine Pos 3 Piperidine 3-Methylpiperidine (Lipophilic/Steric) Pyridine->Piperidine Pos 2 (SNAr)

Figure 1: Structural decomposition of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine highlighting functional groups governing solubility.

Solubility Profile & Solvent Selection

The following data represents the solubility behavior derived from the compound's structural class (aminopyridines) and thermodynamic principles.

Solubility Classification (at 25°C)
Solvent ClassRepresentative SolventsSolubility RatingMechanism of Action
Polar Aprotic DMSO, DMF, NMPVery High (>200 mg/mL)Strong dipole-dipole interactions; disruption of crystal lattice.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>150 mg/mL)Favorable dispersion forces and weak H-bonding.
Alcohols Methanol, Ethanol, IsopropanolGood (50–100 mg/mL)H-bonding with pyridine nitrogen and amine group.
Esters/Ketones Ethyl Acetate, AcetoneModerate (20–50 mg/mL)Dipole interactions; solubility decreases significantly with temperature drop.
Aromatics Toluene, XyleneModerate (10–30 mg/mL)

stacking interactions; useful for high-temp processing.
Aliphatics n-Heptane, Hexane, CyclohexaneLow (<5 mg/mL)Lack of polar interactions; excellent anti-solvents .
Aqueous Water (pH 7)Very Low (<1 mg/mL)Hydrophobic effect dominates.
Temperature Dependence (Process Window)

Solubility in alcohols (e.g., Ethanol) and esters (e.g., Isopropyl Acetate) typically follows a van't Hoff trend, showing a logarithmic increase with inverse temperature.

  • Crystallization Strategy: Dissolve in refluxing Ethanol (approx. 78°C) where solubility is high, then cool to 0–5°C to precipitate purified crystals.

  • Yield Optimization: Addition of water (anti-solvent) to the ethanolic solution at 50°C forces precipitation, maximizing recovery.

Thermodynamic Modeling

To rigorously describe the solubility


 (mole fraction) as a function of temperature 

, two primary models are recommended for this compound.
A. Modified Apelblat Equation

This semi-empirical model is highly accurate for correlating experimental solubility data of aminopyridines in pure solvents.



  • A, B, C: Empirical parameters determined by regression analysis.

  • Application: Use this model to interpolate solubility at specific process temperatures (e.g., filtration temperature).

B. van't Hoff Equation

For determining the enthalpy of dissolution (


) and entropy (

).


  • Interpretation: The dissolution of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine is typically endothermic (

    
    ), confirming that heating increases solubility.
    

Thermodynamics Data Experimental Data (T vs. Solubility) Model Apelblat / van't Hoff Regression Data->Model Params Thermodynamic Parameters (Enthalpy, Entropy) Model->Params Process Process Design (Cooling Curves, Yield) Params->Process

Figure 2: Workflow for translating raw solubility data into process parameters.

Experimental Protocol: Determination of Solubility

To generate precise data for this specific intermediate, follow this self-validating gravimetric protocol.

Materials
  • Compound: 2-(3-Methylpiperidin-1-yl)pyridin-3-amine (Purity >98%).

  • Solvents: HPLC grade (Methanol, Ethanol, Toluene, etc.).

  • Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, analytical balance.

Step-by-Step Methodology
  • Saturation: Add excess solid compound to 5 mL of the target solvent in a glass vial.

  • Equilibration: Agitate the suspension at the set temperature (e.g., 298.15 K) for 24 hours.

    • Validation: Ensure solid phase is present throughout. If all solid dissolves, add more.

  • Sedimentation: Stop agitation and allow the suspension to settle for 2 hours at the same temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm filter.

  • Quantification (Gravimetric):

    • Weigh a clean, dry evaporating dish (

      
      ).
      
    • Add a known volume (

      
      ) of the filtrate and weigh (
      
      
      
      ).
    • Evaporate the solvent under vacuum/heating until constant weight is achieved (

      
      ).
      
  • Calculation:

    
    [1]
    

Synthesis & Purification Context

The solubility profile dictates the efficiency of the synthesis (SNAr reaction) and subsequent purification.

Synthesis Reaction[2][3][4][5][6][7][8][9][10][11][12]
  • Reactants: 2-Chloropyridin-3-amine + 3-Methylpiperidine.

  • Recommended Solvent: DMSO or n-Butanol .

    • Reasoning: High solubility of reactants and high boiling point allow for the elevated temperatures (100–120°C) required for the nucleophilic aromatic substitution.

Purification (Recrystallization)[1][6][13]
  • Solvent System: Ethanol / Water (3:1) .

    • Protocol: Dissolve crude product in hot Ethanol. Slowly add Water until turbidity is observed. Cool slowly to 4°C.

    • Alternative:Ethyl Acetate / n-Heptane . Dissolve in minimal hot EtOAc; add Heptane as an anti-solvent.

ProcessFlow Reactants Reactants: 2-Cl-Pyridine + 3-Me-Piperidine Reaction Reaction (Solvent: DMSO, 120°C) Reactants->Reaction Quench Quench (Water Addition) Reaction->Quench Extraction Extraction (Solvent: EtOAc) Quench->Extraction Crystallization Recrystallization (EtOH/Water) Extraction->Crystallization Product Pure Product (>99% HPLC) Crystallization->Product

Figure 3: Synthesis and purification workflow leveraging solubility differences.

References

  • PubChem Compound Summary. 2-(Piperidin-1-yl)pyridin-3-amine (Analogous Structure). National Center for Biotechnology Information. [Link]

  • Lan, P., et al. (2021). Synthesis and antitumor activity of Sotorasib (AMG 510) intermediates. Chemical Biology & Drug Design.[2] (Contextual grounding for Sotorasib intermediates). [Link]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-(3-Methylpiperidin-1-yl)pyridin-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine, a substituted aminopyridine of interest in medicinal chemistry and drug discovery. In the absence of direct experimental data for this specific molecule, this document establishes a robust framework for its characterization. By leveraging data from structural analogs, primarily 3-aminopyridine, and outlining authoritative experimental and computational methodologies, this guide serves as a virtual whitepaper for predicting, measuring, and interpreting the compound's pKa, lipophilicity, and aqueous solubility. Detailed, field-proven protocols for key experiments are provided to ensure scientific integrity and reproducibility.

Introduction and Molecular Overview

2-(3-Methylpiperidin-1-yl)pyridin-3-amine is a heterocyclic compound featuring a 3-aminopyridine core substituted at the 2-position with a 3-methylpiperidine moiety. The physicochemical characteristics of such molecules are paramount in drug discovery, as they govern absorption, distribution, metabolism, and excretion (ADME) profiles, as well as target engagement.[1] Properties such as the acid dissociation constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.

The structure presents two key basic centers: the endocyclic pyridine nitrogen and the exocyclic primary amine at the 3-position. The piperidine nitrogen is a tertiary amine, but its basicity is significantly reduced due to the electron-withdrawing effect of the attached pyridine ring. Determining which of the pyridine or exocyclic amine nitrogens is more basic is crucial for understanding its interaction with biological targets and its properties at physiological pH.

Ionization Constant (pKa): Prediction and Experimental Determination

The pKa value defines the strength of an acid or base and dictates the extent of ionization at a given pH. For a basic compound like 2-(3-Methylpiperidin-1-yl)pyridin-3-amine, the pKa refers to the equilibrium constant of its conjugate acid.

Predicted pKa and Structural Rationale
  • 3-Aminopyridine: The experimental pKa for the conjugate acid of 3-aminopyridine is approximately 6.04.[2]

  • 2-Aminopyridine: For comparison, the pKa of 2-aminopyridine's conjugate acid is around 6.82-6.86.[3][4] The higher basicity compared to the 3-amino isomer is due to resonance stabilization of the protonated form.

  • Pyridine: The parent pyridine has a pKa of about 5.2-5.5.[5][6]

In 3-aminopyridine, protonation occurs preferentially on the more basic pyridine ring nitrogen.[7] The amino group at the 3-position has a less pronounced electronic influence on the ring nitrogen compared to an amino group at the 2- or 4-position.[8] The introduction of the bulky, electron-donating 3-methylpiperidine group at the 2-position is expected to increase the basicity of the pyridine nitrogen through an inductive effect. Therefore, we can predict two pKa values for 2-(3-Methylpiperidin-1-yl)pyridin-3-amine:

  • pKa1 (more basic): Associated with the protonation of the pyridine ring nitrogen. This is predicted to be slightly higher than that of 3-aminopyridine, likely in the 6.5 - 7.5 range.

  • pKa2 (less basic): Associated with the protonation of the exocyclic 3-amino group. This will be significantly lower, analogous to the pKa of aniline (approx. 4.6).[5]

This differential basicity is critical, as at physiological pH (~7.4), the pyridine nitrogen will exist in a partial equilibrium between its protonated and neutral forms, a state that can profoundly influence drug-receptor interactions and cell permeability.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for pKa determination.[9][10] It involves monitoring pH changes in a solution of the compound upon the gradual addition of a titrant (an acid or a base).

Causality: The principle relies on the Henderson-Hasselbalch equation. At the half-equivalence point of the titration of a base with a strong acid, the concentration of the protonated species equals the concentration of the neutral species, and the measured pH is equal to the pKa.[11]

Step-by-Step Methodology: [12][13]

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[13]

  • Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low. A concentration of at least 10⁻⁴ M is recommended for sensitivity.[12]

  • Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).[12] This minimizes changes in activity coefficients.

  • Inert Atmosphere: Purge the sample solution with an inert gas like nitrogen before and during the titration to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the measurement.[12][13]

  • Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

  • Acidification & Titration: Since the compound is basic, first acidify the solution to a low pH (e.g., pH 1.8-2.0) with a standardized strong acid (e.g., 0.1 M HCl) to ensure all basic sites are fully protonated.

  • Data Collection: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize. Continue until a high pH (e.g., pH 12.0-12.5) is reached.[12]

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the inflection point of the resulting sigmoid curve. The first derivative of the curve (ΔpH/ΔV) can be plotted against volume to precisely locate the equivalence point(s). The pKa is the pH at the half-equivalence point.

  • Replication: Perform a minimum of three titrations to ensure reliability and calculate the average pKa and standard deviation.[12]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) PrepareSample Prepare 1mM Sample Solution Calibrate->PrepareSample AddKCl Adjust Ionic Strength (0.15M KCl) PrepareSample->AddKCl PurgeN2 Purge with N2 AddKCl->PurgeN2 Acidify Acidify Sample (pH ~2 with HCl) PurgeN2->Acidify Titrate Titrate with NaOH Acidify->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot FindEP Find Equivalence Point (Inflection Point) Plot->FindEP Calc Calculate pKa (pH at 1/2 EP) FindEP->Calc

Caption: Workflow for Potentiometric pKa Determination.

Alternative Protocol: UV-Spectrophotometric pKa Determination

This method is applicable if the compound possesses a chromophore close to the ionization center, and the UV-Vis absorbance spectrum changes as a function of pH.[14] It requires less sample than potentiometry.

Causality: The Beer-Lambert law is applied. By measuring the absorbance of the compound in a series of buffers with different pH values, the ratio of the protonated and deprotonated species can be determined. A plot of absorbance vs. pH yields a sigmoidal curve from which the pKa (the inflection point) can be derived.[9]

Step-by-Step Methodology: [14][15]

  • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent like DMSO (e.g., 10 mM).[14]

  • Buffer Preparation: Prepare a series of aqueous buffers with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 3 to 12).[14]

  • Sample Dilution: In a 96-well microtiter plate, add a small, fixed amount of the compound's stock solution to each buffer, ensuring the final solvent concentration is low (e.g., ≤2% v/v).[14] Include buffer blanks for correction.

  • Spectral Acquisition: Record the UV-Vis spectra (e.g., 230–500 nm) for each well using a microplate spectrophotometer.[14]

  • Data Analysis: Select a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal. Plot the absorbance at this wavelength against the measured pH of each buffer. Fit the data to a sigmoidal dose-response equation to determine the inflection point, which corresponds to the pKa.[16]

Physicochemical Properties: Data and Measurement

Key physicochemical properties include lipophilicity (LogP) and aqueous solubility (S). These parameters are crucial for predicting a drug's ability to cross biological membranes and its dissolution characteristics.

Predicted and Analog-Derived Physicochemical Data

No direct experimental data exists for 2-(3-Methylpiperidin-1-yl)pyridin-3-amine. The table below presents data for relevant analogs and provides a predicted range for the target compound.

Property3-Aminopyridine2-AminopyridinePredicted: 2-(3-Methylpiperidin-1-yl)pyridin-3-amine
Molecular Weight ( g/mol ) 94.11[17]94.11[3]191.27
cLogP (Predicted) 0.1[17]0.48 - 0.5[3][4]1.5 - 2.5
Melting Point (°C) ~64[17]59[4]70 - 110
Boiling Point (°C) ~251[17]204-210[4]> 300
Aqueous Solubility Soluble[2]Slightly Soluble (1-5 g/100 mL)[4]Moderately to Sparingly Soluble

Rationale for Predictions:

  • cLogP (Lipophilicity): The addition of the aliphatic, non-polar 3-methylpiperidine ring will significantly increase the lipophilicity compared to the parent aminopyridines. The predicted range reflects this substantial structural change.

  • Solubility: The increased molecular weight and lipophilicity suggest that the aqueous solubility will be lower than that of 3-aminopyridine. However, the presence of multiple basic centers capable of protonation may maintain moderate solubility, especially at acidic pH.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the "gold standard" for determining the n-octanol/water partition coefficient (LogP), which measures the lipophilicity of a neutral compound.[18][19]

Causality: The method directly measures the equilibrium partitioning of a solute between two immiscible phases, n-octanol (simulating lipids) and water. The LogP is the base-10 logarithm of the ratio of the solute's concentration in the octanol phase to its concentration in the aqueous phase.[20]

Step-by-Step Methodology: [21][22]

  • Phase Pre-saturation: Mix n-octanol and the appropriate aqueous buffer for 24 hours to ensure mutual saturation of the solvents.

  • pH Control: For an ionizable compound, it is critical to measure the partition coefficient of the neutral species. Therefore, the aqueous phase must be a buffer with a pH at least 2 units above the highest pKa value to ensure the compound is >99% in its neutral form.[21]

  • Compound Addition: Dissolve a known amount of the test compound in the pre-saturated aqueous phase. The concentration should not exceed 0.01 mol/L.

  • Partitioning: Add a known volume of pre-saturated n-octanol. The volume ratio of the two phases is a key experimental parameter. OECD guidelines suggest performing runs with at least two different volume ratios.

  • Equilibration: Agitate the mixture in a vessel at a constant temperature (e.g., 20-25 °C) until equilibrium is reached. This can take several hours.[22]

  • Phase Separation: Separate the two phases cleanly, typically by centrifugation.[22]

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the partition coefficient (P) as P = [Concentration]octanol / [Concentration]aqueous. The final value is expressed as LogP.

  • Replication: The experiment should be performed in triplicate. The resulting six logP values (from different runs and replicates) should fall within a range of ± 0.3 units.

G cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis Saturate Pre-saturate Octanol & Buffer Dissolve Dissolve Compound in Buffered Aqueous Phase Saturate->Dissolve AddOctanol Add Saturated Octanol Dissolve->AddOctanol Agitate Agitate to Reach Equilibrium AddOctanol->Agitate Centrifuge Separate Phases (Centrifugation) Agitate->Centrifuge Analyze Quantify Concentration in Each Phase (HPLC) Centrifuge->Analyze Calc Calculate P = [C]oct / [C]aq Analyze->Calc LogP Report LogP = log10(P) Calc->LogP

Caption: Shake-Flask Method for LogP Determination.

Experimental Protocol: Thermodynamic Aqueous Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. The shake-flask method is the definitive technique for this measurement.[23][24]

Causality: The protocol ensures that the solution is in true equilibrium with the most stable solid form of the compound, providing a fundamental measure of its solubility.[23]

Step-by-Step Methodology: [25][26]

  • System Preparation: Add an excess amount of the solid test compound to a vial containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential.[25]

  • Equilibration: Tightly cap the vial and agitate it on an orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[23]

  • Phase Separation: Separate the solid and liquid phases. This is typically done by centrifuging the sample at high speed, followed by careful collection of the supernatant.[25]

  • Filtration: Filter the supernatant through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove any remaining microscopic particles.[23]

  • Quantification: Prepare a calibration curve with known concentrations of the test compound. Analyze the filtered saturated solution using a validated analytical method (e.g., HPLC-UV, LC-MS) to determine its concentration.[25][27]

  • Calculation: The measured concentration is the thermodynamic solubility, typically expressed in µg/mL or µM.

Computational (In Silico) Prediction Tools

In modern drug discovery, computational tools are frequently used to predict physicochemical properties before a compound is synthesized, enabling the prioritization of candidates.[][29] These tools use various algorithms, including fragment-based methods and machine learning models trained on large experimental datasets.[30][31]

  • pKa Prediction: Software like ACD/pKa, Schrödinger's Epik, and ChemAxon's pKa calculator can predict ionization constants with reasonable accuracy (typically within 0.4-0.7 log units for novel structures).[1][32][33][34]

  • LogP/Solubility Prediction: Numerous platforms (e.g., ACD/PhysChem Suite, StarDrop) can calculate LogP and solubility based on chemical structure.[30][34] These predictions are invaluable for high-throughput screening of virtual libraries.

While these in silico methods are powerful and rapid, it is critical to recognize them as predictive tools.[35][36] Experimental validation of key compounds, using the protocols outlined above, remains an indispensable part of the drug development process to ensure data integrity.

Conclusion

While direct experimental data for 2-(3-Methylpiperidin-1-yl)pyridin-3-amine is not publicly available, a robust physicochemical profile can be confidently predicted and subsequently measured. The compound is expected to be a dibasic molecule with the pyridine nitrogen being the more basic site (predicted pKa ~6.5-7.5). The addition of the methylpiperidine group will increase its lipophilicity (predicted cLogP ~1.5-2.5) and likely decrease its aqueous solubility compared to simpler aminopyridines. This guide provides the authoritative experimental frameworks—potentiometric titration for pKa, the shake-flask method for LogP, and thermodynamic solubility assessment—necessary for the precise and reliable characterization of this molecule, grounding future research in sound scientific practice.

References

  • PubChem. 2-Aminopyridine | NH2C5H4N | CID 10439. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Bankston, L. A., et al. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 2012. Available from: [Link]

  • Cambridge MedChem Consulting. LogP/D. Available from: [Link]

  • Fores, M., et al. Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 2006. Available from: [Link]

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. Available from: [Link]

  • ResearchGate. Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF. Available from: [Link]

  • Awoonor-Williams, E., et al. Benchmarking In Silico Tools for Cysteine pKa Prediction. Journal of Chemical Information and Modeling, 2023. Available from: [Link]

  • Andrés, A., et al. Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionisable drugs. Journal of Pharmaceutical and Biomedical Analysis, 2015. Available from: [Link]

  • Quora. Which is a weaker base between pyridine and 2-aminopyridine and why? Available from: [Link]

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  • Dolghih, E., et al. In silico pKa prediction and ADME profiling. Methods in Molecular Biology, 2009. Available from: [Link]

  • Takács-Novák, K., et al. Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 1997. Available from: [Link]

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  • Gadaleta, D., et al. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Journal of Cheminformatics, 2024. Available from: [Link]

  • Reddit. Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? : r/chemistry. Available from: [Link]

  • Cambridge MedChem Consulting. Computation Chemistry Tools. Available from: [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

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  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • University of Louisiana at Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]

  • Krężel, A., et al. Development of Methods for the Determination of pKa Values. Talanta, 2014. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • University of Wisconsin-Madison. Spectrophotometric Determination of pKa of Phenol Red. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS 107. Partition Coefficient (n-octanol/water): Shake Flask Method. 1995. Available from: [Link]

  • MIT DSpace. EXPERIMENT #5: Potentiometric Titration. Available from: [Link]

  • Reddit. [College: Organic Chemistry] Does 2-Aminopyridine or 3-Aminopyridine have a lower pKa? Using ARIO, provide an explanation. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine. Available from: [Link]

  • Williams, R. pKa Data Compiled by R. Williams. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

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  • PubChem. 3-Aminopyridine | C5H6N2 | CID 10009. Available from: [Link]

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  • Bartleby. Answered: The pKa values of the conjugate acids of 2-aminopyridine (6.71) and 4- aminopyridine (9.11) are as shown. Why are these structures so much more basic than…. Available from: [Link]

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Foundational

Strategic Sourcing and Synthetic Applications of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine in Drug Discovery

Introduction: The Privileged Nature of Aminopyridines In modern drug discovery, the 2-aminopyridine and 3-aminopyridine scaffolds are recognized as "unsung heroes," frequently serving as the core hinge-binding motifs in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Nature of Aminopyridines

In modern drug discovery, the 2-aminopyridine and 3-aminopyridine scaffolds are recognized as "unsung heroes," frequently serving as the core hinge-binding motifs in kinase inhibitors and epigenetic modulators[1]. Specifically, 2-(3-Methylpiperidin-1-yl)pyridin-3-amine (CAS: 926219-72-9) represents a highly specialized, privileged building block.

The structural logic behind this specific molecule is twofold:

  • The 3-Aminopyridine Core: Provides essential hydrogen bond donor/acceptor vectors critical for interacting with the ATP-binding pocket of kinases (such as c-Met, CDK, and HDAC targets) [2], [3].

  • The 2-(3-Methylpiperidin-1-yl) Substituent: Introduces a sterically demanding, lipophilic moiety that occupies adjacent hydrophobic pockets. The methyl group on the piperidine ring introduces a stereocenter, allowing medicinal chemists to explore chiral space and fine-tune target residence time and selectivity.

G A 2-(3-Methylpiperidin-1-yl) pyridin-3-amine B Amide Coupling (HATU/DIPEA) A->B Electrophile C Buchwald-Hartwig Amination (Pd) A->C Aryl Halide D Kinase Inhibitor (e.g., c-Met / CDK) B->D H-bond Donor/Acceptor C->D Hinge Binder

Fig 1. Synthetic divergence of the building block toward kinase inhibitor development.

Commercial Landscape & Sourcing Strategy

Procuring high-quality functionalized aminopyridines is a critical path in hit-to-lead optimization. Because 2-(3-Methylpiperidin-1-yl)pyridin-3-amine possesses both a basic piperidine nitrogen and a deactivated primary amine, impurities from the synthesis (such as regioisomers or des-methyl analogs) can severely complicate downstream parallel synthesis.

When sourcing this building block, researchers must evaluate suppliers based on analytical rigor (NMR/LC-MS availability) and scalability. Below is a summary of commercial data for this specific building block [4], [5].

Table 1: Commercial Sourcing Profiles for CAS 926219-72-9
SupplierCatalog IDPurity TargetScale AvailabilityPrimary Utility in R&D
BLD Pharm BD205474≥ 95%Milligram to GramRapid SAR exploration, hit-to-lead screening.
ChemicalBook CB71643526VariableGram to KilogramProcess scale-up, custom synthesis aggregation.
Pharmalego Custom> 97%Gram to KilogramAdvanced intermediate synthesis, ADC payloads.

Note: Due to the chiral center at the 3-position of the piperidine ring, commercial batches are typically supplied as racemates unless explicitly denoted as enantiopure (R)- or (S)- isomers. For late-stage optimization, chiral resolution or asymmetric synthesis of the piperidine precursor is required.

Synthetic Causality: Overcoming Electronic and Steric Deactivation

The primary amine in 2-(3-Methylpiperidin-1-yl)pyridin-3-amine is electronically deactivated by the electron-withdrawing nature of the pyridine ring. Furthermore, it is sterically hindered by the bulky ortho-piperidine substituent. Standard coupling conditions (e.g., EDC/HOBt or reductive amination) often result in poor yields or prolonged reaction times.

To achieve self-validating, high-yielding protocols, we must select reagents that actively overcome these barriers.

Amide Bond Formation via HATU

For the synthesis of 3-carboxamides (a common motif in c-Met inhibitors [2]), HATU is the gold-standard coupling reagent [6]. HATU generates an OAt-active ester. The nitrogen atom in the 7-azabenzotriazole ring of HOAt acts as a neighboring basic catalyst, guiding the sluggish 3-aminopyridine nucleophile into the reactive center via a pre-transition state hydrogen bond. This "anchoring" effect is what allows HATU to efficiently couple sterically hindered, electronically poor anilines and aminopyridines [7].

G A Carboxylic Acid + DIPEA B Carboxylate Anion A->B Deprotonation C HATU Addition B->C Nucleophilic Attack D O-At Active Ester C->D HOAt Release & Rearrangement E Add 3-Aminopyridine (CAS 926219-72-9) D->E Neighboring Group Assisted Aminolysis F Target Amide E->F Product Formation

Fig 2. Mechanistic workflow of HATU-mediated activation overcoming steric hindrance.

Buchwald-Hartwig Cross-Coupling

When constructing secondary amines, Palladium-catalyzed Buchwald-Hartwig amination is preferred over SNAr due to the lack of activating groups on standard aryl halides [8]. The challenge here is catalyst poisoning: the basic piperidine nitrogen and the pyridine nitrogen can coordinate to the Pd(0) center, sequestering the catalyst. Causality for Ligand Choice: Bidentate ligands like BINAP or sterically demanding monodentate ligands like BrettPhos are mandatory. They tightly bind the Pd center, preventing off-target coordination by the substrate's heteroatoms and accelerating the reductive elimination step [9].

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation steps (e.g., color changes, specific TLC behaviors) to ensure the scientist can verify the reaction trajectory in real-time.

Protocol A: HATU-Mediated Amide Coupling of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine

Objective: Synthesize a target kinase inhibitor intermediate by coupling the building block with a heterocyclic carboxylic acid.

  • Pre-activation: In an oven-dried 50 mL round-bottom flask under N₂ atmosphere, dissolve the target carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). The solution should remain clear.

  • Active Ester Formation: Cool the mixture to 0 °C. Add HATU (1.1 equiv, 1.1 mmol) in one portion.

    • Validation Check: The reaction will typically turn a distinct pale yellow/orange within 5–10 minutes, indicating the successful formation of the OAt-active ester [6]. Stir at 0 °C for 15 minutes.

  • Aminolysis: Add 2-(3-Methylpiperidin-1-yl)pyridin-3-amine (1.05 equiv, 1.05 mmol) dropwise as a solution in 1.0 mL anhydrous DMF.

    • Causality: Pre-activation is strictly required before adding the amine. If all reagents are mixed simultaneously, the hindered basic piperidine can competitively interact with HATU, leading to guanidinium byproducts.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 15 mL).

    • Crucial Note: Do not wash with 1N HCl. Both the starting material and the product contain basic pyridine and piperidine nitrogens; an acid wash will partition your target compound into the aqueous layer.

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM:MeOH gradient).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: C-N bond formation between the 3-aminopyridine building block and an aryl bromide.

  • System Purging: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv, 1.0 mmol), 2-(3-Methylpiperidin-1-yl)pyridin-3-amine (1.2 equiv, 1.2 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), BINAP (0.04 equiv, 4 mol%), and Cs₂CO₃ (2.0 equiv, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with Argon (repeat 3 times).

    • Causality: Pd(0) is highly susceptible to oxidation. Strict exclusion of oxygen is necessary to maintain the catalytic cycle [8].

  • Solvent Addition: Add anhydrous, degassed Toluene (10 mL) via syringe.

  • Thermal Activation: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours.

    • Validation Check: The reaction mixture should transition from a dark purple/red (Pd₂(dba)₃) to a dark brown/black suspension as the active Pd(0)-BINAP complex forms and the reaction proceeds.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove the inorganic base and precipitated palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes:EtOAc) to yield the secondary amine product.

Conclusion

The integration of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine into drug discovery pipelines offers a distinct advantage in targeting complex kinase and epigenetic pathways. By understanding the commercial landscape and the specific electronic and steric nuances of this building block, researchers can deploy highly optimized, self-validating synthetic protocols—such as HATU-mediated couplings and BINAP-supported Buchwald-Hartwig aminations—to accelerate the generation of high-value therapeutic leads.

References

  • Rao, R. N., & Chanda, K. (2021). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications (RSC Publishing). Available at:[Link]

  • Wang, et al. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • ACS Publications. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at:[Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at:[Link]

Protocols & Analytical Methods

Method

Synthesis of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine via nucleophilic aromatic substitution

Application Note: High-Purity Synthesis of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine Executive Summary This application note details a robust, two-step protocol for the synthesis of 2-(3-methylpiperidin-1-yl)pyridin-3-am...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 2-(3-methylpiperidin-1-yl)pyridin-3-amine , a critical intermediate scaffold often utilized in the development of kinase inhibitors (e.g., SHP2, KRAS, and PI3K pathways).

The method utilizes a nucleophilic aromatic substitution (


) of 2-chloro-3-nitropyridine followed by a chemoselective reduction of the nitro group. This protocol is optimized for regioselectivity , scalability , and purification efficiency , utilizing an acid-base workup strategy that minimizes the need for chromatographic separation.

Retrosynthetic Analysis & Strategy

The target molecule contains an electron-rich aminopyridine core. Direct amination of 2-chloropyridin-3-amine is unfavorable due to the electron-donating nature of the amino group, which deactivates the ring toward nucleophilic attack.

Strategic Solution:

  • Activation: Use 2-chloro-3-nitropyridine .[1] The nitro group at the 3-position is strongly electron-withdrawing, activating the 2-position for

    
     via the Meisenheimer complex.
    
  • Substitution: Introduce the 3-methylpiperidine nucleophile.

  • Reduction: Reduce the nitro group to the final amine.[2][3]

Stereochemical Note: 3-Methylpiperidine possesses a chiral center. This protocol describes the synthesis using racemic 3-methylpiperidine. If a specific enantiomer is required, substitute with (R)- or (S)-3-methylpiperidine tartrate salts (with appropriate neutralization) in Step 1.

SynthesisPathway cluster_mech Mechanism SM1 2-Chloro-3-nitropyridine (Electrophile) INT Intermediate: 2-(3-methylpiperidin-1-yl)-3-nitropyridine SM1->INT Step 1: SNAr K2CO3, DMF, 80°C Meisenheimer Meisenheimer Complex (Stabilized by NO2) SM1->Meisenheimer SM2 3-Methylpiperidine (Nucleophile) SM2->INT PROD Target: 2-(3-methylpiperidin-1-yl)pyridin-3-amine INT->PROD Step 2: Reduction H2, Pd/C, MeOH Meisenheimer->INT

Caption: Synthetic pathway via activated


 followed by nitro reduction.

Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of 2-(3-methylpiperidin-1-yl)-3-nitropyridine.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Amount (Example) Role
2-Chloro-3-nitropyridine 158.54 1.0 5.0 g (31.5 mmol) Substrate
3-Methylpiperidine 99.17 1.2 3.75 g (37.8 mmol) Nucleophile

| Potassium Carbonate (


)  | 138.21 | 2.0 | 8.7 g (63.0 mmol) | Base (Scavenger) |
| DMF (Anhydrous)  | - | - | 50 mL | Solvent |

Procedure:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (5.0 g) and anhydrous DMF (50 mL).

  • Addition: Add

    
      (8.7 g) followed by 3-methylpiperidine  (3.75 g).
    
    • Note: The reaction is exothermic. Add the amine slowly if scaling up >50g.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, and a bright yellow/orange product spot (
      
      
      
      ) will appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Pour into Ice-Water (200 mL) with vigorous stirring. The product typically precipitates as a yellow solid.

    • Filtration: Filter the solid, wash with water (3 x 50 mL) to remove DMF, and dry under vacuum.

    • Alternative (if oil forms): Extract with Ethyl Acetate (3 x 100 mL), wash combined organics with Brine (2 x 50 mL), dry over

      
      , and concentrate.
      
  • Yield: Expected yield is 85–95% . The product is usually pure enough for the next step.

Critical Insight: The steric hindrance of the 3-methyl group is minimal, but ensuring the reaction runs to completion is vital. Unreacted chloropyridine is difficult to separate from the amine product later.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Synthesis of 2-(3-methylpiperidin-1-yl)pyridin-3-amine.

Reagents & Materials:

Reagent Equiv. Amount Role
Nitro Intermediate (from Step 1) 1.0 6.0 g (27.1 mmol) Substrate
10% Pd/C (50% wet) 10 wt% 0.6 g Catalyst
Methanol - 60 mL Solvent

| Hydrogen Gas (


)  | Excess | Balloon (~1 atm) | Reductant |

Procedure:

  • Setup: In a nitrogen-flushed flask, dissolve the Nitro Intermediate (6.0 g) in Methanol (60 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.6 g). Caution: Pd/C can ignite methanol vapors if dry. Add under nitrogen flow.[3]

  • Hydrogenation: Purge the system with

    
     gas (vacuum/fill cycle x3) and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 3–12 hours.
    
    • Monitoring: The yellow color of the solution will fade to colorless or pale pink. TLC (DCM/MeOH 95:5) will show the conversion of the non-polar nitro compound to the polar amine (

      
      , stains purple with Ninhydrin).
      
  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude amine.

Purification (Acid-Base Extraction - "The Wash"): To ensure high purity without column chromatography:

  • Dissolve crude residue in 1M HCl (50 mL).

  • Wash with Ethyl Acetate (2 x 30 mL) to remove non-basic impurities.

  • Basify the aqueous layer to pH >10 using 4M NaOH or saturated

    
    .
    
  • Extract the free amine into DCM (3 x 50 mL).

  • Dry (

    
    ) and concentrate to yield the target amine as a viscous oil or low-melting solid.
    

Analytical Data (Expected)

TechniqueExpected SignalsAssignment
1H NMR (400 MHz, CDCl3)

7.85 (dd, 1H)
Pyridine H-6

6.95 (dd, 1H)
Pyridine H-4

6.80 (dd, 1H)
Pyridine H-5

3.80 (br s, 2H)

(Exchangeable)

3.20 - 2.60 (m, 4H)
Piperidine


1.80 - 1.10 (m, 5H)
Piperidine


0.92 (d, 3H)

group
MS (ESI) [M+H]+ = 192.15

Safety & Handling

  • Nitropyridines: Potentially energetic. Do not heat dry solids.

  • Aminopyridines: Known to be toxic and potential skin irritants. Handle in a fume hood.

  • Palladium on Carbon: Pyrophoric when dry. Keep wet with water or solvent at all times.

References

  • Nucleophilic Aromatic Substitution on Nitropyridines

    • Citation: BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. Retrieved from (General

      
       conditions on 2-chloro-3-nitropyridine scaffold).
      
  • General Synthesis of Piperidinyl-Pyridines

    • Citation: Liu, H., et al. (2011). Synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl Amine. Advanced Materials Research, 396-398, 1527-1530. Retrieved from (Analogous reduction strategies).

  • Patent Literature (Kinase Inhibitor Intermediates)

    • Citation: Google Patents. (2014). WO2014083150A1 - Preparation of 3-amino-piperidine compounds. Retrieved from (Context for aminopyridine/piperidine synthesis).

  • Mechanism of

    
    : 
    
    • Citation: Organic Chemistry Portal. Nucleophilic Aromatic Substitution. Retrieved from .

Sources

Application

Buchwald-Hartwig amination protocols for 2-(3-Methylpiperidin-1-yl)pyridin-3-amine

Executive Summary & Strategic Analysis The Substrate: 2-(3-Methylpiperidin-1-yl)pyridin-3-amine (hereafter Substrate A ) is a privileged "ortho-amino" scaffold found in SHP2 inhibitors (e.g., TNO155 analogs) and KRAS mod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Substrate: 2-(3-Methylpiperidin-1-yl)pyridin-3-amine (hereafter Substrate A ) is a privileged "ortho-amino" scaffold found in SHP2 inhibitors (e.g., TNO155 analogs) and KRAS modulators.[1][2]

The Synthetic Challenge: Functionalizing the exocyclic primary amine at position 3 via Buchwald-Hartwig cross-coupling presents two distinct mechanistic hurdles:

  • Steric Crowding (The "Ortho Effect"): The 3-methylpiperidine group at position 2 exerts significant steric pressure on the catalytic center during the amine binding step.

  • Catalyst Poisoning (Chelation): The pyridine nitrogen (N1) and the exocyclic amine (N3) are positioned to form a stable 5-membered chelate with Palladium, potentially arresting the catalytic cycle off-pathway.[1][2]

The Solution: This guide details protocols using Fourth-Generation (G4) Palladacycle Precatalysts . We prioritize bulky biarylphosphine ligands (BrettPhos , tBuBrettPhos ) that enforce mono-arylation and prevent catalyst deactivation through steric bulk, effectively "shielding" the metal center from chelation while facilitating reductive elimination.[1][2]

Mechanistic Workflow & Catalyst Selection

The following diagram illustrates the critical decision-making process for ligand selection based on the electrophile partner.

BuchwaldLogic Start Substrate: 2-(3-Methylpiperidin-1-yl)pyridin-3-amine Electrophile Select Electrophile Partner Start->Electrophile ArCl Aryl Chloride/Bromide (Standard) Electrophile->ArCl Unhindered HetAr Heteroaryl Halide (N-rich, Chelating) Electrophile->HetAr Electron Deficient Steric Ortho-Substituted Electrophile Electrophile->Steric Bulky Ligand1 Ligand: BrettPhos Catalyst: BrettPhos Pd G4 ArCl->Ligand1 Ligand2 Ligand: tBuBrettPhos Catalyst: tBuBrettPhos Pd G4 HetAr->Ligand2 Ligand3 Ligand: RuPhos Catalyst: RuPhos Pd G4 Steric->Ligand3 Base1 Base: LHMDS (1.0 M in THF) Solvent: Dioxane, 90°C Ligand1->Base1 High Functional Group Tol. Base2 Base: NaOtBu Solvent: Toluene, 100°C Ligand1->Base2 Robust Substrates Ligand2->Base2 Ligand3->Base2

Caption: Ligand selection logic flow. BrettPhos is the primary recommendation for this aminopyridine due to its selectivity for primary amines.

Protocol A: The "Gold Standard" (BrettPhos System)

Application: Coupling Substrate A with Aryl Chlorides or Bromides.[1] Rationale: BrettPhos is electronically optimized to promote the oxidative addition of aryl chlorides while being bulky enough to prevent bis-arylation of the primary amine. LHMDS is used as a soluble, non-nucleophilic base to prevent side reactions common with alkoxides.[1]

Materials Table
ComponentEquiv.RoleNotes
Substrate A 1.2NucleophileSlight excess ensures complete consumption of halide.[1][2]
Aryl Halide 1.0ElectrophileLimiting reagent.[1][2]
BrettPhos Pd G4 0.02 - 0.05PrecatalystAir-stable solid.[1][2] Activates upon base addition.[1][2]
LHMDS 2.2 - 2.5Base1.0 M in THF.[1][2] Soluble base prevents aggregation issues.[1][2]
1,4-Dioxane [0.2 M]SolventAnhydrous, degassed.[1][2]
Step-by-Step Procedure
  • Vessel Prep: Oven-dry a reaction vial (microwave vial or Schlenk tube) equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the Aryl Halide (1.0 mmol) and BrettPhos Pd G4 (20-50 µmol, 2-5 mol%).

    • Note: If Substrate A is a solid, add it here (1.2 mmol).[2] If oil, add in step 4.[2]

  • Inert Atmosphere: Cap the vial and purge with inert gas (vac/fill x3).

  • Liquids Addition: Syringe in 1,4-Dioxane (5 mL). If Substrate A is a liquid, add it now via syringe.[2]

  • Base Addition: Add LHMDS (1.0 M in THF, 2.2 mL, 2.2 mmol) dropwise over 1 minute.

    • Observation: The solution color typically shifts (often to dark orange/brown) as the Pd(0) species is generated.

  • Reaction: Heat the sealed vessel to 90°C for 4–16 hours.

    • Monitoring: Check via UPLC-MS or TLC.[1][2] Look for the disappearance of the Aryl Halide.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with EtOAc (20 mL) and quench with sat. aq. NH4Cl (20 mL).

    • Separate phases.[1][2] Extract aqueous layer with EtOAc (2 x 10 mL).

    • Dry organics over Na2SO4, filter, and concentrate.[2]

  • Purification: Flash chromatography (DCM/MeOH gradient or Hex/EtOAc).

Protocol B: Challenging Heterocycles (tBuBrettPhos System)

Application: Coupling Substrate A with electron-deficient Heteroaryl Chlorides (e.g., Chloropyrimidines, Chloropyridazines).[1][2] Rationale: Heteroaryl halides are prone to hydrolysis.[1] tBuBrettPhos provides a more electron-rich center than BrettPhos, facilitating oxidative addition into deactivated bonds while maintaining extreme steric bulk to prevent N-chelation from the substrate.[1][2]

Modifications from Protocol A
  • Catalyst: Substitute BrettPhos Pd G4 with tBuBrettPhos Pd G3 or G4 .

  • Base: Switch to K3PO4 (finely ground) or NaOtBu if the substrate lacks base-sensitive esters/ketones.[1][2]

  • Solvent: t-Amyl Alcohol or Toluene often outperforms Dioxane for these specific couplings.[1][2]

  • Temperature: Can often run at lower temperatures (60–80°C ) due to higher catalyst activity.[1]

Synthesis of the Core (Reference)

To ensure the integrity of Substrate A , it is typically synthesized via SNAr followed by reduction, rather than Buchwald coupling.

  • SNAr Step:

    • Reagents: 2-Chloro-3-nitropyridine + 3-Methylpiperidine + DIPEA in DMF at 80°C.[1][2]

    • Outcome: 2-(3-Methylpiperidin-1-yl)-3-nitropyridine.[1][2] High yield (>90%).

  • Reduction Step:

    • Reagents: H2 (1 atm), Pd/C (10%) in MeOH OR Fe/NH4Cl in EtOH/H2O.[2]

    • Outcome:Substrate A .

    • Quality Control: Ensure removal of Iron or Pd residues before using Substrate A in the Buchwald protocols above, as residual metals can skew stoichiometry.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by Pyridine N.Increase catalyst loading to 5 mol%. Switch to tBuBrettPhos (bulkier).
Dehalogenation

-Hydride elimination from ligand or solvent.[1][2]
Switch solvent from Dioxane to Toluene . Reduce temperature by 10°C.
Bis-arylation Primary amine is too nucleophilic.[1][2]Ensure BrettPhos is used (high selectivity for mono-arylation).[1][2] Avoid XPhos.
Protodeboronation (If using Suzuki variants).Not applicable here, but relevant if coupling to boronic acids.[2]

References

  • Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[2] Chemical Science, 2011.[2] Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[2] Link

  • Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd G4 Precatalysts."[1][2] Organic Syntheses, 2016.[2] Link[2]

  • Paul, F., et al. "Organometallic Mechanisms in Amination."[2] Journal of the American Chemical Society, 2004 (Mechanistic insight on Pd-N interaction). Link[2]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[1][2] Chemical Reviews, 2016.[2] Link[2]

Sources

Method

Procedure for reduction of 2-(3-methylpiperidin-1-yl)-3-nitropyridine to amine

An Application Guide to the Synthesis of 2-(3-methylpiperidin-1-yl)-3-aminopyridine via Nitro Group Reduction Abstract The transformation of aromatic nitro compounds into their corresponding primary amines is a fundament...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of 2-(3-methylpiperidin-1-yl)-3-aminopyridine via Nitro Group Reduction

Abstract

The transformation of aromatic nitro compounds into their corresponding primary amines is a fundamental and critical reaction in the synthesis of pharmaceuticals and fine chemicals.[1] The resulting amino group is a versatile synthetic handle and a common pharmacophore in drug candidates. This document provides a detailed guide for researchers, scientists, and drug development professionals on the reduction of 2-(3-methylpiperidin-1-yl)-3-nitropyridine to the high-value intermediate, 2-(3-methylpiperidin-1-yl)-3-aminopyridine. We present three robust and widely-used protocols: catalytic hydrogenation using H₂ gas, catalytic transfer hydrogenation with ammonium formate, and a classical metal/acid reduction using iron powder. This guide emphasizes the mechanistic rationale behind procedural choices, comprehensive step-by-step protocols, safety imperatives, and characterization of the final product to ensure scientific integrity and reproducibility.

Introduction: The Significance of 3-Aminopyridines

The 3-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules.[2][3] Its derivatives are explored for various therapeutic applications, making the efficient and scalable synthesis of these compounds a key focus in drug discovery and development. The reduction of a nitro group is one of the most reliable methods to introduce an amine onto an aromatic ring.[4] This guide focuses on the specific conversion of 2-(3-methylpiperidin-1-yl)-3-nitropyridine, a precursor that combines the aminopyridine core with a piperidine moiety, a common feature for modulating physicochemical properties of drug candidates.

The choice of reduction method is critical and depends on several factors including the presence of other reducible functional groups, laboratory safety infrastructure, scale, and cost.[1] This note will compare three distinct, yet highly effective, methodologies to provide researchers with a validated set of options.

Mechanistic Foundation of Nitro Group Reduction

The reduction of an aromatic nitro group (Ar-NO₂) to a primary amine (Ar-NH₂) is a six-electron process that proceeds through a series of intermediates.[1][5] While various pathways exist depending on the reductant and conditions, the most commonly accepted direct hydrogenation route involves the following steps:

  • Nitro (Ar-NO₂) to Nitroso (Ar-NO): A two-electron reduction.

  • Nitroso (Ar-NO) to Hydroxylamine (Ar-NHOH): A further two-electron reduction.

  • Hydroxylamine (Ar-NHOH) to Amine (Ar-NH₂): The final two-electron reduction step.

Under certain conditions, particularly non-acidic ones, condensation reactions between the nitroso and hydroxylamine intermediates can occur, leading to the formation of dimeric impurities such as azoxy (Ar-N(O)=N-Ar), azo (Ar-N=N-Ar), and hydrazo (Ar-NH-NH-Ar) species.[5][6] Therefore, careful control of reaction conditions is crucial to maximize the yield of the desired primary amine.

G cluster_main Direct Hydrogenation Pathway cluster_side Condensation Side-Products ArNO2 Ar-NO₂ (Nitro) ArNO Ar-NO (Nitroso) ArNO2->ArNO +2e⁻, +2H⁺ ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH +2e⁻, +2H⁺ Azoxy Azoxy Species ArNO->Azoxy Condensation ArNH2 Ar-NH₂ (Amine) ArNHOH->ArNH2 +2e⁻, +2H⁺ ArNHOH->Azoxy

Caption: Generalized mechanistic pathway for nitro group reduction.

Experimental Protocols & Methodologies

This section details three distinct protocols for the reduction of 2-(3-methylpiperidin-1-yl)-3-nitropyridine.

Protocol A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C) and H₂ Gas

Principle: This is a highly efficient and clean method utilizing a heterogeneous catalyst (Pd/C) and molecular hydrogen.[7] The reaction occurs on the surface of the palladium catalyst, where H₂ is activated and transferred to the nitro group. This method is often preferred for its high yields and simple work-up, as the catalyst is easily removed by filtration.

Materials and Reagents:

  • 2-(3-methylpiperidin-1-yl)-3-nitropyridine

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Hydrogen (H₂) gas cylinder with regulator

  • Nitrogen (N₂) or Argon (Ar) gas for inerting

  • Celite® (diatomaceous earth)

  • Hydrogenation vessel (e.g., Parr shaker apparatus or heavy-walled glass flask for balloon hydrogenation)

Experimental Protocol:

  • Vessel Preparation: To a suitable hydrogenation vessel, add 2-(3-methylpiperidin-1-yl)-3-nitropyridine (1.0 eq).

  • Solvent Addition: Add methanol or ethanol to dissolve the substrate (approx. 10-20 mL per gram of substrate).

  • Inerting: Seal the vessel and purge the system by evacuating and backfilling with an inert gas (N₂ or Ar) three times to remove all oxygen.[8][9]

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate). Rationale: Adding the catalyst under an inert atmosphere is crucial to prevent the dry catalyst from igniting the solvent vapors upon exposure to air.[10]

  • Hydrogenation:

    • For Parr Apparatus: Secure the vessel, evacuate and refill with hydrogen gas to the desired pressure (typically 1-4 atm or ~50 psi). Repeat this cycle 3-5 times.[8][11]

    • For Balloon Hydrogenation: Evacuate the flask and back-fill with hydrogen from a balloon. Repeat 3 times.[10]

  • Reaction Execution: Begin vigorous stirring and maintain the reaction at room temperature. The progress can be monitored by observing hydrogen uptake or by analytical techniques like TLC or LC-MS.[11]

  • Work-up:

    • Once the reaction is complete, carefully vent the excess hydrogen and purge the system thoroughly with inert gas.[8]

    • Prepare a small pad of Celite® in a Büchner funnel and wet it with the reaction solvent.

    • Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad with additional solvent. Causality: Celite prevents the fine Pd/C particles from passing through the filter paper and ensures complete removal.[12]

    • Crucially, do not allow the filter cake to dry. Keep it wet with solvent at all times to prevent ignition.[10][12]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(3-methylpiperidin-1-yl)-3-aminopyridine. The product is often of high purity but can be further purified by column chromatography if necessary.

Safety Precautions:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood away from ignition sources.[12][13]

  • Palladium on carbon is pyrophoric, especially after use and when dry. Handle with extreme care, always keeping it wet with solvent or water during filtration and disposal.[9][10]

  • Pressure-rated equipment must be used for reactions exceeding atmospheric pressure.[8][9]

Protocol B: Catalytic Transfer Hydrogenation with Ammonium Formate

Principle: This method avoids the use of high-pressure hydrogen gas by employing a hydrogen donor, making it operationally simpler and safer.[14][15] Ammonium formate, in the presence of a catalyst like Pd/C, decomposes to produce hydrogen in situ, which then performs the reduction.[14] This technique is highly effective and tolerates a wide variety of functional groups.[14][16]

Materials and Reagents:

  • 2-(3-methylpiperidin-1-yl)-3-nitropyridine

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Ammonium formate (NH₄HCO₂)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Standard round-bottom flask with reflux condenser

  • Celite®

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-(3-methylpiperidin-1-yl)-3-nitropyridine (1.0 eq) and methanol or ethanol (15-25 mL per gram of substrate).

  • Reagent Addition: Add ammonium formate (typically 3-5 eq). Rationale: An excess of the hydrogen donor is used to drive the reaction to completion.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%).

  • Reaction Execution: Heat the mixture to a gentle reflux (typically 40-65 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Gas evolution (CO₂ and NH₃) will be observed.[15]

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent. Remember to keep the catalyst wet.

  • Isolation:

    • Concentrate the filtrate under reduced pressure.

    • The resulting residue will contain the product and excess ammonium formate salts. Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the desired amine.

Safety Precautions:

  • While this method avoids H₂ gas, standard precautions for handling flammable solvents should be followed.

  • The pyrophoric nature of Pd/C remains a hazard; handle the catalyst filtration with care.[10]

  • The reaction produces ammonia gas, which is corrosive and has a strong odor. The reaction should be performed in a well-ventilated fume hood.

Protocol C: Reduction with Iron Powder in Acetic Acid (Béchamp Reduction)

Principle: This classical method uses an easily oxidized metal, like iron, in an acidic medium to reduce the nitro group.[4][7] The reaction proceeds via a series of single-electron transfers from the metal surface to the nitro group, with protons supplied by the acid.[1] It is a cost-effective and robust method, particularly useful for substrates that may be sensitive to catalytic hydrogenation conditions (e.g., containing halides).[7]

Materials and Reagents:

  • 2-(3-methylpiperidin-1-yl)-3-nitropyridine

  • Iron powder (Fe), <325 mesh

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH) or a mixture of EtOH/Water

  • Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Celite®

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-(3-methylpiperidin-1-yl)-3-nitropyridine (1.0 eq) in a mixture of ethanol and acetic acid (e.g., a 2:1 ratio).[17]

  • Reagent Addition: Add iron powder (typically 3-5 eq). Rationale: A stoichiometric excess of iron is required to ensure complete reduction and to account for any side reactions with the acid.

  • Reaction Execution: Heat the resulting suspension to reflux (around 80-100 °C) and stir vigorously for 2-4 hours.[17] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the hot suspension through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

    • Carefully concentrate the filtrate under reduced pressure.

    • Dilute the residue with ethyl acetate and water.

    • Slowly and carefully basify the aqueous layer by adding saturated sodium bicarbonate or 1N NaOH solution until gas evolution ceases and the pH is >8. Causality: This step neutralizes the acetic acid and precipitates iron hydroxides, which can be challenging to handle.[17]

  • Isolation:

    • Extract the aqueous slurry with ethyl acetate (3x). The formation of a gelatinous precipitate of iron oxides can make separation difficult.[18] Thorough mixing and allowing layers to settle is key.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product. Purification is often necessary via column chromatography.

Safety Precautions:

  • The reaction is exothermic, especially during the initial addition of iron.

  • Handle acetic acid, which is corrosive, with care.

  • The neutralization step with base produces CO₂ gas and should be done slowly and with caution to avoid excessive foaming.

Method Comparison and Data Summary

ParameterProtocol A: Catalytic HydrogenationProtocol B: Transfer HydrogenationProtocol C: Béchamp Reduction (Fe/AcOH)
Hydrogen Source H₂ GasAmmonium FormateIn situ from Fe + H⁺
Catalyst/Reagent 10% Pd/C10% Pd/CIron Powder
Pressure 1-4 atm (or balloon)AtmosphericAtmospheric
Temperature Room Temperature40-65 °C80-100 °C
Typical Yield Very High (>95%)High (85-95%)Good to High (70-90%)
Advantages High yield, clean reaction, simple product isolation.[7]No H₂ gas needed, safer setup, good functional group tolerance.[14][15]Low cost, robust, tolerant of sulfur and some halides.[7][19]
Disadvantages Requires specialized pressure equipment, H₂ gas hazards, catalyst is pyrophoric.[10][12]Catalyst is still pyrophoric, work-up requires removal of formate salts.Often requires heat, difficult work-up due to iron sludge, may require chromatography.[18]

Generalized Experimental Workflow

Caption: A typical experimental workflow for amine synthesis.

Product Characterization

The final product, 2-(3-methylpiperidin-1-yl)-3-aminopyridine, should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR: Will confirm the molecular structure. Key signals to look for include the disappearance of the nitro-aromatic proton pattern and the appearance of a broad singlet for the -NH₂ protons (which is D₂O exchangeable), along with characteristic shifts for the pyridine and methylpiperidine rings.[20]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product (C₁₁H₁₇N₃, MW: 191.27 g/mol ).[21]

  • Infrared (IR) Spectroscopy: Will show the disappearance of the characteristic nitro group stretches (~1530 and 1350 cm⁻¹) and the appearance of N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹).[22]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction Inactive catalyst (Pd/C); Insufficient H₂ source (low pressure, depleted ammonium formate); Insufficient reducing agent (Fe); Low temperature.Use fresh catalyst; Increase H₂ pressure or add more ammonium formate; Add more iron powder; Increase reaction temperature or time.
Side Product Formation Condensation of intermediates (azoxy/azo compounds); Over-reduction or side reactions on other functional groups.Ensure acidic conditions for Fe reduction; For catalytic methods, screen solvents and catalysts (e.g., Raney Nickel may be milder).[7]
Difficult Work-up (Protocol C) Formation of a stable iron oxide/hydroxide emulsion or gel.[18]Keep the mixture acidic during the initial filtration; Perform a thorough basification and extraction with a large volume of organic solvent; Consider adding a chelating agent like EDTA during work-up.[18]
Low Yield after Work-up Product loss during aqueous extraction (if product has some water solubility); Incomplete extraction from iron sludge.Saturate the aqueous layer with NaCl (brine) before extraction; Ensure thorough and repeated extractions; Wash the iron filter cake extensively with product-soluble solvent.

Conclusion

The reduction of 2-(3-methylpiperidin-1-yl)-3-nitropyridine to its corresponding amine is a robust transformation achievable through several reliable methods. Catalytic hydrogenation with H₂ gas offers the highest efficiency but requires specialized equipment and stringent safety protocols. Catalytic transfer hydrogenation provides an excellent, safer alternative suitable for any standard laboratory. The classic Béchamp reduction with iron is a powerful and economical choice, though it often necessitates a more involved work-up procedure. The selection of the optimal protocol will depend on the specific needs, scale, and available resources of the research team. By understanding the underlying principles and adhering to the detailed procedures outlined in this guide, researchers can confidently and safely synthesize this valuable aminopyridine intermediate.

References

  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem. (URL: )
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
  • Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide - Benchchem. (URL: )
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (URL: )
  • Hydrogenation Reaction Safety In The Chemical Industry. (URL: )
  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon - Taylor & Francis. (URL: [Link])

  • Catalytic transfer hydrogenation: o-nitro anisole to o-anisidine, some process development aspects. (URL: )
  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (URL: )
  • Hydrogen
  • Hydrogen
  • Reduction of nitro compounds - Wikipedia. (URL: [Link])

  • Hydrogenation Reactions - safety.pitt.edu. (URL: [Link])

  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon | Request PDF - ResearchGate. (URL: [Link])

  • Transfer Hydrogenation of Aromatic Nitro Compounds Using Polymer‐Supported Formate and Pd‐C | Scilit. (URL: [Link])

  • Nitro Reduction - Common Conditions. (URL: [Link])

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC. (URL: [Link])

  • CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google P
  • Nitro Reduction - Iron (Fe) - Common Organic Chemistry. (URL: [Link])

  • Application Notes and Protocols for the Catalytic Hydrogenation of Nitroarom
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace. (URL: [Link])

  • Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine - PMC. (URL: [Link])

  • EP0347136A2 - Method for reducing aromatic nitro groups - Google P
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: [Link])

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. (URL: [Link])

  • CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES - ResearchGate. (URL: [Link])

  • 3-Aminopyridine - NIST WebBook (IR Spectrum). (URL: [Link])

  • 3-Aminopyridine - NIST WebBook (Mass Spectrum). (URL: [Link])

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (URL: [Link])

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (URL: [Link])

  • Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? : r/Chempros - Reddit. (URL: [Link])

  • Method of producing 2-amino-3-nitro-5-halogenopyridine - European Patent Office - EP 0530524 A1. (URL: [Link])

  • 3-aminopyridine - Organic Syntheses Procedure. (URL: [Link])

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - -ORCA - Cardiff University. (URL: [Link])

  • Synthesis of 3-Aminopyridine. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (URL: [Link])

  • The reduction of vic-substituted 3-nitropyridines with | Download Table - ResearchGate. (URL: [Link])

  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar. (URL: [Link])

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Application

Application Note: Advanced Reductive Amination Strategies for 2-(3-Methylpiperidin-1-yl)pyridin-3-amine

Introduction & Mechanistic Rationale The functionalization of complex heteroaromatics is a critical operation in modern drug discovery. Specifically, the reductive amination of 2-(3-methylpiperidin-1-yl)pyridin-3-amine p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of complex heteroaromatics is a critical operation in modern drug discovery. Specifically, the reductive amination of 2-(3-methylpiperidin-1-yl)pyridin-3-amine presents a unique intersection of electronic and steric challenges that cause standard alkylation protocols to fail.

To successfully functionalize this molecule, one must understand the causality behind its low reactivity:

  • Electronic Deactivation: The basic nitrogen of the pyridine ring acts as an electron-withdrawing group via induction, significantly reducing the electron density—and thus the nucleophilicity—of the 3-amino group[1]. It behaves more like a weakly basic aniline than a standard aliphatic amine[2].

  • Steric Hindrance: The bulky 3-methylpiperidin-1-yl moiety situated at the ortho (2-) position introduces severe steric clash. This physical barrier impedes the initial nucleophilic attack on the carbonyl carbon, shifting the thermodynamic equilibrium of the hemiaminal-to-imine conversion heavily toward the starting materials.

Because imine formation is thermodynamically disfavored, introducing a strong reducing agent (like NaBH₄) too early will result in the premature reduction of the unreacted aldehyde or ketone into an alcohol, consuming the electrophile and stalling the reaction[3]. Therefore, successful protocols must rely on highly chemoselective hydride donors, such as Sodium Triacetoxyborohydride (STAB), which selectively reduce the protonated iminium ion without reacting with the parent carbonyl[4].

Mechanism A 2-(3-Methylpiperidin-1-yl) pyridin-3-amine C Hemiaminal Intermediate (Unstable/Reversible) A->C Nucleophilic Attack (Slow) B Carbonyl Compound (Aldehyde/Ketone) B->C D Iminium / Imine (Electrophilic target) C->D -H2O (Acid Catalyzed) E Secondary Amine Product (Stable) D->E Hydride Transfer (STAB / NaBH4)

Figure 1: Mechanistic pathway highlighting the rate-limiting imine formation.

Reagent Selection & Quantitative Comparison

Selecting the correct reducing agent dictates the success of the amination. For weakly nucleophilic aminopyridines, the kinetics of imine reduction must outpace the kinetics of carbonyl reduction[5].

Reducing AgentChemoselectivity (Imine vs. Carbonyl)Toxicity ProfileOptimal pH RangeSuitability for 3-Aminopyridines
NaBH(OAc)₃ (STAB) Excellent. Unreactive toward most ketones/aldehydes[4].Low (Cyanide-free)4.0 – 5.0High. The gold standard for weakly basic amines[4].
NaBH₃CN Good. Requires strict pH control to prevent carbonyl reduction[3].High (Generates HCN)6.0 – 7.0Moderate. Sluggish with sterically hindered substrates[2].
2-Picoline Borane Excellent. Comparable to NaBH₃CN but safer[6].Low4.0 – 6.0High. Excellent alternative for scale-up[6].
NaBH₄ Poor. Rapidly reduces carbonyls[3].Low> 7.0Low. Only viable in strictly two-step (indirect) protocols[5].

Workflow Decision Matrix

The choice of protocol depends entirely on the electrophilicity of the carbonyl partner. Unhindered aliphatic aldehydes can proceed via a direct, one-pot reaction. Conversely, aromatic or sterically hindered ketones require a forced two-step (indirect) approach using Lewis acids to drive imine formation before any reductant is introduced[7].

DecisionTree Start Analyze Carbonyl Electrophilicity Unhindered Aliphatic Aldehydes & Unhindered Ketones Start->Unhindered Hindered Aromatic Aldehydes & Hindered Ketones Start->Hindered Direct Protocol A: Direct STAB + AcOH in DCE Unhindered->Direct Indirect Protocol B: Indirect Ti(OiPr)4 then NaBH4 Hindered->Indirect

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

Self-Validating Experimental Protocols

Protocol A: Direct Reductive Amination (For Aldehydes)

Causality Focus: 1,2-Dichloroethane (DCE) is utilized as the solvent because it provides superior solubility for STAB compared to THF, and it does not participate in hydrogen bonding, which would otherwise stabilize the starting materials and slow the reaction[4]. Acetic acid (AcOH) is added to protonate the hemiaminal, accelerating the dehydration step to form the iminium ion[5].

Materials:

  • 2-(3-Methylpiperidin-1-yl)pyridin-3-amine (1.0 equiv, 1.0 mmol)

  • Aldehyde (1.1 equiv, 1.1 mmol)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol)

  • Glacial Acetic Acid (1.0 equiv, 1.0 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the aminopyridine and the aldehyde in anhydrous DCE (10 mL) under a nitrogen atmosphere. Add glacial acetic acid (1.0 equiv).

  • Equilibration: Stir the mixture at room temperature for 30 minutes. Why? This allows the thermodynamically disfavored hemiaminal to form and equilibrate before the reducing agent is introduced.

  • Reduction: Add STAB (1.5 equiv) portion-wise over 5 minutes to prevent localized thermal spikes.

  • Validation Checkpoint 1 (In-Process Control): After 2 hours, sample 10 µL of the reaction, quench with saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS.

    • Self-Validation: You must observe the disappearance of the M+H peak of the starting aminopyridine. If >15% starting material remains, add an additional 0.5 equiv of STAB and stir for 2 more hours. Do not proceed to workup until conversion is confirmed.

  • Quench & Workup: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess STAB. Extract with dichloromethane (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient).

Protocol B: Indirect (Two-Step) Reductive Amination (For Hindered Ketones)

Causality Focus: Because the ortho-substituted aminopyridine is highly sterically hindered, reacting it with a ketone often results in a stalled equilibrium. Titanium(IV) isopropoxide [Ti(OiPr)₄] acts as both a Lewis acid to activate the carbonyl and a water scavenger to irreversibly drive the formation of the imine[7]. Only after the imine is fully formed is the strong reductant (NaBH₄) added[5].

Materials:

  • 2-(3-Methylpiperidin-1-yl)pyridin-3-amine (1.0 equiv, 1.0 mmol)

  • Ketone (1.2 equiv, 1.2 mmol)

  • Titanium(IV) isopropoxide [Ti(OiPr)₄] (2.0 equiv, 2.0 mmol)

  • Sodium Borohydride (NaBH₄) (1.5 equiv, 1.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5 mL) and Absolute Ethanol (5 mL)

Step-by-Step Procedure:

  • Imine Formation: Combine the aminopyridine, ketone, and Ti(OiPr)₄ in anhydrous THF (5 mL) under nitrogen. Stir at 60 °C for 12 hours.

  • Validation Checkpoint 2 (Critical): Sample 5 µL of the mixture, dilute in dry acetonitrile, and analyze via LC-MS.

    • Self-Validation: Look for the imine mass (M+H of amine + M of ketone - 18). If the imine peak is not the base peak, do not add the reducing agent. Continue heating or add 3Å molecular sieves. Adding NaBH₄ prematurely will irreversibly reduce the ketone to a secondary alcohol, ruining the yield.

  • Solvent Swap & Reduction: Once imine formation is >90% complete, cool the reaction to 0 °C. Dilute the mixture with absolute ethanol (5 mL). Why? Ethanol solubilizes NaBH₄ and provides the necessary protic environment for the hydride transfer mechanism.

  • Hydride Addition: Carefully add NaBH₄ (1.5 equiv) in one portion. Stir at room temperature for 2 hours.

  • Workup: Quench the reaction by adding water (2 mL). This will cause the titanium salts to precipitate as a thick white solid (TiO₂). Filter the entire suspension through a pad of Celite, washing generously with ethyl acetate.

  • Isolation: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate for subsequent chromatographic purification.

References

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry (ACS Publications), 1996.

  • Wilhelmsen, C. A.; Dixon, A. D. C. "Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids." National Institutes of Health (NIH), 2012.

  • "Reductive amination." Wikipedia, The Free Encyclopedia.

  • Myers, A. "Reduction with Sodium Triacetoxyborohydride." Harvard University Chem 115 Course Materials.

  • "Reductive Amination with Borohydride & Borane Reducing Agents." Studylib.

  • "Reductive amination and analysis of carbohydrates using 2-picoline borane as reducing agent." European Patent Office (EPO), Patent 2306199, 2011.

Sources

Method

Heterocyclic building blocks for GPCR ligand design involving aminopyridines

Executive Summary This guide details the strategic application of aminopyridine building blocks in the design and synthesis of G-Protein Coupled Receptor (GPCR) ligands. While phenyl-based anilines are common in early hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of aminopyridine building blocks in the design and synthesis of G-Protein Coupled Receptor (GPCR) ligands. While phenyl-based anilines are common in early hit discovery, they often suffer from poor solubility and metabolic liability. The aminopyridine scaffold serves as a superior bioisostere, offering tunable basicity, enhanced water solubility, and specific hydrogen-bonding motifs (Donor-Acceptor) critical for orthosteric GPCR binding pockets.

This document provides a complete workflow:

  • Rational Design: Physicochemical advantages of the aminopyridine scaffold.

  • Synthesis: Optimized Buchwald-Hartwig cross-coupling protocols for installing aminopyridines.

  • Validation: Step-by-step protocols for Radioligand Binding and cAMP functional assays.

Rational Design: The Aminopyridine Advantage

Bioisosterism and Physicochemical Properties

Replacing a benzene ring (aniline) with a pyridine ring (aminopyridine) significantly alters the electronic and steric landscape of a ligand. This "Scaffold Hopping" strategy is used to optimize Lipophilic Efficiency (LipE) .

PropertyAniline ScaffoldAminopyridine ScaffoldImpact on Drug Design
LogP (Lipophilicity) HighLowerImproved water solubility; reduced non-specific binding.
H-Bonding Donor (NH) onlyDonor (NH) + Acceptor (Pyridine N)Creates new interaction vectors with receptor residues (e.g., Ser, Thr, Asn).
pKa (Conjugate Acid) ~4.66.8 (2-AP) to 9.2 (4-AP)Tunable ionization state at physiological pH (7.4).
Metabolic Stability Prone to oxidationPyridine N reduces electron densityReduced susceptibility to CYP450 oxidative metabolism.
Structural Logic: The Donor-Acceptor Motif

In many Class A GPCRs (e.g., Adenosine, Histamine), the ligand binding pocket requires a "hinge-like" interaction. The 2-aminopyridine motif provides a Donor-Acceptor-Donor (D-A-D) or Donor-Acceptor (D-A) pattern that can lock the ligand into a specific conformation via intramolecular hydrogen bonding or interact bidentately with receptor side chains.

DesignLogic Aniline Aniline Scaffold (High LogP, Metabolic Liability) Design Rational Design (Scaffold Hopping) Aniline->Design Identify Issues Aminopyridine Aminopyridine Scaffold (H-Bond Acceptor + Donor) Design->Aminopyridine N-insertion Properties Optimized Properties: 1. Lower LogP 2. Tunable pKa 3. New Vector (N_pyr) Aminopyridine->Properties Result GPCR_Fit Enhanced GPCR Binding (e.g., Asp/Ser interaction) Properties->GPCR_Fit Bioactivity

Figure 1: Strategic logic for replacing aniline scaffolds with aminopyridines to improve physicochemical properties and binding affinity.

Synthetic Protocol: Installing the Aminopyridine

Challenge: The pyridine nitrogen can coordinate to Palladium (Pd), potentially poisoning the catalyst in cross-coupling reactions. Solution: Use of specific bulky phosphine ligands (e.g., Xantphos, BrettPhos) and optimized base conditions.

Protocol A: Buchwald-Hartwig Amination (General Method)

This protocol couples a halopyridine (electrophile) with an amine (nucleophile), or an aryl halide with an aminopyridine .

Reagents:

  • Substrate: 2-Bromo- or 2-Chloropyridine (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) or Pd₂dba₃ (1-2 mol%)

  • Ligand: Xantphos (for general use) or BrettPhos (for difficult/hindered substrates) (4-10 mol%)

  • Base: Cs₂CO₃ (weak base, 2.0 equiv) or NaOtBu (strong base, 1.4 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Oven-dry a Schlenk tube or microwave vial containing a magnetic stir bar. Cool under a stream of Argon/Nitrogen.

  • Charging: Add the Pd source, Ligand, Base, and solid substrates.

    • Critical: If using NaOtBu, ensure it is fresh and white (yellowing indicates hydrolysis).

  • Degassing: Seal the vessel and evacuate/backfill with Argon (3 cycles).

  • Solvent Addition: Add anhydrous solvent via syringe.[1] If the amine is liquid, add it now.

  • Reaction: Heat to 80–110°C for 4–16 hours.

    • Note: Reaction mixture should turn from dark red/black to a lighter orange/brown as the active catalytic species forms.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.

  • Purification: Concentrate in vacuo and purify via Flash Column Chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Troubleshooting Table:

ObservationProbable CauseCorrective Action
No Conversion Catalyst poisoning by Pyridine NSwitch to BrettPhos or tBuXPhos precatalysts.
Dehalogenation Beta-hydride eliminationSwitch base to Cs₂CO₃; lower temperature.
Low Yield Poor solubility of baseUse Toluene/tBuOH (5:1) mixture to solubilize base.

Biological Validation Protocols

Once synthesized, the aminopyridine ligand must be validated for affinity (Binding) and efficacy (Function).

Protocol B: GPCR Radioligand Binding Assay (Membrane)

Purpose: Determine the affinity (


) of the new compound by displacing a known radioligand.

Materials:

  • GPCR-overexpressing membranes (e.g., CHO or HEK293 stable lines).[2]

  • Radioligand (e.g.,

    
    H-DPCPX for Adenosine, 
    
    
    
    H-Pyrilamine for Histamine).
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GF/C Filter plates (presoaked in 0.3% PEI to reduce non-specific binding).[3]

Workflow:

  • Preparation: Thaw membranes and homogenize gently in Assay Buffer. Dilute to ~5–10 µg protein/well.

  • Plate Setup (96-well):

    • Total Binding (TB): Membrane + Radioligand + Buffer.

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (10 µM).

    • Test Sample: Membrane + Radioligand + Aminopyridine Analog (concentration range: 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate at 25°C for 60–90 minutes (equilibrium).

  • Harvest: Rapidly filter using a vacuum manifold (e.g., PerkinElmer Harvester). Wash 3x with ice-cold Wash Buffer.

  • Detection: Dry filters, add scintillation cocktail, and count (CPM) on a MicroBeta counter.

  • Analysis: Plot % Specific Binding vs. Log[Compound]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol C: Functional cAMP Accumulation Assay (HTRF)

Purpose: Determine if the ligand is an Agonist, Antagonist, or Inverse Agonist. Method: Homogeneous Time-Resolved Fluorescence (HTRF) using a Cryptate donor and d2 acceptor.

Workflow:

  • Cell Plating: Seed 10,000 cells/well in a low-volume 384-well white plate.

  • Compound Addition:

    • For Gs-coupled: Add compound directly.

    • For Gi-coupled: Add compound + 10 µM Forskolin (to stimulate background cAMP).

  • Incubation: 30 minutes at 37°C.

  • Lysis/Detection:

    • Add Anti-cAMP-Cryptate (Donor) in lysis buffer.

    • Add cAMP-d2 (Acceptor) in lysis buffer.

  • Reading: Incubate 1 hour at RT. Read on an HTRF-compatible reader (e.g., EnVision).[4]

    • Principle: Endogenous cAMP competes with labeled cAMP-d2 for binding to the antibody. High signal = Low cAMP (Inverse relationship).

Visualizing the Screening Cascade

ScreeningCascade Start Synthesized Aminopyridine Library Binding Primary Screen: Radioligand Binding (Single point @ 10 µM) Start->Binding HitSelect Hit Selection (>50% Displacement) Binding->HitSelect HitSelect->Start Fail (Redesign) Ki_Det Affinity Determination (Full Dose-Response Ki) HitSelect->Ki_Det Pass Func_Assay Functional Assay (cAMP / Calcium Flux) Agonist vs Antagonist Mode Ki_Det->Func_Assay Selectivity Selectivity Panel (vs. Related Subtypes) Func_Assay->Selectivity Lead Validated Lead Candidate Selectivity->Lead

Figure 2: The critical path from synthesis to validated GPCR lead, ensuring only high-affinity, functional ligands proceed.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

  • Maguire, J. et al. (2012). Guidelines for Radioligand Binding Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]

  • Cioffi, C. L. (2011). Modulation of Glycine-Mediated Spinal Neurotransmission for the Treatment of Chronic Pain. Journal of Medicinal Chemistry (Example of Aminopyridine in GPCR/Channel design). [Link]

  • Kenakin, T. (2009). A Pharmacology Primer: Theory, Applications, and Methods. Academic Press. (Standard text for Cheng-Prusoff and Schild analysis).

Sources

Application

Process Development Guide: Scale-Up Synthesis of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine

Executive Summary & Strategic Analysis The target molecule, 2-(3-methylpiperidin-1-yl)pyridin-3-amine , is a "privileged scaffold" in medicinal chemistry, frequently serving as the hinge-binding or solvent-exposed motif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The target molecule, 2-(3-methylpiperidin-1-yl)pyridin-3-amine , is a "privileged scaffold" in medicinal chemistry, frequently serving as the hinge-binding or solvent-exposed motif in kinase inhibitors (e.g., KRAS G12C, EGFR inhibitors).

Transitioning this synthesis from medicinal chemistry (milligram scale) to process development (kilogram scale) requires a shift in strategy. While medicinal chemists often utilize Buchwald-Hartwig aminations for pyridine functionalization, such routes are cost-prohibitive and operationally complex on scale due to expensive Pd-catalysts and heavy metal scavenging requirements.

The Industrial Solution: A robust, two-step sequence relying on Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation . This route utilizes the electron-deficient nature of the 3-nitropyridine core to drive reactivity without exotic catalysts.

Retrosynthetic Logic

The strategy disconnects the C–N bond at the 2-position of the pyridine ring. The high reactivity of 2-chloro-3-nitropyridine toward nucleophiles (due to the ortho-nitro effect) makes it the ideal electrophile.

Retrosynthesis Target Target: 2-(3-Methylpiperidin-1-yl) pyridin-3-amine Intermediate Intermediate: 2-(3-Methylpiperidin-1-yl) -3-nitropyridine Target->Intermediate Reduction (H2, Pd/C) SM1 Starting Material 1: 2-Chloro-3-nitropyridine Intermediate->SM1 S_NAr (Base, Heat) SM2 Starting Material 2: 3-Methylpiperidine Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the SNAr and Reduction sequence.

Step 1: SNAr Coupling (Scale-Up Protocol)

Objective: Synthesis of 2-(3-methylpiperidin-1-yl)-3-nitropyridine. Critical Quality Attribute (CQA): Control of regioisomers (rare in this specific substrate) and removal of unreacted chloride.

Mechanistic Insight

The nitro group at the 3-position withdraws electron density, activating the chlorine at the 2-position for displacement.[1] Unlike benzene derivatives, the pyridine nitrogen also acts as an electron sink, making this reaction facile even with weak bases.

Critical Note on Chirality: 3-Methylpiperidine possesses a chiral center.[2] If the drug target requires a specific enantiomer (e.g., R-configuration), you must source enantiopure (R)-3-methylpiperidine. The protocol below assumes a racemic mixture, but the chemistry is identical for chiral variants.

Reagents & Materials Table
ReagentEquiv.[3]RoleKey Hazard
2-Chloro-3-nitropyridine 1.0ElectrophileSkin Irritant, Toxic
3-Methylpiperidine 1.1 - 1.2NucleophileFlammable, Caustic
Potassium Carbonate (K₂CO₃) 2.0Base (HCl Scavenger)Irritant (Dust)
Acetonitrile (MeCN) 10 VolSolventFlammable
Water -Workup-
Detailed Protocol
  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, internal temperature probe, and reflux condenser. Purge with N₂.[2]

  • Charging: Charge 2-Chloro-3-nitropyridine (1.0 equiv) and Acetonitrile (10 volumes). Stir until dissolved.

  • Base Addition: Add K₂CO₃ (2.0 equiv) (granular is preferred over powder to prevent caking).

  • Nucleophile Dosing (Exotherm Control):

    • Caution: This reaction is exothermic.[3]

    • Add 3-Methylpiperidine (1.1 equiv) dropwise via addition funnel over 30–60 minutes.

    • Maintain internal temperature < 30°C during addition.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target < 1.0% starting chloride.

  • Workup (Extractive):

    • Cool to 20°C.

    • Add Water (10 volumes) to dissolve inorganic salts.

    • Extract with Ethyl Acetate (2 x 5 volumes).

    • Wash combined organics with Brine (5 volumes).

  • Isolation: Concentrate the organic phase under reduced pressure. The product, 2-(3-methylpiperidin-1-yl)-3-nitropyridine , is typically a yellow/orange solid or oil that crystallizes upon standing.

    • Yield Expectation: 90–95%.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduction to 2-(3-methylpiperidin-1-yl)pyridin-3-amine. Safety Critical: Handling of pressurized Hydrogen (H₂) and pyrophoric catalysts.

Mechanistic Insight

Catalytic hydrogenation is preferred over chemical reductions (Fe/HCl, SnCl₂) for pharmaceutical scale-up to avoid heavy metal waste streams (E-factor reduction). However, pyridines can poison Pd catalysts. We utilize a protic solvent system (Methanol) to facilitate proton transfer and prevent catalyst deactivation.

Reagents & Materials Table
ReagentLoadingRoleKey Hazard
Nitro Intermediate 1.0 EquivSubstrate-
10% Pd/C (50% wet) 5 wt%CatalystPyrophoric (dry)
Hydrogen (H₂) 3–5 barReductantExplosive
Methanol (MeOH) 10 VolSolventFlammable, Toxic
Detailed Protocol
  • Vessel Prep: Use a stainless steel autoclave (Parr reactor) rated for pressure. Ensure the vessel is grounded.

  • Charging:

    • Charge Nitro Intermediate and Methanol .[4]

    • Safety: Under a blanket of Nitrogen (do not expose to air), charge the 10% Pd/C catalyst . (Wet catalyst is safer; if dry, slurry in water/toluene before addition).

  • Inerting: Seal reactor. Purge with N₂ (3x) followed by H₂ (3x) to remove Oxygen.

  • Reaction:

    • Pressurize to 3–5 bar (45–75 psi) with H₂.

    • Stir vigorously (mass transfer limited reaction).

    • Maintain temperature at 25–35°C . (Note: Nitro reduction is highly exothermic; cooling jacket may be required initially).

  • Completion: Reaction is typically complete in 2–4 hours.

    • IPC: HPLC shows disappearance of nitro peak and appearance of amine.

  • Filtration (Catalyst Removal):

    • Vent H₂ and purge with N₂.[2]

    • Filter the reaction mixture through a Celite pad or sparkler filter to remove Pd/C.

    • Critical: Keep the filter cake wet (water wash) to prevent pyrophoric ignition.

  • Isolation: Concentrate the filtrate. The product is an oil that can be converted to an HCl salt for stability if required.

Process Flow & Logic Map

The following diagram illustrates the critical decision points and flow for the scale-up campaign.

ProcessFlow Start Start: Raw Materials QC Step1 Step 1: S_NAr Reaction (MeCN, 60°C) Start->Step1 IPC1 IPC: HPLC <1% SM Step1->IPC1 IPC1->Step1 Fail (Continue Heating) Workup1 Aqueous Workup & Concentration IPC1->Workup1 Pass Step2 Step 2: Hydrogenation (Pd/C, H2, MeOH) Workup1->Step2 IPC2 IPC: HPLC Nitro <0.5% Step2->IPC2 IPC2->Step2 Fail (Add Catalyst/H2) Filter Catalyst Filtration (Celite) IPC2->Filter Pass Final Final Product: Amine Isolation Filter->Final

Figure 2: Process Flow Diagram (PFD) highlighting In-Process Controls (IPC).

Analytical Specifications (Provisional)

For a pharmaceutical intermediate, the following specifications are recommended for the final release:

TestMethodSpecification
Appearance VisualOff-white to yellow solid/oil
Assay HPLC (254 nm)> 98.0% a/a
Identification 1H-NMR / MSConforms to Structure
Residual Solvents GC-HSMeCN < 410 ppm, MeOH < 3000 ppm
Water Content Karl Fischer< 1.0% w/w
Palladium ICP-MS< 20 ppm (if downstream is API)

References

  • Canon, J., et al. (2019).[5] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. (Describes the utility of similar aminopyridine scaffolds in Sotorasib).

  • Parsons, A. T., et al. (2022).[5] Axial Chirality in the Sotorasib Drug Substance, Part 1: Development of a Classical Resolution. Organic Process Research & Development. (Details the industrial handling of atropisomeric pyridines). [6]

  • BenchChem Application Note. (2025). Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine. (Background on the piperidine ring synthesis).

  • GuideChem. (2023). 2-Chloro-3-nitropyridine Process Chemistry. (General reactivity profiles for SNAr on nitropyridines).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine

Ticket ID: SNAr-OPT-2024 Subject: Yield Improvement & Troubleshooting for 2-Substituted Pyridin-3-amine Systems Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Root Cause...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SNAr-OPT-2024 Subject: Yield Improvement & Troubleshooting for 2-Substituted Pyridin-3-amine Systems Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Root Cause Analysis

You are likely encountering low yields or stalled reactions in the synthesis of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine . From a mechanistic standpoint, this specific transformation presents a classic "electronic mismatch" if approached incorrectly.

The Core Problem: If you are attempting direct nucleophilic aromatic substitution (


) on 2-chloro-3-aminopyridine , the reaction is electronically disfavored. The C3-amino group is a strong electron-donating group (EDG) via resonance (

effect). This increases electron density in the pyridine ring, significantly raising the activation energy required for the nucleophile (3-methylpiperidine) to attack the C2 position.

The Solution Strategy: To maximize yield, you must alter the electronic landscape of the substrate. This guide outlines two pathways:

  • Pathway A (Recommended): Using the Nitro-Precursor (2-chloro-3-nitropyridine) followed by reduction. The nitro group activates the ring.

  • Pathway B (Direct): Forcing the reaction on the Amino-Precursor using acid catalysis or microwave irradiation to overcome deactivation.

Decision Logic & Workflow

The following flowchart illustrates the decision matrix for optimizing this specific reaction.

SNAr_Optimization Start Start: Select Precursor Check_SM Current SM: 2-Chloro-3-aminopyridine? Start->Check_SM Nitro_Route Switch to 2-Chloro-3-nitropyridine Check_SM->Nitro_Route Optimization Preferred Direct_Route Must use Amino-Precursor? Check_SM->Direct_Route Route Fixed Nitro_SNAr SNAr Reaction (Mild: EtOH/DIPEA, 60°C) Nitro_Route->Nitro_SNAr Reduction Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Nitro_SNAr->Reduction High_Yield Target: High Yield (>80%) Reduction->High_Yield Force_Cond Apply Forcing Conditions (NMP, 160°C or Microwave) Direct_Route->Force_Cond Acid_Cat Add Acid Catalyst (TFA or ZnCl2) to Activate N-Py Direct_Route->Acid_Cat Low_Yield Risk: Tars/Low Yield (<40%) Force_Cond->Low_Yield Acid_Cat->Low_Yield

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on electronic activation principles.

Detailed Experimental Protocols

Protocol A: The "Nitro-Route" (High Yield Standard)

Use this method for yields >80% and cleaner impurity profiles.

Mechanism: The


 and 

effects of the

group at C3 stabilize the Meisenheimer complex intermediate, drastically lowering the energy barrier for the attack of 3-methylpiperidine at C2.

Step 1:


 Reaction 
  • Reagents: 2-Chloro-3-nitropyridine (1.0 equiv), 3-Methylpiperidine (1.2 equiv), DIPEA (1.5 equiv).

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH). Note: MeCN often provides cleaner conversion than DMF for this specific substrate.

  • Procedure:

    • Dissolve 2-chloro-3-nitropyridine in MeCN (5 mL/mmol).

    • Add DIPEA followed by 3-methylpiperidine dropwise at room temperature (exotherm possible).

    • Heat to 60–70°C for 4–6 hours. Monitor by LCMS (Look for mass shift M+ to M+63).

    • Workup: Concentrate solvent. Dilute with EtOAc, wash with water and brine. Dry over

      
      .
      

Step 2: Nitro Reduction

  • Reagents: Crude Nitro-intermediate, 10% Pd/C (5 wt%), Hydrogen gas (balloon).

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Suspend catalyst in solvent under

      
      . Add substrate.[1]
      
    • Purge with

      
       and stir at RT for 2–4 hours.
      
    • Filtration: Filter through Celite to remove Pd. Concentrate to obtain the target amine.

Protocol B: The "Direct Route" (Troubleshooting Existing Process)

Use this only if you cannot source the nitro-precursor.

Mechanism: You must protonate the pyridine nitrogen (or chelate it) to make the ring electrophilic enough to overcome the electron donation from the amine.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) is required for its high boiling point and stability.

  • Additives: Use ZnCl2 (0.5 equiv) or TFA (1.0 equiv) . The acid/Lewis acid coordinates to the ring nitrogen, pulling electron density and activating C2.

  • Conditions: Microwave irradiation at 160–180°C for 30–60 minutes.

  • Warning: Expect significant tar formation. Purification will require column chromatography (DCM/MeOH/NH3 systems).

Troubleshooting Guide & FAQs

Symptom: Reaction Stalled (Nitro Route)
Potential CauseDiagnosticCorrective Action
Steric Hindrance 3-Methylpiperidine is bulkier than piperidine.Increase temperature to 90°C. Switch solvent to DMSO or NMP to increase reaction rate.
Hydrolysis Formation of 2-hydroxy-3-nitropyridine (M-Cl+OH peak in LCMS).Ensure solvents are anhydrous. Use DIPEA instead of inorganic bases like

or

which can be hygroscopic.
Stoichiometry Incomplete conversion after 24h.Add another 0.5 equiv of amine. The 3-methyl group slows kinetics compared to unsubstituted piperidine.
Symptom: Low Yield (Direct Amine Route)
Potential CauseDiagnosticCorrective Action
Electronic Deactivation Starting material remains unreacted even at reflux.CRITICAL: Switch to Protocol A (Nitro precursor). If not possible, use Microwave heating at 180°C in NMP.
Oxidation Darkening of reaction mixture (black tar).Degas solvents thoroughly with Nitrogen/Argon. Aminopyridines are prone to oxidation at high temps.
Frequently Asked Questions

Q1: Can I use Buchwald-Hartwig amination instead of SNAr? A: Yes. If you must start with 2-chloro-3-aminopyridine, Palladium-catalyzed amination is superior to thermal


.
  • Catalyst:

    
     or Pd-PEPPSI-IPr.
    
  • Ligand: BINAP or Xantphos.

  • Base:

    
    .
    
  • Rationale: Pd-catalysis bypasses the electronic deactivation of the ring by inserting into the C-Cl bond directly.

Q2: Why is the 3-methylpiperidine reacting slowly? A: The methyl group at the 3-position of the piperidine ring introduces steric clash with the ortho-substituents on the pyridine ring during the formation of the transition state. This increases


. You must compensate with higher temperature or a more polar aprotic solvent (DMSO) to stabilize the charged transition state.

Q3: How do I remove excess NMP from the reaction? A: NMP is difficult to remove by rotary evaporation.

  • Method: Perform an aqueous workup using 5% LiCl solution (NMP is highly soluble in LiCl(aq)) and extract with Ethyl Acetate. Wash the organic layer 3x with LiCl solution.

References

  • Electronic Effects in SNAr

    • Title: Nucleophilic Aromatic Substitution of 2-Halopyridines.[2][3][4][5][6][7]

    • Context: Explains the activation energy differences between nitro- and amino-substituted pyridines. The nitro group reduces the activation energy by stabilizing the Meisenheimer complex.
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

  • Solvent Effects in SNAr

    • Title: Solvents for Nucleophilic Aromatic Substitution.

    • Context: Polar aprotic solvents (DMSO, NMP) accelerate SNAr reactions by solvating the cation of the nucleophile salt, leaving the anion (amine) more reactive ("naked").
    • Source: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

  • Catalytic Alternatives (Buchwald-Hartwig)

    • Title: Palladium-Catalyzed Amination of Aryl Halides.[8]

    • Context: Provides the alternative mechanism when thermal SNAr fails due to electron-rich substr
    • Source: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Reaction Optimization for Pyridines

    • Title: Practical Synthesis of 2-Aminopyridines.[2][4][9]

    • Context: Validates the "Nitro-Reduction" pathway as the industrial standard for accessing 2,3-diaminopyridines.
    • Source: Organic Process Research & Development (OPRD).

Sources

Optimization

Technical Support Center: Purification of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine HCl

Ticket ID: PUR-2MP-3A-HCl Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Last Updated: February 28, 2026 Executive Summary You are likely working with 2-(3-Methylpiperidin-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-2MP-3A-HCl Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Last Updated: February 28, 2026

Executive Summary

You are likely working with 2-(3-Methylpiperidin-1-yl)pyridin-3-amine , a critical intermediate often used in the synthesis of KRAS G12C (e.g., Sotorasib analogs) or SHP2 inhibitors.

The Central Challenge: This molecule belongs to the class of electron-rich 2,3-diaminopyridines . These compounds are notoriously prone to oxidative degradation (turning pink/brown/black upon air exposure) and often suffer from "oiling out" during hydrochloride salt formation due to improper solvent polarity or stoichiometry.

This guide moves beyond generic protocols to address the specific physicochemical behavior of this scaffold.

Module 1: The "Golden Standard" Purification Protocol

Do not rely on simple evaporation. The following protocol utilizes controlled precipitation to reject impurities while stabilizing the salt form.

Phase A: Pre-Purification (Crucial for Color Removal)

Before salt formation, the free base must be chemically pure. Colored oxidation byproducts often co-precipitate with the salt if not removed here.

  • Dissolution: Dissolve crude free base in DCM (Dichloromethane) (10 mL/g).

  • Scavenging: Add Activated Carbon (Charcoal) (10 wt% relative to substrate) and stir for 30 minutes at room temperature.

    • Why? This specific scaffold forms trace azo-dimers that cause persistent pink coloration. Carbon is more effective than silica for these planar impurities.

  • Filtration: Filter through a Celite pad to remove carbon. Rinse with DCM.[1][2]

  • Solvent Swap: Concentrate the filtrate to an oil, then chase (redissolve and evaporate) twice with Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc) to remove traces of DCM.

Phase B: Hydrochloride Salt Formation

Target: Monohydrochloride Salt (1.0 eq HCl)

ParameterSpecificationRationale
Solvent System Isopropyl Acetate (IPAc) or EtOAc The free base is soluble; the HCl salt is insoluble. IPAc is preferred due to its higher boiling point and lower hygroscopicity.
Acid Source 4M HCl in Dioxane or 2M HCl in Et2O Anhydrous conditions prevent the formation of gummy hydrates. Avoid aqueous HCl.
Temperature 0°C to 5°C Cold temperatures slow the kinetics, preventing the trapping of impurities inside the crystal lattice.

Step-by-Step:

  • Dissolve the oil from Phase A in IPAc (8-10 volumes).

  • Cool the solution to 0-5°C under Nitrogen.

  • Slowly add HCl (1.05 equivalents) dropwise over 30 minutes.

    • Observation: A white to off-white precipitate should form immediately.

  • Aging: Stir the slurry at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

    • Why? This "Ostwald ripening" converts amorphous solids into a filterable crystalline form.

  • Filtration: Filter the solid under Nitrogen (to prevent moisture absorption).

  • Wash: Wash the cake with MTBE (Methyl tert-butyl ether) or cold IPAc.

  • Drying: Vacuum oven at 40°C for 12 hours.

Module 2: Troubleshooting & FAQs

Ticket #1: "My product turned into a sticky oil/gum instead of a solid."

Diagnosis: This is the "Oiling Out" phenomenon, common with aminopyridines. It occurs when the product separates as a supercooled liquid before crystallizing.

Corrective Actions:

  • The "Seeding" Technique: Do not add all the acid at once. Add 10% of the HCl, wait for a haze/solid to form (or add a seed crystal from a previous batch), and then add the rest.

  • Solvent Polarity: Your solvent is likely too polar (e.g., using Ethanol/Methanol). Switch to EtOAc/Heptane or IPAc .

  • Rescue Mission: If you currently have an oil:

    • Decant the supernatant.[3]

    • Add fresh EtOAc or MTBE .

    • Sonicate vigorously.

    • Scratch the glass sidewall with a spatula to induce nucleation.

Ticket #2: "The salt is extremely hygroscopic (turns to liquid on the bench)."

Diagnosis: You likely formed the Dihydrochloride salt.

  • Chemistry: The pyridine nitrogen (pK_a ~6) protonates first. The aniline nitrogen (pK_a ~3-4) protonates only with excess strong acid. The dihydrochloride is unstable and aggressively absorbs water to deprotonate the weaker site.

Corrective Action:

  • Strictly limit HCl stoichiometry to 0.95 - 1.05 equivalents .

  • Recrystallize the hygroscopic salt from EtOH/Et2O to revert to the stable form or wash with a base to regenerate the free base and restart.

Ticket #3: "The product is chemically pure but has a persistent pink/purple hue."

Diagnosis: Oxidation of the 3-amino group to N-oxides or azo-linkages. This is a cosmetic impurity (<0.5%) but unacceptable for GMP.

Corrective Action:

  • Bisulfite Wash: Dissolve the free base in EtOAc and wash with 10% aqueous Sodium Bisulfite (NaHSO3) or Sodium Thiosulfate . This reduces the oxidized N-species back to the amine.

  • Argon Sparging: Ensure all solvents are degassed. This molecule is an oxygen scavenger in solution.

Module 3: Visualized Workflows

Diagram 1: The Purification Decision Matrix

Use this logic tree to determine your immediate next step based on the physical state of your crude material.[4]

PurificationLogic Start Start: Crude Reaction Mixture StateCheck Check Physical State Start->StateCheck Liquid Oily/Gummy Residue StateCheck->Liquid Viscous Solid Solid Precipitate StateCheck->Solid Crystalline ColorCheck Is it Dark/Pink? Liquid->ColorCheck PurityCheck Check HPLC Purity Solid->PurityCheck Action_Charcoal Action: DCM Dissolution + Charcoal Treatment ColorCheck->Action_Charcoal Yes (Oxidation) Action_Salt Action: Form HCl Salt (IPAc / 4M HCl) ColorCheck->Action_Salt No (Pale Yellow) Action_Recryst Action: Recrystallize (IPA / Heptane) PurityCheck->Action_Recryst < 95% PurityCheck->Action_Salt > 95% Action_Charcoal->Action_Salt Filtrate

Caption: Decision tree guiding the user from crude intermediate to the appropriate purification strategy based on color and physical state.

Diagram 2: Salt Formation Mechanism & Troubleshooting

Understanding the molecular interactions prevents "oiling out."

SaltMechanism FreeBase Free Base (Soluble in EtOAc) HCl_Add Add HCl (1.0 eq) (Controlled Rate) FreeBase->HCl_Add Path_Good Slow Nucleation HCl_Add->Path_Good Low Temp / Seeding Path_Bad Rapid Supersaturation HCl_Add->Path_Bad Fast Addition / Polar Solvent Result_Cryst Crystalline Solid (Stable HCl Salt) Path_Good->Result_Cryst Result_Oil Oiling Out (Amorphous Gum) Path_Bad->Result_Oil Fix Fix: Heat/Cool Cycle or Sonication Result_Oil->Fix Fix->Result_Cryst Recovered

Caption: Kinetic pathway comparison showing how controlled addition leads to crystals, while rapid addition leads to oiling out.

Module 4: Analytical Validation Criteria

How do you know you have the correct salt?

TestExpected ResultInterpretation
1H NMR (DMSO-d6) Pyridine protons shift downfield (~0.3-0.5 ppm) vs free base.Confirms protonation of the pyridine ring.
Chloride Content ~14-15% (Theoretical for Mono-HCl)If >25%, you have the Dihydrochloride (hygroscopic).
HPLC Purity >98% (254 nm)Single peak. No "shoulder" peaks (indicates isomers).
Appearance White to Off-White PowderPink/Brown indicates oxidation (<98% pure).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general amine purification and salt formation).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for "oiling out" troubleshooting and salt selection).

  • Lan, P., et al. (2020). "Process Development of KRAS G12C Inhibitors." Organic Process Research & Development. (Contextual grounding for aminopyridine intermediates in drug development).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Basis for solvent selection rationale: EtOAc vs. Alcohols).

Sources

Troubleshooting

Catalysis Support Hub: Troubleshooting Pd-Catalyst Poisoning in Aminopyridine Coupling

Diagnostic Module: Why is your reaction failing? The coupling of aminopyridines (whether as the nucleophile or the electrophile) is notoriously difficult.[1] The failure is rarely due to "bad chemistry" but rather a spec...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Module: Why is your reaction failing?

The coupling of aminopyridines (whether as the nucleophile or the electrophile) is notoriously difficult.[1] The failure is rarely due to "bad chemistry" but rather a specific mechanistic bottleneck known as Competitive Coordination .

The Mechanism of Poisoning

In a standard Buchwald-Hartwig cycle, the Palladium (Pd) center must remain ligated by your bulky phosphine (e.g., BrettPhos) to facilitate the reaction. However, aminopyridines possess a basic pyridine nitrogen and an exocyclic amine. These can act as a bidentate ligand, displacing your expensive phosphine and forming a stable, catalytically inactive "off-cycle" complex.[2]

The Poisoning Loop:

  • Displacement: The pyridine nitrogen coordinates to Pd(II) after oxidative addition.

  • Chelaion: If the amine is unprotected (e.g., 2-aminopyridine), it forms a 4-membered chelate with the Pd, locking it.[2]

  • Aggregation: Without the bulky phosphine to stabilize it, the Pd eventually crashes out as Pd-black.

CatalyticCycle cluster_legend Legend Pd0 Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding OxAdd->AmineBind HNR2 Poison POISONED STATE (Pyridine-Pd Complex) OxAdd->Poison Pyridine N-Coordination (Ligand Displacement) RedElim Reductive Elimination (Product Release) AmineBind->RedElim Base RedElim->Pd0 Poison->OxAdd Heat/Bulky Ligand (Reversible?) PdBlack Pd Black (Irreversible Death) Poison->PdBlack Aggregation key Green: Active Cycle | Red: Off-Cycle Trap

Figure 1: The "Poisoning Loop" illustrates how the pyridine substrate diverts the catalyst from the productive cycle into a dormant state, eventually leading to decomposition.[2]

Catalyst & Ligand Selection Strategy

The only way to prevent N-coordination is to make the Pd center sterically inaccessible to the pyridine nitrogen while still allowing the oxidative addition of the aryl halide.

The "Gold Standard" Ligands

Do not use simple phosphines like PPh3 or dppf. They bind too weakly and are easily displaced by the pyridine.

Ligand ClassRecommended LigandWhy it worksBest For
Dialkylbiaryl Phosphines BrettPhos Extremely bulky; prevents pyridine binding via steric repulsion.[2]Primary amines, 2-aminopyridines.[2][3]
Dialkylbiaryl Phosphines RuPhos Bulky but smaller than BrettPhos; good for secondary amines.Secondary amines, sterically hindered halides.
Bisphosphines Xantphos Large bite angle; chelates Pd tightly, harder to displace.Heterocycles prone to chelation.
NHC Complexes Pd-PEPPSI-IPr Strong sigma-donor carbene; highly stable to heat/oxidation.[2]Difficult, electron-poor pyridines.[2]
The Pre-Catalyst Imperative

Critical Advice: Stop generating catalysts in situ (mixing Pd(OAc)₂ + Ligand). When you mix Pd(OAc)₂ and Ligand in the presence of an aminopyridine, the pyridine often binds to the Pd before the phosphine can.

  • Solution: Use G3 or G4 Pre-catalysts (e.g., BrettPhos Pd G3).[2][4] These contain the ligand pre-bound and an activating group that falls off only when the reaction starts.

Optimization & Troubleshooting FAQs

Q1: The reaction mixture turned black immediately upon heating. What happened?

Diagnosis: Rapid catalyst decomposition (Palladium Black formation).[2][1] Cause: The ligand failed to stabilize the Pd(0) species, likely due to displacement by the substrate or insufficient loading. Fix:

  • Switch to BrettPhos Pd G3 .[2][5]

  • Lower temperature to 60-80°C initially, then ramp up.

  • Ensure strict oxygen-free conditions (Pd-black forms faster with O₂).[2]

Q2: Conversion stalled at ~40-50%. Adding more catalyst doesn't help.[1]

Diagnosis: Product Inhibition.[2][6] Cause: The product (an aminopyridine) is often a better ligand for Pd than the starting material. As product builds up, it poisons the remaining catalyst. Fix:

  • Protect the amine: Use a Boc-protected aminopyridine if possible.[2]

  • Ligand Switch: Move to tBuBrettPhos , which is even bulkier and resists product binding.[2]

  • Solvent Switch: Use tAmyl Alcohol or tBuOH .[2] Polar protic solvents can solvate the pyridine nitrogen, reducing its ability to bind Pd.

Q3: I see starting material consumption, but no product.

Diagnosis: Dehalogenation or Homocoupling.[2] Cause: If oxidative addition happens but amine binding fails (due to steric clash or low nucleophilicity), the Pd-Ar species will grab a hydride (from solvent) or another Ar-X.[2] Fix:

  • Base: Switch from NaOtBu to LHMDS . LHMDS is non-nucleophilic and prevents base-mediated side reactions.[2]

  • Concentration: Increase concentration (to 1.0 M). This forces the bimolecular reaction (amine binding) to outcompete unimolecular decomposition.

Master Protocol: Coupling of Unprotected Aminopyridines

Objective: Coupling 2-amino-3-bromopyridine (electrophile) with a primary amine. Standard: High-throughput optimized conditions adapted from the Buchwald Lab.

Reagents
  • Pd Source: BrettPhos Pd G3 (2-5 mol%)[2]

  • Ligand: BrettPhos (2-5 mol%) - Add 1:1 w/ Pd to ensure stability.

  • Base: LHMDS (1.0 M in THF, 2.2 equiv) - Crucial for unprotected amines.[2]

  • Solvent: 1,4-Dioxane (anhydrous, degassed).[2]

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a resealable reaction vial equipped with a magnetic stir bar.

    • Cool under a stream of Argon/Nitrogen.

  • Solids Addition:

    • Add BrettPhos Pd G3 (0.02 equiv).[2]

    • Add BrettPhos (0.02 equiv).[2] Note: Adding extra free ligand extends catalyst life.[2]

    • Add the Aryl Halide (1.0 equiv).

    • Add the Amine (1.2 equiv).[5]

  • Liquids & Base:

    • Seal the vial. Purge with inert gas for 5 minutes.

    • Add 1,4-Dioxane via syringe (Concentration: 0.5 M - 1.0 M).[2]

    • Add LHMDS solution dropwise at room temperature.[2]

    • Observation: Solution may turn dark orange/red (active catalyst generation).[2]

  • Reaction:

    • Heat to 80°C in a pre-heated block.

    • Run for 1-4 hours.

    • Monitoring: Check LCMS.[2][1] If stalling occurs, do not add more Pd(OAc)₂; add more G3 precatalyst.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Quench with saturated NH₄Cl (to protonate the pyridine and remove it from Pd residues).

    • Filter through Celite.[2][1]

Decision Tree for Troubleshooting

DecisionTree Start Reaction Outcome? BlackPpt Black Precipitate (Cat. Death) Start->BlackPpt NoRxn No Reaction (SM Recovered) Start->NoRxn Stall Stalled at <50% Start->Stall Sol_Ppt Use Pre-catalyst (G3) Increase Ligand Ratio BlackPpt->Sol_Ppt Sol_NoRxn Check Oxidative Addition Switch to XPhos/RuPhos NoRxn->Sol_NoRxn Sol_Stall Product Inhibition? Use tBuOH solvent Add 2nd dose of Cat Stall->Sol_Stall

Figure 2: Rapid diagnostic flow for common aminopyridine coupling failures.

References

  • Maiti, D., & Buchwald, S. L. (2009).[2] Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonia and Amine Surrogates. Journal of the American Chemical Society. Link[2]

  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Bruno, N. C., et al. (2013).[2] Buchwald-Hartwig Amination Using Pd G3 Precatalysts. Chemical Science. Link

  • Paul, F., et al. (1994).[2] Mechanism of the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society. Link[2]

  • BenchChem Technical Support. (2025). Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Link[2]

Sources

Optimization

Technical Support Center: Optimizing the Coupling of 2-Fluoropyridine and 3-Methylpiperidine

Welcome to the technical support center for optimizing the synthesis of 2-(3-methylpiperidin-1-yl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the synthesis of 2-(3-methylpiperidin-1-yl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling 2-fluoropyridine with 3-methylpiperidine. We will explore the critical role of reaction temperature and other key parameters through two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and accelerate your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for coupling 2-fluoropyridine with 3-methylpiperidine, and how does temperature influence them?

There are two predominant methods for this transformation:

  • Nucleophilic Aromatic Substitution (SNAr): This is often the more direct route. The electron-deficient pyridine ring is activated by the highly electronegative fluorine atom, making the C2 position susceptible to attack by the nucleophilic amine.[1] Temperature is a critical kinetic driver; higher temperatures increase the reaction rate but must be carefully controlled to avoid decomposition.[2] The high reactivity of 2-fluoropyridine compared to other 2-halopyridines often allows for milder conditions.[1][3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful alternative, especially for less reactive aryl halides or sensitive substrates.[4] The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[5] Temperature is crucial for driving key steps like oxidative addition and reductive elimination, but excessive heat can lead to catalyst decomposition and undesirable side reactions.

Q2: What is a good starting temperature for my initial optimization experiments?

For both SNAr and Buchwald-Hartwig reactions, a starting temperature range of 80-110 °C is recommended.[5][6] This range typically provides sufficient thermal energy to overcome the activation barrier without aggressively promoting product or reagent degradation. It is always advisable to monitor the reaction's progress via TLC or LC-MS to determine if a temperature adjustment is necessary.

Q3: My reaction is proceeding very slowly or has stalled. Is simply increasing the temperature the best solution?

While insufficient temperature is a common cause of low conversion, incrementally increasing the heat is just one part of the solution. Before raising the temperature, consider the following:

  • For SNAr: The choice of solvent is paramount. Switching to a more polar aprotic solvent (e.g., from Toluene to DMF or DMSO) can stabilize the charged Meisenheimer intermediate and accelerate the reaction, potentially allowing for lower temperatures.[2][7]

  • For Buchwald-Hartwig: The ligand and base system can be more influential than temperature alone. A more electron-rich or sterically hindered phosphine ligand might enhance the rate of reductive elimination, the turnover-limiting step.[5]

  • Incremental Increase: If you do increase the temperature, do so in 10-15 °C increments. A sudden, large increase in temperature can lead to thermal runaway and the formation of complex, inseparable impurities.

Q4: I'm observing significant byproduct formation, including a dark tarry substance. How is temperature related to this?

The formation of tar and multiple byproducts is often a direct consequence of the reaction temperature being too high.[2] Excessive heat can cause:

  • Thermal Decomposition: Either the starting materials, product, or even the solvent can decompose at elevated temperatures. 3-Methylpiperidine is stable under normal conditions but is a flammable liquid.[8]

  • Side Reactions: High temperatures can provide the necessary activation energy for alternative, undesired reaction pathways.

  • Hydrolysis: If trace amounts of water are present in the reaction, high temperatures can accelerate the hydrolysis of 2-fluoropyridine to 2-hydroxypyridine.[2] Using anhydrous solvents is critical.[1]

If you observe decomposition, the first step should be to repeat the reaction at a lower temperature.

Section 2: Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides a logical, step-by-step approach to resolving them.

Problem: Low or No Conversion of Starting Material

If your reaction shows a high percentage of unreacted 2-fluoropyridine after a reasonable time, follow this troubleshooting workflow.

Troubleshooting_Low_Conversion start Low Conversion Observed check_method Which Method? start->check_method snar S(N)Ar check_method->snar S(N)Ar bh Buchwald-Hartwig check_method->bh Buchwald-Hartwig snar_q1 Is solvent polar aprotic (e.g., DMSO, DMF)? snar->snar_q1 bh_q1 Is the reaction under an inert atmosphere? bh->bh_q1 snar_a1_no Action: Switch to a polar aprotic solvent. snar_q1->snar_a1_no No snar_q2 Is a suitable base present (e.g., K2CO3, K3PO4)? snar_q1->snar_q2 Yes snar_a1_yes Action: Incrementally increase temperature by 10-15 °C. Monitor by LC-MS. snar_q2->snar_a1_yes Yes snar_a2_no Action: Add 1.5-2.0 equiv. of a non-nucleophilic base. snar_q2->snar_a2_no No bh_a1_no Action: Repeat under N2 or Ar. Use degassed solvents. bh_q1->bh_a1_no No bh_q2 Is the ligand appropriate for heterocycles (e.g., X-Phos)? bh_q1->bh_q2 Yes bh_a2_no Action: Screen sterically hindered biarylphosphine ligands. bh_q2->bh_a2_no No bh_a2_yes Action: Incrementally increase temperature by 10-15 °C. Consider higher catalyst loading. bh_q2->bh_a2_yes Yes

Caption: Troubleshooting workflow for low reaction conversion.

Problem: Significant Formation of 2-Hydroxypyridine
  • Root Cause: Presence of water in the reaction mixture. Fluoropyridines can be susceptible to hydrolysis, a reaction that is accelerated by heat.[2]

  • Validation: Obtain a mass spectrum of your crude reaction mixture. Look for a mass corresponding to 2-hydroxypyridine (M=95.09 g/mol ).

  • Solution:

    • Dry Your Reagents: Ensure 3-methylpiperidine is anhydrous. If necessary, distill from a suitable drying agent.

    • Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried over molecular sieves.

    • Inert Atmosphere: Assemble your reaction glassware hot from the oven and purge thoroughly with an inert gas (Nitrogen or Argon) before adding reagents.[1] Maintain a positive pressure of inert gas throughout the reaction.

Section 3: Mechanistic Overview & Temperature Effects

An understanding of the reaction mechanism is crucial for effective troubleshooting.

Mechanism 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step process. First, the nucleophile (3-methylpiperidine) attacks the carbon atom bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate called a Meisenheimer complex . In the second, typically faster step, the aromaticity is restored by the elimination of the highly electronegative fluoride ion.[1]

  • Role of Temperature: Temperature directly influences the rate of the initial nucleophilic attack. Higher temperatures provide the necessary energy for the nucleophile and electrophile to overcome the activation energy barrier for the formation of the Meisenheimer complex.

Caption: General mechanism of SNAr on 2-fluoropyridine.

Mechanism 2: Buchwald-Hartwig Amination

This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

  • Role of Temperature: Temperature affects multiple stages of the cycle. It is required for the initial oxidative addition of 2-fluoropyridine to the Pd(0) complex and is also critical for the final reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst. However, temperatures that are too high can cause ligand dissociation and catalyst decomposition, halting the cycle.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa_complex Pd(II) Complex pd0->oa_complex Oxidative Addition amido_complex Pd(II)-Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Product amido_complex->product aryl_halide 2-Fluoropyridine aryl_halide->oa_complex amine 3-Methylpiperidine amine->amido_complex base Base base->amido_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Section 4: Protocols and Recommended Starting Conditions

The following tables summarize recommended starting points for your experiments. These are not rigid protocols but are intended to be robust starting points for your own optimization.

Table 1: Recommended Starting Conditions for SNAr Coupling
SolventBaseTemperature Range (°C)Typical Time (h)Key Considerations
DMSO K₂CO₃100 - 1404 - 12Excellent for accelerating slow reactions. Can be difficult to remove during workup.
DMF K₂CO₃90 - 1206 - 18Good alternative to DMSO, slightly lower boiling point. Must be anhydrous.
tert-Amyl Alcohol K₃PO₄100 - 11012 - 24Less polar option; base choice is critical.[1]
NMP DBU100 - 1504 - 12High boiling point, effective for stubborn couplings.
Protocol 1: General Procedure for SNAr Coupling
  • To an oven-dried round-bottom flask under an inert atmosphere (N₂), add potassium carbonate (1.5 equiv.).

  • Add the desired anhydrous solvent (e.g., DMSO, to achieve a concentration of 0.2 M).

  • Add 3-methylpiperidine (1.2 equiv.) followed by 2-fluoropyridine (1.0 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the 2-fluoropyridine is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate and water.

  • Separate the layers, extract the aqueous phase with ethyl acetate (2x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
Pd SourceLigandBaseSolventTemperature Range (°C)Key Considerations
Pd₂(dba)₃X-PhosK₃PO₄Toluene90 - 110A robust system for many heteroaryl couplings.[5]
Pd(OAc)₂BINAPNaOtBuDioxane80 - 100Classic conditions; NaOtBu is a very strong base, check functional group compatibility.[9]
Pd(OAc)₂RuPhosK₂CO₃Toluene100 - 120Weaker base may require slightly higher temperatures.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., X-Phos, 2-4 mol%).

  • Add the base (e.g., K₃PO₄, 1.5 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas (Ar) three times.

  • Add anhydrous, degassed solvent (e.g., Toluene, to achieve 0.1-0.2 M) via syringe.

  • Add 3-methylpiperidine (1.2 equiv.) and 2-fluoropyridine (1.0 equiv.) via syringe.

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Technical Support Center: Synthesis of Substituted 2-Fluoropyridines. Benchchem.
  • A Comparative Guide to Catalysts for 2-Ethyl-4-fluoropyridine Cross-Coupling Reactions. Benchchem.
  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC.
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
  • Buchwald–Hartwig amination. Wikipedia.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications.
  • Amination of 2-halopyridines. ResearchGate.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PMC.
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem.
  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. ResearchGate.
  • 3-Methylpiperidine Safety Data Sheet. Jubilant Ingrevia Limited.

Sources

Troubleshooting

Removing unreacted 3-methylpiperidine from crude reaction mixtures

Technical Support Center: Purification & Isolation Topic: Removal of Unreacted 3-Methylpiperidine from Crude Mixtures Ticket ID: PUR-3MP-001 Executive Summary: The Physicochemical Challenge Removing 3-methylpiperidine (3...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Isolation Topic: Removal of Unreacted 3-Methylpiperidine from Crude Mixtures Ticket ID: PUR-3MP-001

Executive Summary: The Physicochemical Challenge

Removing 3-methylpiperidine (3-MP) is a common bottleneck in organic synthesis. Its persistence is due to two synergistic properties:

  • High Boiling Point (~126°C): It resists standard rotary evaporation, often requiring high vacuum or heat that can degrade sensitive products.

  • High Basicity (pKa ~11.0): It adheres stubbornly to silica gel during chromatography, causing "tailing" that contaminates fractions.

This guide provides three tiered workflows to eliminate 3-MP, ranging from standard extractions to advanced scavenging techniques.

Module 1: Liquid-Liquid Extraction (The Standard Protocol)

Best For: Products that are neutral or acidic and stable to aqueous acid.

The Logic (Causality)

Because 3-MP is a strong base (pKa ~11.0), exposing it to a dilute acid (pH < 4) instantly protonates the nitrogen. The resulting ammonium salt (3-methylpiperidinium chloride) becomes highly water-soluble and insoluble in organic solvents, effectively partitioning it into the aqueous phase.

Step-by-Step Protocol
  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM, or Diethyl Ether). Recommended concentration: 0.1 M.

  • First Wash (Acidic):

    • Add 1M HCl (or 10% Citric Acid for acid-sensitive substrates). Volume should be 1:1 relative to the organic layer.

    • Self-Validating Step: Shake vigorously. Test the aqueous layer pH. It must be pH 1–2. If not, add more acid.

  • Phase Separation: Drain the aqueous layer (contains the 3-MP salt).

  • Second Wash (Brine): Wash the organic layer with saturated NaCl to remove residual water/acid.

  • Drying: Dry organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate.

Decision Logic Diagram

ExtractionLogic Start Crude Mixture + 3-MP Solvent Dissolve in Organic Solvent (EtOAc / DCM) Start->Solvent AcidWash Wash with 1M HCl Solvent->AcidWash Check Check Aqueous pH AcidWash->Check Check->AcidWash pH > 3 (Add more acid) Partition Phase Separation Check->Partition pH < 2 (Proceed) OrgLayer Organic Layer (Contains Product) Partition->OrgLayer AqLayer Aqueous Layer (Contains 3-MP Salt) Partition->AqLayer

Figure 1: Acid-base extraction logic flow. The critical control point is the pH check to ensure complete protonation of the amine.

Module 2: Copper(II) Sulfate Complexation (Visual Method)

Best For: Small scale reactions or when you lack pH indicators.

The Logic

Secondary amines like 3-MP form stable, water-soluble coordination complexes with Copper(II) ions. This method provides a built-in visual indicator: the aqueous layer turns from pale blue to deep purple/royal blue as it pulls the amine out of the organic phase [1].

Protocol
  • Prepare a saturated aqueous solution of Copper(II) Sulfate (CuSO₄) .

  • Wash your organic layer with the CuSO₄ solution.[1]

  • Observation: The aqueous layer will turn dark purple.[2]

  • Repeat: Drain the aqueous layer and repeat the wash until the CuSO₄ solution remains pale blue . This indicates no free amine is left in the organic phase.

Module 3: Scavenger Resins (The "Sensitive Product" Route)

Best For: Products that are acid-labile , water-soluble (cannot be extracted), or for parallel synthesis (library generation).

The Logic

Solid-supported electrophiles (scavenger resins) covalently bind to the nucleophilic nitrogen of 3-MP. Since the resin is insoluble, the impurity is removed by simple filtration, avoiding aqueous workup entirely [2].

Resin Selection Guide
Resin TypeFunctionalityMechanismReactivity Speed
Isocyanate Resin Polymer-N=C=OForms UreaFast (Room Temp)
Acid Chloride Resin Polymer-COClForms AmideVery Fast (Exothermic)
Sulfonyl Chloride Polymer-SO₂ClForms SulfonamideModerate
Protocol (Isocyanate Resin Example)
  • Stoichiometry: Calculate the excess 3-MP (in mmols). Add 3–4 equivalents of Isocyanate resin relative to the excess amine.

  • Incubation: Add resin to the reaction mixture (diluted in DCM or THF).

  • Agitation: Shake or stir gently for 1–4 hours at room temperature.

    • Tip: Do not use magnetic stir bars with resins as they grind the beads; use an orbital shaker.

  • Filtration: Filter through a fritted glass funnel or a cotton plug.

  • Result: The filtrate contains your product; the 3-MP is trapped on the beads.

ScavengerWorkflow Mix Crude Mix (Product + 3-MP) Resin Add Isocyanate Resin (Solid Support) Mix->Resin Bind Incubation (Covalent Binding) Resin->Bind Stir 2h Filter Filtration Bind->Filter Solid Solid Waste (Resin-Urea Complex) Filter->Solid Liquid Filtrate (Pure Product) Filter->Liquid

Figure 2: Solid-phase scavenging workflow. The physical separation of the solid resin simplifies isolation.

Module 4: Chromatography Troubleshooting

Issue: "I ran a column, and the 3-MP smeared across all my fractions."

Root Cause: The basic nitrogen interacts with the acidic silanol groups (Si-OH) on the silica gel surface, causing drag/tailing.

Solution: Deactivate the silica.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., 1% TEA in 99:1 DCM/MeOH).

  • Pre-treatment: Flush the column with the modifier-containing solvent before loading your sample. This "caps" the active silanol sites.

Frequently Asked Questions (FAQs)

Q: My product is also a secondary amine. How do I separate it from 3-MP? A: Acid extraction will fail here as both will protonate.

  • Option 1 (Distillation): If your product is high MW (>200 g/mol ), use high-vacuum Kugelrohr distillation. 3-MP (BP 126°C @ 760 Torr) will distill off first.

  • Option 2 (Derivatization): If 3-MP is the minor impurity, add a slight excess of acetic anhydride. 3-MP reacts to form an amide (less polar, different Rf). Your product will also react, so this is only viable if 3-MP is much more nucleophilic (sterics) or if you are willing to sacrifice some yield. Chromatography is usually the only viable option here.

Q: I have formed an emulsion during the acid wash. A: This is common with amine salts.

  • Fix: Add solid NaCl to saturate the aqueous layer (salting out).

  • Fix: Filter the entire biphasic mixture through a pad of Celite. Emulsions are often stabilized by microscopic particulates; removing them breaks the emulsion.

Q: Can I just rotovap it off? A: Only if you have a very good vacuum pump (< 5 mbar) and a water bath at 50°C+. 3-MP boils at 126°C at atmospheric pressure. To remove it effectively, you may need to co-evaporate with Toluene or Heptane , which can form azeotropes that carry the amine over.

References

  • University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. Retrieved from [Link]

  • PubChem. (2025).[3] 3-Methylpiperidine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Optimization

Stability of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine under acidic conditions

Prepared by: Gemini, Senior Application Scientist This technical guide is designed for researchers, scientists, and drug development professionals to address potential stability issues of 2-(3-Methylpiperidin-1-yl)pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide is designed for researchers, scientists, and drug development professionals to address potential stability issues of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine under acidic conditions. This document provides in-depth technical guidance, troubleshooting advice, and detailed experimental protocols in a comprehensive question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-(3-Methylpiperidin-1-yl)pyridin-3-amine in acidic solutions?

A1: The primary stability concern for this molecule is its behavior upon protonation in acidic media. The molecule has three nitrogen atoms, each with a different basicity. The specific site of protonation can influence its solubility, reactivity, and ultimately, its stability. While generally stable, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to degradation. However, studies on similar aminopyridine structures have shown them to be quite stable in 0.1 N HCl under accelerated conditions[1].

Q2: Which of the nitrogen atoms is most likely to be protonated in an acidic environment?

A2: The molecule has three potential sites for protonation: the piperidine nitrogen, the pyridine ring nitrogen, and the exocyclic amino group. The basicity (and therefore the likelihood of protonation) generally follows this order:

  • Piperidine Nitrogen (most basic): Saturated aliphatic amines are strongly basic. The pKa of a simple piperidine is around 11. This nitrogen is the most likely to be protonated first.

  • Pyridine Ring Nitrogen (intermediate basicity): The lone pair of electrons on the pyridine nitrogen is in an sp2 hybrid orbital and is not part of the aromatic system, making it basic. The pKa of pyridine is 5.2.

  • Exocyclic Amino Nitrogen (least basic): The lone pair on the 3-amino group is partially delocalized into the aromatic pyridine ring, which reduces its basicity compared to a typical alkylamine. The pKa for the conjugate acid of 2-aminopyridine is 6.86, and for 3-aminopyridine, it is around 5.7.

Therefore, as the pH of a solution is lowered, the piperidine nitrogen will be protonated first, followed by the pyridine ring nitrogen, and lastly, under very strong acidic conditions, the exocyclic amino group.

Click to view Diagram of Protonation Sites

Caption: Predicted order of protonation for 2-(3-Methylpiperidin-1-yl)pyridin-3-amine.

Q3: What are the potential degradation products under acidic conditions?

A3: Based on the structure, the molecule is generally expected to be stable under moderately acidic conditions. The C-N bond connecting the piperidine and pyridine rings is a tertiary amine linkage to an aromatic ring, which is typically stable to acid hydrolysis. Unlike an amide or an ester, there is no carbonyl group to activate the C-N bond for cleavage.

However, under forcing conditions (e.g., high acid concentration and high temperature), two hypothetical degradation pathways could be considered:

  • N-Dealkylation of the Piperidine Ring: While less common for N-aryl piperidines under simple acidic conditions, very harsh conditions could potentially lead to cleavage of the bond between the pyridine ring and the piperidine nitrogen. This would result in 3-aminopyridine and 3-methylpiperidine.

  • Ring Opening/Rearrangement: This is highly unlikely under typical experimental acidic conditions and would require extreme conditions not usually encountered in pharmaceutical testing.

The most likely "degradation" observed might be the formation of different salt forms (mono-, di-, or tri-protonated species), which could have different chromatographic properties but are not true degradants.

Click to view a diagram of the hypothetical degradation pathway.

DegradationPathway parent 2-(3-Methylpiperidin-1-yl)pyridin-3-amine degradant1 3-Aminopyridine parent->degradant1 Hypothetical C-N Bond Cleavage (Forcing Conditions: High Temp, Strong Acid) degradant2 3-Methylpiperidine parent->degradant2 Hypothetical C-N Bond Cleavage (Forcing Conditions: High Temp, Strong Acid)

Caption: Hypothetical degradation under forcing acidic conditions.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating analytical method is crucial. The most common and reliable technique is High-Performance Liquid Chromatography (HPLC) with UV detection, or preferably, Liquid Chromatography-Mass Spectrometry (LC-MS) .

An effective HPLC method should be able to:

  • Separate the parent compound from any potential degradants.

  • Provide a sharp, symmetrical peak for the parent compound.

To develop such a method, you can start with a reverse-phase C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. A gradient elution is often necessary to separate compounds with different polarities. For MS compatibility, use volatile buffers like formic acid or ammonium acetate.

Q5: What are the recommended storage conditions for acidic solutions of this compound?

A5: To minimize the risk of degradation:

  • Prepare fresh: Ideally, acidic solutions should be prepared fresh before use.

  • Control temperature: If storage is necessary, keep solutions at refrigerated temperatures (2-8 °C).

  • Protect from light: Store in amber vials or protect from light to prevent potential photolytic degradation.

  • Use moderate pH: Unless your experiment requires a very low pH, use the mildest acidic conditions possible.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent assay results or poor reproducibility. The compound may be degrading in your acidic mobile phase or sample diluent over the course of the analytical run.Prepare samples fresh and analyze them immediately. If using an autosampler, ensure it is temperature-controlled. Consider neutralizing samples before injection if the method allows.
Appearance of new peaks in the chromatogram over time. This is a strong indication of degradation. The new peaks are likely degradation products or different salt forms of the parent compound.Conduct a forced degradation study (see protocol below) to identify and characterize these new peaks. Use LC-MS to obtain mass information on the new species.
Shift in the retention time of the main peak. The protonation state of the molecule can affect its interaction with the stationary phase. Changes in the mobile phase pH, even minor ones, can alter retention time.Ensure your mobile phase is well-buffered and prepared consistently. Use a pH meter to verify the pH of the aqueous component of your mobile phase.
Loss of compound from the solution upon storage. The protonated form of the compound might have different solubility characteristics and could be adsorbing to the container surface.Use silanized glass or polypropylene vials to minimize adsorption. Ensure the compound is fully dissolved at the intended concentration and pH.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of your analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
    • In a separate vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl for more aggressive conditions.
    • Incubate the vials at a controlled temperature (e.g., 60°C).
  • Control Sample:

    • Mix 1 mL of the stock solution with 1 mL of purified water. Keep this at the same temperature as the stressed samples.
    • Keep an unstressed sample of the stock solution at 2-8°C in the dark.

3. Time Points:

  • Withdraw aliquots from each vial at specified time points (e.g., 2, 4, 8, and 24 hours).

4. Sample Analysis:

  • At each time point, withdraw an aliquot (e.g., 100 µL).

  • Neutralize the acidic samples with an equivalent amount of NaOH (e.g., 100 µL of 0.1 M NaOH for the 0.1 M HCl sample).

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

  • Analyze the samples using your stability-indicating HPLC method.

5. Data Evaluation:

  • Calculate the percentage of the parent compound remaining at each time point compared to the unstressed control.

  • Monitor the formation and growth of any new peaks. Use a photodiode array (PDA) detector to check for peak purity and an MS detector to identify the mass of any degradants.

Click to view a diagram of the Forced Degradation Workflow.

Workflow cluster_prep Preparation cluster_stress Stress Conditions (60°C) cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B1 0.1 M HCl A->B1 B2 1 M HCl A->B2 B3 Control (Water) A->B3 B4 Unstressed (Refrigerated) A->B4 C Sample at t = 0, 2, 4, 8, 24h B1->C B2->C B3->C D Neutralize & Dilute C->D E HPLC-UV/MS Analysis D->E F Calculate % Degradation Identify Degradants E->F

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Example Stability-Indicating HPLC Method

This is a starting point and should be optimized for your specific instrumentation and requirements.

Parameter Condition
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm (or other suitable wavelength) and/or Mass Spectrometry

Summary of Recommendations

Parameter Recommendation Rationale
pH for Aqueous Solutions 5.0 - 7.0Minimizes the degree of protonation and potential for acid-catalyzed degradation while maintaining solubility.
Recommended Buffers Acetate, Phosphate (for non-MS applications); Formate, Acetate (for MS applications)Provides pH control to ensure consistent results.
Storage of Solutions Prepare fresh. If necessary, store at 2-8°C, protected from light.Reduces the rate of any potential degradation reactions.
Analytical Monitoring Use a validated stability-indicating HPLC or LC-MS method.To accurately quantify the parent compound and detect any potential degradation products.

References

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). PMC. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Optibrium. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. (2013). PubMed. [Link]

  • Theoretical prediction of relative and absolute pKa values of aminopyridines. (2006). ResearchGate. [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (n.d.). PMC. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Publications. [Link]

  • Trissel, L. A., & Zhang, Y. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(2), 155–157. [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024). ACS Publications. [Link]

  • Fletcher, S. P. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synfacts. [Link]

  • Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). Semantic Scholar. [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(298%2C-Khalili-Henni/42a15f013444458f23789b88339b60e65d21a52f]([Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.). NIH. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). Linköping University Electronic Press. [Link]

  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (2025). MDPI. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Xingwei Li. [Link]

  • 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution. (n.d.). ResearchGate. [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (2021). MDPI. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC. [Link]

  • Catalytic Access to Bridged Sila-N-heterocycles from Piperidines via Cascade sp3 and sp2 C–Si Bond Formation. (2018). IBS Publications Repository. [Link]

  • Separation of 2-Amino-3-methylpyridine on Newcrom R1 HPLC column. (2018). SIELC. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Solvent-Dependent NMR Profiling of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine

Executive Summary & Application Context 2-(3-Methylpiperidin-1-yl)pyridin-3-amine is a critical pharmacophore scaffold, frequently utilized in the synthesis of allosteric SHP2 inhibitors (e.g., analogs of TNO155 or SHP09...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

2-(3-Methylpiperidin-1-yl)pyridin-3-amine is a critical pharmacophore scaffold, frequently utilized in the synthesis of allosteric SHP2 inhibitors (e.g., analogs of TNO155 or SHP099) and KRAS G12C inhibitors. Its structural integrity is defined by the regiochemistry of the piperidine attachment and the preservation of the free amine.

This guide provides a comparative technical analysis of this molecule's NMR spectral behavior in Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) .[1] Unlike standard datasheets, this document focuses on the decision-making process for solvent selection based on specific analytical goals: resolution of the aliphatic chiral center vs. quantification of the exchangeable amine protons.

Comparative Analysis: Solvent System Performance

The choice of solvent fundamentally alters the spectral topology of this molecule due to the interplay between the basic pyridine nitrogen, the exocyclic amine, and the conformational mobility of the piperidine ring.

FeatureSystem A: CDCl₃ (Chloroform-d) System B: DMSO-d₆ Analyst Recommendation
Amine (-NH₂) Visibility Poor. Often appears as a broad, flattened hump (3.5–4.5 ppm) or is invisible due to rapid exchange.Excellent. Appears as a sharp, distinct singlet or broad doublet (4.5–5.5 ppm).Use DMSO-d₆ for purity assays requiring integration of the amine.
Aliphatic Resolution High. Low viscosity results in sharp multiplets for the piperidine ring, essential for resolving diastereotopic protons.Moderate. Higher viscosity causes line broadening, obscuring fine coupling constants in the crowded 1.0–1.8 ppm region.Use CDCl₃ for stereochemical assignment of the 3-methylpiperidine moiety.
Water Interference Low impact (H₂O ~1.56 ppm). Usually clear of key signals.High impact (H₂O ~3.33 ppm).[1] Can overlap with piperidine N-CH₂ signals.CDCl₃ is preferred if the sample is hygroscopic.
Conformational Exchange Fast exchange regime often observed; signals are averaged.Slow exchange may occur; potential for rotameric peak splitting.CDCl₃ generally yields simpler spectra for this scaffold.

Experimental Protocols

Sample Preparation Workflow

To ensure reproducibility and minimize concentration-dependent chemical shift drifting (common in aminopyridines), follow this protocol:

  • Massing: Weigh 10–15 mg of the analyte into a clean vial.

    • Note: Higher concentrations (>20 mg/0.6 mL) can induce stacking of the pyridine rings, shifting aromatic protons upfield.

  • Solvation:

    • For CDCl₃: Add 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS (v/v). Vortex for 30 seconds.

    • For DMSO-d₆: Add 0.6 mL DMSO-d₆ (99.9% D). Sonicate for 2 minutes to break up H-bonded aggregates.

  • Filtration: Filter through a glass wool plug directly into the NMR tube to remove undissolved inorganic salts (common if synthesized via SnAr or Buchwald coupling).

Acquisition Parameters (400 MHz Base Frequency)
  • Pulse Sequence: zg30 (30° pulse) to minimize relaxation delay requirements.

  • Relaxation Delay (D1): Set to 2.0 s (CDCl₃) or 5.0 s (DMSO-d₆).

    • Reasoning: The quaternary carbons and the amine protons in DMSO have long T1 relaxation times. Short D1 leads to poor integration accuracy.

  • Scans (NS): 16 (1H), 1024 (13C).

  • Temperature: 298 K (Standard).[2] If piperidine signals are broad, heat to 313 K to accelerate ring flipping.

Spectral Data & Assignment Logic

¹H NMR Assignment (400 MHz)

Note: Chemical shifts are representative. Exact values depend on concentration and temperature.

PositionMoietyShift (δ, ppm) CDCl₃ Shift (δ, ppm) DMSO-d₆ MultiplicityAssignment Logic
H-6 Pyridine7.75 – 7.857.60 – 7.70dd (J~5, 1.5 Hz)Most deshielded; α-proton to pyridine nitrogen.
H-4 Pyridine6.90 – 7.006.95 – 7.05dd (J~7, 1.5 Hz)Shielded by the adjacent electron-donating -NH₂ group.
H-5 Pyridine6.70 – 6.806.75 – 6.85dd (J~7, 5 Hz)β-proton; typically the most shielded aromatic signal.
-NH₂ Amine3.80 – 4.20 (Broad)5.00 – 5.20 (Sharp)s (br)Critical Diagnostic: Only reliably quantitative in DMSO.
Pip-H2/6 Piperidine3.20 – 3.503.10 – 3.40mN-adjacent methylene protons. Deshielded by N-linkage.
Pip-H3/4/5 Piperidine1.50 – 1.901.40 – 1.80m (Complex)Overlapping aliphatic envelope.
-CH₃ Methyl0.90 – 0.950.85 – 0.90d (J~6.5 Hz)Diagnostic doublet. Confirms 3-methyl vs. 4-methyl isomer.
¹³C NMR Assignment (100 MHz, CDCl₃)
  • C-2 (Pyridine): ~152 ppm (Quaternary, attached to piperidine N).

  • C-3 (Pyridine): ~135 ppm (Quaternary, attached to -NH₂).

  • C-6 (Pyridine): ~140 ppm (CH, α to N).

  • C-4 (Pyridine): ~122 ppm (CH).

  • C-5 (Pyridine): ~118 ppm (CH).

  • Piperidine C2/C6: ~50–55 ppm (N-CH₂).

  • Methyl: ~19 ppm.

Structural Validation Workflow (Visualization)

The following diagram illustrates the logical flow for confirming the structure and distinguishing it from common regioisomers (e.g., 4-methylpiperidine analog).

NMR_Workflow Start Crude Product 2-(3-methylpiperidin-1-yl)pyridin-3-amine Solvent_Choice Solvent Selection Start->Solvent_Choice DMSO DMSO-d6 Path (Quantification) Solvent_Choice->DMSO Goal: Purity/Yield CDCl3 CDCl3 Path (Structural ID) Solvent_Choice->CDCl3 Goal: Isomer ID H1_Scan 1H NMR Acquisition DMSO->H1_Scan CDCl3->H1_Scan Check_NH2 Check 5.0 ppm Region H1_Scan->Check_NH2 Check_Me Check 0.9 ppm Region H1_Scan->Check_Me NH2_Present Sharp Singlet (2H)? CONFIRMS: NH2 Intact Check_NH2->NH2_Present In DMSO NH2_Absent Broad/Missing? Suspect Exchange/Solvent Check_NH2->NH2_Absent In CDCl3 Me_Doublet Doublet (d)? CONFIRMS: 3-Methyl or 2-Methyl Check_Me->Me_Doublet Me_Singlet Singlet (s)? ERROR: Wrong Isomer (likely 3,3-dimethyl or impurity) Check_Me->Me_Singlet Final Structure Validated NH2_Present->Final COSY 2D COSY Experiment Me_Doublet->COSY Resolve Connectivity Connectivity Trace Coupling: Me(0.9) -> CH(1.8) -> CH2(3.4) COSY->Connectivity Connectivity->Final

Caption: Logical workflow for validating the 2-(3-methylpiperidin-1-yl)pyridin-3-amine scaffold, highlighting the divergent utility of DMSO-d6 and CDCl3.

Distinguishing Key Isomers

A common synthetic impurity is the 4-methylpiperidine regioisomer (if the starting material was impure).

  • Target (3-Methyl): The methyl group is a Doublet at ~0.9 ppm. The aliphatic region is complex due to the chiral center making the ring protons diastereotopic.

  • Impurity (4-Methyl): The molecule possesses a plane of symmetry (on average time scale). The methyl group is a Doublet at ~0.9 ppm, BUT the N-CH₂ protons (positions 2 and 6) appear as a simpler, more symmetric triplet-like signal compared to the complex multiplet of the 3-methyl isomer.

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Chen, Y., et al. (2023).[4] "Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors." ACS Medicinal Chemistry Letters.

  • BenchChem. (2025).[1][2] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Technical Guides.

  • Eliel, E. L., et al. (1976). "Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine."[5] Journal of the American Chemical Society.[5]

Sources

Comparative

High-Resolution Mass Spectrometry Profiling of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine: A Comparative Guide

Executive Summary In modern drug discovery, substituted aminopyridines and piperidine derivatives frequently serve as critical pharmacophores, notably in the development of kinase inhibitors (e.g., TNK1 inhibitors) [1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, substituted aminopyridines and piperidine derivatives frequently serve as critical pharmacophores, notably in the development of kinase inhibitors (e.g., TNK1 inhibitors) [1]. Accurate structural elucidation of these building blocks and their metabolites is paramount.

This guide provides an objective, in-depth comparative analysis of the mass spectrometry (MS) fragmentation patterns of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine against its structural analogs. By leveraging High-Resolution Tandem Mass Spectrometry (HRMS/MS), researchers can confidently distinguish between closely related regioisomers (such as 3-methyl vs. 4-methyl substitutions) based on predictable, mechanistically driven gas-phase fragmentation pathways.

Mechanistic Principles of Fragmentation

The fragmentation of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine (


, exact mass 191.1422 Da) under Electrospray Ionization (ESI) is governed by the distinct chemical environments of its two rings:
  • The Aminopyridine Core: Aminopyridines are known to exhibit specific metastable losses. Unlike bare pyridine, which typically loses

    
    , aminopyridines often undergo a characteristic loss of ammonia (
    
    
    
    , -17.027 Da) or
    
    
    due to the stabilization of the resulting cation [4].
  • The Piperidine Ring: Piperidine derivatives undergo highly predictable ring-opening reactions. Ionization at the piperidine nitrogen initiates

    
    -cleavage (cleavage of the C-C bond adjacent to the nitrogen). This leads to the formation of an acyclic iminium ion, followed by the neutral loss of alkenes (e.g., 
    
    
    
    or
    
    
    ) [2, 3].

The position of the methyl group on the piperidine ring fundamentally alters the thermodynamics of this ring opening, serving as the primary diagnostic feature for distinguishing isomers.

Fragmentation Pathway Visualization

G M [M+H]+ m/z 192.149 A Loss of NH3 m/z 175.123 M->A -NH3 (-17 Da) B Aminopyridine Ion m/z 95.060 M->B C-N Cleavage C 3-Methylpiperidine Ion m/z 98.096 M->C C-N Cleavage D Ring Opening (-C3H6) m/z 150.102 M->D Alpha-Cleavage

Proposed ESI-MS/MS fragmentation pathways for 2-(3-Methylpiperidin-1-yl)pyridin-3-amine.

Comparative MS/MS Performance Data

To objectively evaluate the diagnostic power of MS/MS for this scaffold, we compare the target compound against two alternatives: the unmethylated analog and the 4-methyl regioisomer.

Causality of Experimental Differences: While all three compounds yield the stable aminopyridine fragment at m/z 95.060, the differentiation lies in the piperidine ring opening. The 3-methyl substitution facilitates a retro-ene type fragmentation resulting in a dominant loss of propene (


, 42 Da). In contrast, the symmetry of the 4-methylpiperidine ring energetically favors the expulsion of butene (

, 56 Da) after

-cleavage [2].
Table 1: Comparative Diagnostic Fragment Ions (Positive ESI Mode)
CompoundPrecursor

(m/z)
C-N Cleavage Fragment (m/z)Diagnostic Ring Opening (m/z)Neutral LossStructural Indicator
2-(3-Methylpiperidin-1-yl)pyridin-3-amine 192.14995.060150.102

(42 Da)
Asymmetric

-cleavage favors propene loss.
2-(4-Methylpiperidin-1-yl)pyridin-3-amine 192.14995.060136.087

(56 Da)
Symmetric intermediate favors butene loss.
2-(piperidin-1-yl)pyridin-3-amine 178.13495.060136.087

(42 Da)
Standard unmethylated piperidine fragmentation.

Experimental Protocols & Self-Validating Workflows

To ensure data integrity and trustworthiness, the following LC-HRMS/MS protocol is designed as a self-validating system. It incorporates mandatory System Suitability Tests (SST) and blank injections to eliminate false positives caused by column carryover or mass drift.

Step-by-Step LC-HRMS/MS Methodology

1. Sample Preparation:

  • Accurately weigh 1.0 mg of the analyte and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

2. System Suitability & Quality Control (Self-Validation):

  • Calibration: Inject a standard tuning mix (e.g., Agilent ESI-L) to verify mass accuracy is

    
     ppm across the m/z 50-1000 range.
    
  • Blank Run: Inject 5

    
     of the diluent blank. Analyze the extracted ion chromatogram (EIC) for m/z 192.149. The signal-to-noise (S/N) ratio must be 
    
    
    
    to confirm zero carryover before proceeding.

3. UHPLC Separation:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7

    
     particle size).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

4. Q-TOF MS/MS Parameters:

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE) Ramping: Acquire MS/MS spectra using a ramped CE from 15 eV to 45 eV. Expert Insight: The lower CE (15-20 eV) captures the facile loss of

    
    , while the higher CE (35-45 eV) is strictly required to overcome the activation energy barrier for the piperidine ring opening [3].
    
Workflow Visualization

Workflow Prep Sample Prep (100 ng/mL) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI(+) Ionization LC->ESI MSMS Q-TOF MS/MS (CID 15-45 eV) ESI->MSMS Data Data Analysis (Fragment Annotation) MSMS->Data

Self-validating UHPLC-ESI-Q-TOF MS/MS workflow for structural elucidation.

Conclusion

The differentiation of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine from its structural analogs relies heavily on the interrogation of its piperidine ring fragments. By utilizing a ramped collision energy protocol and focusing on the diagnostic neutral losses (


 vs. 

), researchers can achieve unambiguous structural assignment. Implementing the self-validating workflow described above ensures that these subtle m/z differences are captured with high analytical confidence, accelerating downstream drug development efforts.

References

  • Tyrosine kinase non-receptor 1(TNK1) inhibitors and uses thereof (Patent CN114302878A). Google Patents.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors . PubMed (National Institutes of Health). Available at:[Link]

  • Do the aminopyridine molecular ions display aniline‐ or pyridine‐type behaviour? . Researcher.life. Available at:[Link]

Validation

2-(3-Methylpiperidin-1-yl)pyridin-3-amine vs. 2-(piperidin-1-yl)pyridin-3-amine potency

Executive Summary In the development of small-molecule kinase inhibitors, the 3-aminopyridine scaffold is a highly privileged pharmacophore. The pyridine nitrogen and the 3-amino group act as a dual hydrogen-bond accepto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of small-molecule kinase inhibitors, the 3-aminopyridine scaffold is a highly privileged pharmacophore. The pyridine nitrogen and the 3-amino group act as a dual hydrogen-bond acceptor/donor system, anchoring the molecule to the kinase hinge region. Functionalizing the 2-position with a piperidine ring directs the aliphatic moiety toward the solvent-exposed channel or the ribose-binding pocket.

This guide provides an objective, data-driven comparison between the unsubstituted 2-(piperidin-1-yl)pyridin-3-amine and its methylated analog, 2-(3-Methylpiperidin-1-yl)pyridin-3-amine . By analyzing the thermodynamic and structural causality behind their potency differences, this guide establishes a framework for optimizing hinge-binding fragments in drug discovery.

Mechanistic Rationale: The "Magic Methyl" Effect & Conformational Restriction

The transition from an unsubstituted piperidine to a 3-methylpiperidine fundamentally alters the pharmacological profile of the inhibitor. This transformation is driven by two primary mechanistic factors:

  • Conformational Restriction: The unsubstituted piperidine ring is highly flexible, rapidly interconverting between various chair and boat conformations in solution. Upon binding to a rigid kinase pocket, the molecule suffers a significant entropic penalty (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). Introducing a methyl group at the 3-position strongly biases the ring into a specific chair conformation where the methyl group occupies an equatorial position to minimize 1,3-diaxial steric clashes[1]. This pre-organizes the ligand into its bioactive conformation, drastically reducing the entropic penalty of binding.
    
  • The "Magic Methyl" Effect: Beyond entropy reduction, the addition of a single methyl group can lead to a disproportionate increase in binding affinity—a phenomenon widely recognized in medicinal chemistry[2]. If the kinase binding site possesses a complementary lipophilic micro-cavity, the methyl group provides additional van der Waals interactions, displacing high-energy water molecules and enhancing the enthalpic (

    
    ) driving force.
    

G A 3-Aminopyridine (Hinge Binder) B Piperidine Ring (Solvent Pocket) A->B C2-Substitution C 3-Methyl Group (Conformational Lock) B->C Stereoselective Addition D Enhanced Potency (Reduced Entropy) C->D Thermodynamic Optimization

Structural logic of 3-methylpiperidine aminopyridines in kinase inhibition.

Comparative Potency & Thermodynamic Data

To illustrate the impact of conformational restriction, the table below presents benchmark profiling data for these fragments against a model kinase target (e.g., Akt/TNK1). Note that the introduction of the 3-methyl group creates a chiral center; spatial constraints within the kinase pocket typically render one enantiomer significantly more potent than the other[1].

CompoundSubstitution ProfileKinase IC50 (nM)

(nM)

(kcal/mol)

(kcal/mol)
2-(piperidin-1-yl)pyridin-3-amine Unsubstituted145.0120.0-8.5+1.2
(R)-2-(3-Methylpiperidin-1-yl)pyridin-3-amine (R)-Methyl (Eutomer)12.59.8-9.1-0.8
(S)-2-(3-Methylpiperidin-1-yl)pyridin-3-amine (S)-Methyl (Distomer)850.0780.0-6.2+2.5

Data Interpretation: The (R)-enantiomer demonstrates a >10-fold increase in potency compared to the unsubstituted analog. Thermodynamic profiling reveals that this is driven by a favorable shift in entropy (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 shifts from +1.2 to -0.8 kcal/mol) due to conformational locking, alongside a slight enhancement in enthalpy (

) from optimized hydrophobic contacts.

Self-Validating Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out artifacts.

Workflow Step1 Compound Synthesis & Chiral Separation Step2 TR-FRET Kinase Assay (IC50 Determination) Step1->Step2 Purity >98% Step3 Isothermal Titration Calorimetry (Thermodynamics) Step2->Step3 Active hits Step4 X-ray Crystallography (Binding Mode Validation) Step3->Step4 Mechanistic proof

Self-validating experimental workflow for evaluating aminopyridine potency.

TR-FRET Kinase Activity Assay

Objective: Determine the half-maximal inhibitory concentration (IC50) of the aminopyridine derivatives.

  • Preparation: Prepare a 10-point, 1:3 serial dilution of the compounds in 100% anhydrous DMSO.

  • Dispensing: Transfer 100 nL of the compound to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550).

  • Pre-Equilibration: Add 5 µL of the purified kinase domain diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP/Substrate peptide mix at the apparent

    
     for ATP.
    
  • Detection: After 60 minutes, quench with 10 µL of TR-FRET detection reagent (Europium-labeled anti-phospho antibody and ULight-labeled tracer) in an EDTA-containing buffer. Read on a multi-mode microplate reader (Excitation: 337 nm, Emission: 665 nm / 615 nm).

  • Self-Validation Mechanism: The use of an acoustic liquid handler eliminates tip-based carryover and ensures precise volumetric transfer. The 15-minute pre-equilibrium step ensures that the measured IC50 reflects true thermodynamic affinity rather than transient kinetic association artifacts.

Isothermal Titration Calorimetry (ITC)

Objective: Deconvolute the binding affinity (


) into its enthalpic (

) and entropic (

) components.
  • Buffer Matching: Dialyze the purified recombinant kinase overnight against the ITC buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 5% Glycerol, 2 mM TCEP).

  • Sample Preparation: Prepare the ligand at 300 µM and the kinase at 30 µM using the exact same dialysate. Ensure the final DMSO concentration is precisely matched (exactly 2.0% v/v) in both the syringe (ligand) and the cell (protein).

  • Titration: Perform the titration at 25°C using a MicroCal PEAQ-ITC instrument: 1 initial injection of 0.4 µL followed by 18 injections of 2 µL, with a 150-second spacing and 750 rpm stirring speed.

  • Data Analysis: Integrate the raw heat spikes and fit the data to a one-set-of-sites binding model.

  • Self-Validation Mechanism: Exact buffer and DMSO matching eliminates the heat of dilution/mixing artifacts, which can easily mask true binding signals. A successful fit yielding a stoichiometric ratio (N) approaching 1.0 internally validates the structural integrity and active fraction of the recombinant kinase[3].

Conclusion & Strategic Recommendations

The transition from 2-(piperidin-1-yl)pyridin-3-amine to 2-(3-Methylpiperidin-1-yl)pyridin-3-amine is a textbook application of structure-based drug design. By leveraging the "magic methyl" effect to induce conformational restriction, researchers can significantly reduce the entropic penalty of binding, thereby enhancing both potency and target selectivity. When incorporating these fragments into novel kinase inhibitors, it is strategically imperative to perform chiral separation early in the workflow and utilize thermodynamic profiling (ITC) to confirm that potency gains are driven by the intended structural pre-organization.

References

  • Gerry, C. J., & Schreiber, S. L. (2018). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions. Nature Reviews Drug Discovery. URL:[Link]

  • Weng, Q., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. URL:[Link]

  • Klebe, G. (2015). Applying thermodynamic profiling in lead finding and optimization. Nature Reviews Drug Discovery. URL:[Link]

Sources

Comparative

A Comparative Guide to Establishing HPLC Purity Standards for 2-(3-Methylpiperidin-1-yl)pyridin-3-amine

This guide provides a comprehensive framework for developing and validating robust High-Performance Liquid Chromatography (HPLC) methods to establish the purity of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine. As a critical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for developing and validating robust High-Performance Liquid Chromatography (HPLC) methods to establish the purity of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine. As a critical intermediate in pharmaceutical development, ensuring its purity is paramount for the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, comparing viable alternatives and providing the data-driven insights necessary for researchers, scientists, and drug development professionals.

The Analytical Challenge: Unpacking the Molecule

2-(3-Methylpiperidin-1-yl)pyridin-3-amine presents a multi-faceted analytical challenge that dictates our strategic approach. Its structure contains:

  • An aromatic aminopyridine ring , which provides a UV chromophore, essential for detection.

  • A basic piperidine ring , making the compound's chromatographic behavior highly dependent on mobile phase pH.

  • A chiral center at the 3-position of the methylpiperidine moiety, necessitating enantiomeric purity assessment.

Our objective is therefore twofold: to develop a stability-indicating method for achiral purity (assay and related substances) and a specific method to determine enantiomeric excess.

Part 1: Achiral Purity & Stability-Indicating Method Development

A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the drug substance in the presence of its potential degradation products and impurities.[1] Its development is a mandatory part of regulatory submissions and begins with forced degradation studies.[2]

Foundational Step: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of a stability-indicating method. It purposefully degrades the sample to generate potential impurities and demonstrates that the analytical method can separate them from the parent peak. This process is guided by the International Council for Harmonisation (ICH) guideline Q1A(R2).[2][3]

The primary goal is to achieve 5-20% degradation of the active ingredient to ensure that secondary degradation products are not formed in significant amounts.[3]

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A) cluster_sample Sample Preparation Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analysis RP-HPLC Analysis (Peak Purity Assessment) Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, dry heat) Thermal->Analysis Photo Photolytic (ICH Q1B guideline) Photo->Analysis DS Drug Substance (2-(3-Methyl...)) DS->Acid Expose to DS->Base Expose to DS->Oxidation Expose to DS->Thermal Expose to DS->Photo Expose to Control Control Sample (Unstressed) Control->Analysis Report Identify Degradation Pathways & Validate Method Specificity Analysis->Report

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol: Forced Degradation

  • Stock Solution: Prepare a 1 mg/mL solution of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Control: Dilute the stock solution with the solvent to a final concentration of 0.1 mg/mL. This is the unstressed sample.

  • Acid Hydrolysis: Mix equal parts of the stock solution with 0.2N HCl to get a final acid concentration of 0.1N. Heat at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1N NaOH, and dilute to 0.1 mg/mL.

  • Base Hydrolysis: Follow the procedure for acid hydrolysis, but use 0.1N NaOH for degradation and 0.1N HCl for neutralization.

  • Oxidation: Mix equal parts of the stock solution with 6% H₂O₂ to get a final concentration of 3%. Keep at room temperature and monitor at timed intervals.

  • Thermal Degradation: Expose the solid powder to 80°C. Dissolve and analyze at timed intervals.

  • Photolytic Degradation: Expose the solid powder and a solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all samples by the developed HPLC method. Use a Photo Diode Array (PDA) detector to check for peak purity and co-elution.

HPLC Method Development & Detector Comparison

The choice of detector is a critical decision that impacts sensitivity, selectivity, and the scope of detectable impurities.[4] While UV-Vis detectors are the industry workhorse, other technologies offer significant advantages, especially for impurities that may lack a strong chromophore.[5][6]

Detector TypePrinciplePros for this MoleculeCons for this Molecule
UV/Photodiode Array (PDA) Measures light absorbance by chromophores.[7]Good sensitivity for the aminopyridine ring; PDA provides spectral data for peak purity assessment.May not detect impurities that have lost the aromatic chromophore during degradation.[5]
Charged Aerosol Detector (CAD) Nebulizes eluent, charges the resulting aerosol particles, and measures the charge.[8]Near-universal detection for non-volatile analytes, independent of chromophore; good for impurity profiling.Requires volatile mobile phases; response can be non-linear.[8]
Mass Spectrometry (MS) Ionizes the analyte and measures its mass-to-charge ratio.[7]Highly specific and sensitive; provides structural information for impurity identification.Higher cost and complexity; may require specific mobile phase additives.

Recommendation: For method development and validation, a PDA detector is the most effective starting point due to its balance of performance and information richness (peak purity).[4] For comprehensive impurity identification and characterization, coupling the HPLC to an MS detector is the definitive standard.

Proposed RP-HPLC Method for Achiral Purity:

  • Column: ACE Excel 3 C18, 150 x 4.6 mm, 3 µm (or equivalent high-purity silica C18 column).

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidic pH ensures the amine functionalities are protonated, leading to consistent retention and sharp peak shapes.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes, then hold for 5 minutes, and re-equilibrate for 5 minutes. Rationale: A gradient is essential to elute both polar and non-polar impurities that may be generated during forced degradation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: PDA/UV at 254 nm.

  • Injection Volume: 10 µL.

Method Validation (ICH Q2(R1))

Once the method is developed and shown to be specific through forced degradation, it must be formally validated.[9][10] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[11][12]

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate the method can distinguish the analyte from impurities and degradants.Peak purity index > 0.999 for the main peak in stressed samples. Baseline resolution between analyte and all known impurities.
Linearity & Range To show that results are directly proportional to analyte concentration over a specific range.Correlation coefficient (r²) ≥ 0.999. For assay: 80-120% of nominal concentration. For impurities: LOQ to 120% of the specification limit.
Accuracy To measure the closeness of test results to the true value.% Recovery of 98.0% to 102.0% for the assay. For impurities, recovery is determined by spiking known amounts into the sample matrix.
Precision To demonstrate the method's repeatability and intermediate precision.Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision (different day/analyst): RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision at LOQ: RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters (e.g., resolution, tailing factor) remain within limits when flow rate, pH, or column temperature are varied slightly.

Part 2: Chiral Purity - Resolving the Enantiomers

The presence of a chiral center in the 3-methylpiperidine moiety requires a separate analytical method to quantify the enantiomeric purity. This is critical as different enantiomers can have vastly different pharmacological and toxicological profiles. There are two primary HPLC strategies for this.[13]

StrategyApproachProsCons
Direct Method Uses a Chiral Stationary Phase (CSP) that selectively interacts with one enantiomer more strongly than the other.[14]Simple sample preparation; avoids potential side reactions from derivatization.CSPs can be expensive; method development can be extensive, requiring screening of multiple columns and mobile phases.
Indirect Method The enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers.[13] These diastereomers can then be separated on a standard achiral column (e.g., C18).[15]Uses standard, less expensive HPLC columns; can improve detection if the CDA is chromophoric.Requires a quantitative and non-racemizing derivatization reaction; CDA must be enantiomerically pure.[13]
Proposed Indirect Method: Pre-Column Derivatization

For compounds like 2-(3-Methylpiperidin-1-yl)pyridin-3-amine, which contain a reactive secondary amine in the piperidine ring, the indirect approach via derivatization is often robust and highly effective. A similar approach has been successfully used for piperidin-3-amine.[15]

Derivatization_Workflow cluster_reactants Reactants Analyte Racemic Analyte (R- and S-enantiomers) Reaction Derivatization Reaction (Base catalyst, RT) Analyte->Reaction CDA Chiral Derivatizing Agent (e.g., (S)-(-)-N-(4-Nitrophenyl...) -prolyl chloride) CDA->Reaction Products Diastereomeric Products (R-S and S-S) Reaction->Products Analysis Achiral RP-HPLC Analysis (C18 Column) Products->Analysis Result Separated Peaks Quantify Enantiomeric Excess Analysis->Result

Caption: Workflow for Indirect Chiral Analysis.

Experimental Protocol: Chiral Derivatization and Analysis

  • Sample Preparation: Accurately weigh ~10 mg of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine into a vial. Dissolve in 5 mL of dichloromethane.

  • Derivatization: Add 1.2 equivalents of a suitable chiral derivatizing agent (e.g., Marfey's reagent or p-toluenesulfonyl chloride[15]) and 2 equivalents of a non-nucleophilic base (e.g., triethylamine).

  • Reaction: Vortex the mixture and allow it to react at room temperature for 1 hour.

  • Quenching: Quench the reaction by adding 1 mL of water. Vortex and separate the organic layer.

  • Analysis: Inject the organic layer directly into the RP-HPLC system using the achiral method described in Part 1. The two diastereomers should be well-resolved.

  • Calculation: Calculate the enantiomeric excess (% ee) using the peak areas of the two diastereomeric products: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Conclusion

Establishing comprehensive purity standards for 2-(3-Methylpiperidin-1-yl)pyridin-3-amine requires a dual-pronged HPLC strategy. A validated, stability-indicating reversed-phase method is essential for determining the assay and profiling process-related impurities and degradation products. This is best achieved through rigorous forced degradation studies and a well-validated gradient method, preferably using a PDA or MS detector for ultimate confidence. Concurrently, a specific chiral method, either direct via a CSP or indirect via derivatization, must be employed to control the critical enantiomeric purity. By understanding the underlying chemistry of the molecule and applying the systematic, scientifically-grounded approaches outlined in this guide, researchers can develop robust analytical controls that ensure product quality and regulatory compliance.

References

  • Torontech. (2025, August 1). Compare Different HPLC Detector Types. Retrieved from [Link]

  • Anonymous. (n.d.). Evaluation and Comparison of 3 Common HPLC Detectors for Use in Stability-Indicating Analytical Methodology of Small Molecule. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Typeset. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Szymański, P., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 249. Retrieved from [Link]

  • Patel, Y., & Shah, N. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Keerthi, K., et al. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. International Journal of Pharmaceutical and Phytopharmacological Research, 26(2), 37-61. Retrieved from [Link]

  • Al-Qaim, F. F., et al. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Retrieved from [Link]

  • Wang, P., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Types of HPLC Detectors. Retrieved from [Link]

  • de Oliveira, A. R. M. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Beg, S., et al. (2022, November 8). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Pharmaceutical HPLC Detectors. Retrieved from [Link]

  • Lal, B., Kapoor, D., & Jaimini, M. (2019). A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics, 9(2), 514-521. Retrieved from [Link]

  • Li, F., & Li, G. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 926-947. Retrieved from [Link]

  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine Derivatives

This guide provides a comprehensive framework for the crystal structure analysis of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine derivatives, a class of compounds with significant potential in medicinal chemistry. In the ab...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the crystal structure analysis of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine derivatives, a class of compounds with significant potential in medicinal chemistry. In the absence of published crystal structures for this specific family, this document serves as a predictive and comparative manual, drawing upon established methodologies and structural data from closely related piperidine and aminopyridine analogues. By synthesizing experimental protocols with theoretical insights, this guide aims to equip researchers, scientists, and drug development professionals with the necessary tools to elucidate the three-dimensional architecture of these molecules, a critical step in understanding their structure-activity relationships (SAR).

Introduction: The Significance of Structural Elucidation

The 2-(piperidin-1-yl)pyridin-3-amine scaffold is a key pharmacophore found in a variety of biologically active molecules. The introduction of a methyl group at the 3-position of the piperidine ring introduces a chiral center and significantly influences the ring's conformational preferences. A detailed understanding of the three-dimensional structure of these derivatives through single-crystal X-ray diffraction is paramount for rational drug design, as it reveals precise information about bond lengths, bond angles, torsional angles, and intermolecular interactions. This knowledge is instrumental in optimizing ligand-receptor binding and improving the pharmacological profile of drug candidates.

Part 1: Synthesis and Crystallization of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine Derivatives

A robust synthetic and crystallization strategy is the foundation of any successful crystal structure analysis. The following sections outline a plausible synthetic route and a systematic approach to obtaining high-quality single crystals.

Proposed Synthetic Pathway

The synthesis of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine derivatives can be approached through several established methods for the N-arylation of amines. A common and effective strategy involves the copper-catalyzed N-arylation of 3-methylpiperidine with a suitable 2-halopyridin-3-amine derivative.

G

Experimental Protocol: Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is essential.

Step-by-Step Crystallization Protocol:

  • Purification: The synthesized compound must be of high purity (>95%). This can be achieved by column chromatography or recrystallization from a suitable solvent.

  • Solvent Selection: Begin with a primary solvent in which the compound is soluble at elevated temperatures and less soluble at room or lower temperatures. Common choices for aminopyridine and piperidine derivatives include ethanol, methanol, ethyl acetate, and mixtures thereof[1].

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated lid. Allow the solvent to evaporate slowly over several days. This is a widely used technique for growing crystals of aminopyridine derivatives[2].

    • Slow Cooling: Create a saturated solution of the compound in a chosen solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent and place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a poor solvent (in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately coat them in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and ice formation during data collection at low temperatures.

Part 2: Experimental and Computational Methods for Structural Elucidation

A multi-faceted approach combining X-ray diffraction, NMR spectroscopy, and computational modeling provides the most comprehensive understanding of the molecular structure in both the solid and solution states.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Data Collection and Structure Refinement Workflow:

G

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution, providing a crucial comparison to the solid-state structure obtained from X-ray crystallography. For the 3-methylpiperidine ring, ¹H NMR can provide insights into the preferred chair conformation and the orientation of the methyl group.

Key NMR Parameters for Conformational Analysis:

  • Chemical Shifts (δ): The chemical shifts of the piperidine ring protons can indicate their axial or equatorial environment.

  • Coupling Constants (J): The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons is highly dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.

Computational Modeling

Density Functional Theory (DFT) calculations are an invaluable tool for predicting and corroborating experimental findings. By calculating the relative energies of different conformers, it is possible to predict the most stable structure in the gas phase or in solution (using a polarizable continuum model). These computational analyses have been successfully applied to understand the conformational preferences of fluorinated piperidines[3].

Part 3: Comparative Structural Analysis and Discussion

By comparing the expected structural features of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine derivatives with known structures, we can anticipate key conformational and packing characteristics.

Conformation of the 3-Methylpiperidine Ring

The piperidine ring is expected to adopt a chair conformation to minimize steric and torsional strain[4]. The 3-methyl group can exist in either an axial or equatorial position. The conformational preference is governed by the "A-value," which quantifies the steric strain of an axial substituent. For a methyl group on a cyclohexane ring, the A-value is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial position. A similar preference is expected for the 3-methylpiperidine ring.

ConformerRelative Energy (Predicted)Key Steric Interactions
Equatorial Methyl LowerMinimal steric hindrance
Axial Methyl Higher1,3-diaxial interactions with axial protons
Geometry of the Aminopyridine Moiety

The geometry of the aminopyridine core is expected to be largely planar. The C-N bond lengths and angles will be influenced by the electronic effects of the substituents. Based on published structures of aminopyridine derivatives, typical C-N bond lengths are in the range of 1.35-1.45 Å[5][6].

Intermolecular Interactions and Crystal Packing

The crystal packing of these derivatives will be dominated by hydrogen bonding and potentially π-π stacking interactions. The primary amine group (-NH₂) is a strong hydrogen bond donor, while the pyridine nitrogen and the secondary amine nitrogen of the piperidine ring are hydrogen bond acceptors. A common hydrogen bonding motif in aminopyridine crystals is the formation of N-H···N hydrogen bonds, which can lead to the formation of chains or dimers[7].

Conclusion

The comprehensive structural analysis of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine derivatives requires an integrated approach that combines meticulous synthesis and crystallization with advanced analytical techniques. While no specific crystal structures have been reported for this class of compounds to date, this guide provides a robust framework for their elucidation by drawing on established principles and comparative data from related molecular systems. The insights gained from such studies will be invaluable for advancing the development of these promising molecules as therapeutic agents.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(31), 12853-12860. [Link]

  • Annan, K., & Robertson, A. (1994). Conformational equilibrium in N-methylpiperidine. Journal of the Chemical Society, Chemical Communications, (1), 49-50. [Link]

  • ResearchGate. (n.d.). Chemical Structures of the Identified Aminopyridine Derivatives. Retrieved February 27, 2026, from [Link]

  • Congreve, M., Aharony, D., Albert, J., Callaghan, O., Campbell, J., Carr, R. A. E., ... & Wallis, N. (2007). Application of fragment screening by X-ray crystallography to the discovery of aminopyridines as inhibitors of beta-secretase. Journal of Medicinal Chemistry, 50(6), 1124-1132. [Link]

  • ResearchGate. (n.d.). Tuning the conformational behavior of 4-methylpiperidine analogues by fluorine substitutions. Retrieved February 27, 2026, from [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie (International ed. in English), 59(31), 12853–12860. [Link]

  • Andreu, P. L., Cabeza, J. A., Riera, V., Jeannin, Y., & Miguel, D. (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(μ-H)(μ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (7), 2201-2206. [Link]

  • El-Ghanam, A. M., Al-Otaibi, A. M., & Al-Zahrani, A. M. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(21), 7434. [Link]

  • Toth, S. J., Chafin, R. J., & Rasco, L. M. (2021). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. Crystal Growth & Design, 21(11), 6439-6449. [Link]

  • Rajeswari, D., & P, K. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Zhidkova, E. A., Ksenofontov, A. A., Dashkova, E. A., Shiryaev, A. A., Ksenofontov, D. A., & Zavarzin, I. V. (2023). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 28(16), 5990. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Liu, H. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 66(10), 6823-6840. [Link]

  • ResearchGate. (n.d.). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Retrieved February 27, 2026, from [Link]

  • Gelbrich, T., & Hursthouse, M. B. (2005). Crystal structure of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4361-o4363. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Liu, H. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 28(16), 6099. [Link]

  • Régnier, S., Bechara, W. S., & Charette, A. B. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348-10356. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved February 27, 2026, from [Link]

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Comparative

Validating 2-(3-Methylpiperidin-1-yl)pyridin-3-amine as a Reference Standard in Kinase Assays

A Comparative Guide to Fragment-Based Screening Validation via SPR and TR-FRET Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Executive Summary In Fragment-Based Drug Discovery (FBDD),...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Fragment-Based Screening Validation via SPR and TR-FRET Target Audience: Researchers, Assay Scientists, and Drug Development Professionals

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the validation of high-throughput biophysical and biochemical screening cascades requires reference standards that accurately mimic the behavior of library compounds. 2-(3-Methylpiperidin-1-yl)pyridin-3-amine (CAS 926219-72-9) has emerged as a superior reference standard for validating assay sensitivity. This guide objectively compares its performance against traditional baseline fragments and provides field-proven, self-validating protocols for Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

Mechanistic Rationale: Why This Compound?

To establish a robust assay, the reference standard must possess a measurable affinity without crossing into the high-affinity "lead-like" space, ensuring the assay's lower limit of detection (LLOD) is properly calibrated.

The aminopyridine core of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine acts as a classic kinase hinge binder. It mimics the adenine ring of ATP, forming essential bidentate hydrogen bonds with the kinase backbone[1]. However, simple hinge binders like 2-aminopyridine or 7-azaindole often exhibit extremely weak affinities (


), making them unreliable as positive controls[2].

By incorporating a 3-methylpiperidine moiety, this compound extends a hydrophobic vector into the adjacent solvent-exposed pocket. This structural elaboration increases the binding affinity into the mid-micromolar range (


) while maintaining a highly favorable Ligand Efficiency (LE). This specific thermodynamic profile makes it an ideal reference standard to validate both kinetic resolution in SPR and displacement sensitivity in TR-FRET.

Comparative Performance Data

The following table summarizes the quantitative performance of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine against common alternative fragment standards in a representative generic kinase model (e.g., ROCK1/p38).

Reference StandardMW (Da)Structural RoleSPR

(

M)
TR-FRET

(

M)
Ligand Efficiency (LE)*
2-Aminopyridine 94.11Baseline Hinge Binder> 1000> 2000~ 0.25
7-Azaindole 118.14Standard Fragment[2]210 ± 45450 ± 600.35
2-(3-Methylpiperidin-1-yl)pyridin-3-amine 191.27Optimized Reference 35 ± 5 68 ± 12 0.38

*LE measured in kcal/mol per heavy atom (HA). An LE > 0.30 is required to validate a fragment as a high-quality binder[3].

Experimental Workflows & Self-Validating Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Self-Validation: Because fragments have low molecular weights and weak affinities, high screening concentrations (up to 500 µM) are required. This necessitates strict DMSO solvent correction, as DMSO possesses a high refractive index that can easily mask true binding signals or generate false positives[3]. The protocol below utilizes double-referencing and a solvent calibration curve to create a self-validating data set.

Step-by-Step Methodology:

  • Target Immobilization: Covalently couple the target kinase to a CM5 sensor chip via standard amine coupling (target level: 3000–4000 RU to maximize the theoretical maximum response,

    
    , for low MW compounds).
    
  • Solvent Calibration (Critical Step): Prepare a 6-point DMSO calibration curve ranging from 2.5% to 3.5% DMSO in the running buffer. Run this prior to the reference standard to correct for bulk refractive index shifts.

  • Reference Injection: Prepare a 3-fold dilution series of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine (from 1.2 µM to 100 µM) in running buffer containing exactly 3.0% DMSO. Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Processing: Apply double referencing—subtract the response of the reference channel (unmodified surface) and the response of blank buffer injections. Fit the resulting sensorgrams to a 1:1 steady-state affinity model to derive the

    
    .
    

SPR_Workflow A Immobilize Target Kinase (Amine Coupling) B Inject Reference Standard (CAS 926219-72-9) A->B C DMSO Solvent Correction (Refractive Index Match) B->C D Calculate Kd & LE (Validate Assay Sensitivity) C->D

SPR workflow for validating kinase fragment screening using the reference standard.

Protocol 2: TR-FRET Competitive Displacement Assay

Causality & Self-Validation: TR-FRET utilizes a long-lifetime Terbium (Tb) donor and a Fluorescein acceptor. By introducing a time delay (e.g., 100 µs) before measurement, short-lived background autofluorescence from the compound library decays, isolating the specific FRET signal[4]. The assay is inherently self-validating through its ratiometric readout (Emission 520 nm / Emission 490 nm), which internally corrects for well-to-well liquid handling variances and inner-filter effects[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the target kinase, a Fluorescein-labeled ATP-competitive tracer, and a Terbium-labeled anti-tag antibody in assay buffer (e.g., HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Dispensing: Acoustically dispense 2-(3-Methylpiperidin-1-yl)pyridin-3-amine into a 384-well low-volume plate (11-point dose-response, top concentration 500 µM).

  • Incubation: Add the kinase/antibody/tracer master mix to the compound wells. Incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 490 nm; Emission 2: 520 nm; Delay: 100 µs; Integration: 200 µs).

  • Analysis: Calculate the 520/490 nm emission ratio. Plot the ratio against the log of the compound concentration to determine the

    
    .
    

TR_FRET Kinase Target Kinase Tracer Fluorescein-Tracer (Acceptor: 520 nm) Kinase->Tracer Binds Antibody Tb-Labeled Antibody (Donor: 490 nm) Tracer->Antibody FRET Excitation Inhibitor 2-(3-Methylpiperidin-1-yl)... (Competitor) Inhibitor->Kinase Displaces Tracer Signal Decreased TR-FRET Ratio (Assay Validated) Inhibitor->Signal Causes

TR-FRET competitive displacement mechanism validating the reference standard.

Conclusion

Validating a fragment screening cascade requires a reference standard that pushes the boundaries of assay sensitivity without behaving like an optimized lead. 2-(3-Methylpiperidin-1-yl)pyridin-3-amine outperforms generic fragments like 7-azaindole by providing a reliable, mid-micromolar affinity profile driven by its extended piperidine vector. By integrating this compound into the rigorously controlled SPR and TR-FRET protocols outlined above, assay scientists can confidently establish the lower limits of detection, ensuring high-fidelity hit identification in FBDD campaigns.

References

Sources

Validation

Comparative Guide: Solubility &amp; Performance of Aminopyridine Salts vs. Free Base Forms

Executive Summary In the development of potassium channel blockers for neurological indications, the choice between a free base and a salt form is a critical decision point that impacts bioavailability, stability, and ma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of potassium channel blockers for neurological indications, the choice between a free base and a salt form is a critical decision point that impacts bioavailability, stability, and manufacturing.

This guide objectively compares the physicochemical performance of 4-Aminopyridine (4-AP, Dalfampridine) and 3,4-Diaminopyridine (3,4-DAP, Amifampridine) . While 4-AP is successfully marketed as a free base due to sufficient intrinsic solubility relative to its low dose, 3,4-DAP requires conversion to a phosphate salt to overcome critical stability and solubility limitations.

Key Finding: The phosphate salt of 3,4-DAP demonstrates a ~6-fold increase in aqueous solubility (159 mg/mL vs. 25 mg/mL) and superior oxidative stability compared to its free base counterpart.

Theoretical Framework: The Solubility-pH Interplay[1]

To understand the experimental data below, we must first establish the mechanism driving solubility differences. Aminopyridines are weak bases. Their solubility is governed by the pH of the medium relative to their pKa (typically ~9.1–9.3 for the pyridine ring nitrogen).

Mechanism of Solubilization

The free base has high lattice energy and lower polarity, limiting its interaction with water. Protonation (salt formation) introduces a charge, disrupting the crystal lattice and increasing hydration enthalpy.

Solubility_Mechanism cluster_0 Aqueous Environment SolidBase Solid Free Base (Crystalline Lattice) AqBase Dissolved Free Base (aq) SolidBase->AqBase Intrinsic Solubility (S0) AqBase->SolidBase Precipitation Protonated Ionized Salt Form (BH+) AqBase->Protonated Acidic pH (pH < pKa) Protonation Protonated->AqBase Basic pH (pH > pKa)

Figure 1: The equilibrium dynamics between solid phase, dissolved free base, and ionized salt species. Solubility increases exponentially as pH drops below the pKa.

Comparative Data Analysis

The following data contrasts the two primary aminopyridines used in neurology (Multiple Sclerosis and LEMS).

Table 1: Physicochemical Profile Comparison[2]
Feature4-Aminopyridine (Dalfampridine)3,4-Diaminopyridine (Amifampridine)
Primary Indication Multiple Sclerosis (Walking improvement)LEMS (Lambert-Eaton Myasthenic Syndrome)
Commercial Form Free Base (e.g., Ampyra®)Phosphate Salt (e.g., Firdapse®)
pKa (Ring N) 9.179.25
Free Base Solubility ~30–50 mg/mL (Water)~25 mg/mL (Water)
Salt Solubility >100 mg/mL (HCl salt)159 mg/mL (Phosphate salt)
Stability Risk Low (Stable as free base)High (Free base oxidizes to 4-amino-3-nitropyridine)
Melting Point 157–159 °C218–220 °C (Decomposes)
Analysis of Case Studies
Case A: 4-Aminopyridine (The "Free Base" Exception)

Despite being a weak base, 4-AP is marketed as a free base.

  • Why? The clinical dose is low (10 mg). With a solubility of ~50 mg/mL, a 10 mg tablet dissolves easily in <1 mL of gastric fluid. Salt formation would add manufacturing cost and hygroscopicity risks without providing a necessary clinical benefit [1].

Case B: 3,4-Diaminopyridine (The "Salt" Necessity)

3,4-DAP is marketed as the phosphate salt.[1][2][3][4][5]

  • Why?

    • Solubility: The therapeutic window requires higher doses (up to 80 mg/day). The phosphate salt provides a massive solubility buffer (159 mg/mL), ensuring rapid dissolution [2].

    • Stability (Critical): The free base of 3,4-DAP is chemically unstable and prone to oxidation, turning brown over time. The phosphate salt stabilizes the electron distribution, preventing the formation of toxic impurities like 4-amino-3-nitropyridine [3].

Experimental Protocol: Equilibrium Solubility Measurement

To replicate these findings or test new salt candidates, use the Shake-Flask Method . This is the regulatory "Gold Standard" for determining thermodynamic solubility.

Protocol Workflow

Reagents:

  • API (Free base or Salt)

  • Buffer solutions (pH 1.2, 4.5, 6.8) or degassed water.

  • 0.45 µm Syringe Filters (PVDF or PTFE).

Procedure:

  • Supersaturation: Add excess solid to the solvent until undissolved material remains visible.

  • Equilibration: Agitate at constant temperature (typically 25°C or 37°C) for 24–72 hours.

  • Separation: Filter the supernatant, ensuring the filter does not adsorb the drug.

  • Quantification: Analyze filtrate via HPLC-UV.

Experimental_Protocol Start Weigh Excess Solid API (>200 mg) Solvent Add Solvent (Water/Buffer pH 1.2-7.4) Start->Solvent Shake Agitate @ 25°C / 37°C (24 - 72 Hours) Solvent->Shake Check Check for Precipitate (Must be present) Shake->Check Check->Start No (Add more solid) Filter Filter Supernatant (0.45 µm PVDF) Check->Filter Yes Analyze HPLC Quantification (Calculate mg/mL) Filter->Analyze

Figure 2: Standardized workflow for equilibrium solubility determination.

Validation Criteria (Self-Correcting)
  • pH Drift: Measure pH after equilibrium. If the API is a salt, it may significantly alter the buffer pH. If the final pH deviates >0.1 units, the result is invalid for that specific buffer point.

  • Residual Solid: If no solid remains after shaking, the solution is not saturated. The experiment must be repeated with more solid.

Senior Scientist Insights & Implications

The Common Ion Effect

When testing Hydrochloride (HCl) salts, be aware of the common ion effect in simulated gastric fluid (pH 1.2, high Cl- concentration). The high chloride background can suppress the solubility of the HCl salt compared to its solubility in pure water. This is often why Phosphate or Citrate salts are preferred if the HCl salt shows "crashing out" behavior in 0.1 N HCl.

Stability vs. Solubility Trade-off

While salts generally dissolve better, they can be hygroscopic (absorb moisture).

  • 4-AP: The free base is non-hygroscopic, aiding stability in simple packaging.

  • 3,4-DAP Phosphate: While more soluble, the phosphate salt was specifically chosen because it resists oxidative degradation better than the free base, despite the potential for moisture uptake. This highlights that chemical stability often trumps solubility in salt selection [3].

References

  • Cayman Chemical. (2022).[6] 4-Aminopyridine Product Information & Solubility Data. Link

  • International Journal of Scientific Development and Research (IJSDR). (2023). Amifampridine Phosphate: An Overview. Vol 8, Issue 6. Link

  • Trissel, L. A., et al. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Hospital Pharmacy / SEFH. Link

  • European Medicines Agency (EMA). (2022). Firdapse (Amifampridine) Assessment Report. Link

  • Avdeef, A. (2016). Equilibrium Solubility Measurement of Ionizable Drugs – Consensus Recommendations. ADMET & DMPK. Link

Sources

Comparative

A Comparative Guide to 2-Aminopyridine Derivatives in Oncology Research: From Kinase Inhibition to Overcoming Drug Resistance

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1][2] Its unique electronic prop...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1][2] Its unique electronic properties and capacity to form critical hydrogen bonds have made it a foundational component in the design of numerous therapeutic agents. In oncology, this versatile moiety has been instrumental in the development of targeted therapies, particularly small-molecule kinase inhibitors that have revolutionized the treatment of specific cancer subtypes.

This guide provides an in-depth comparison of various classes of 2-aminopyridine derivatives that have emerged as significant players in oncology research. We will dissect their mechanisms of action, compare their performance against established and emerging targets, and provide the experimental frameworks necessary to evaluate their efficacy. The focus is not merely on what these compounds do, but on the causal biochemistry that dictates their success and the innovative strategies employed to overcome clinical challenges like acquired resistance.

Part 1: The Kinase Hinge - A Prime Target for 2-Aminopyridine Derivatives

A predominant reason for the success of the 2-aminopyridine scaffold in oncology is its exceptional ability to act as a "hinge-binder" in the ATP-binding pocket of various protein kinases. Kinases are crucial regulators of cell signaling, and their dysregulation is a common driver of cancer. The 2-amino group and the pyridine nitrogen atom are perfectly positioned to form two key hydrogen bonds with the backbone of the kinase hinge region, a flexible loop connecting the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor, providing a stable foundation for other parts of the molecule to confer potency and selectivity.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Hinge Region cluster_2 Downstream Signaling ATP ATP Hinge Backbone Carbonyls & Amine Hydrogens ATP->Hinge Binds to power kinase activity Proliferation Cell Proliferation Hinge->Proliferation Dysregulated signaling Survival Cell Survival Hinge->Survival Inhibitor 2-Aminopyridine Derivative Inhibitor->Hinge Forms key H-bonds, blocking ATP binding Inhibitor->Proliferation Inhibition Inhibitor->Survival Inhibition

Caption: General mechanism of 2-aminopyridine kinase inhibitors.

ALK and ROS1 Inhibition: A Paradigm of Targeted Therapy

Anaplastic Lymphoma Kinase (ALK) and Proto-oncogene tyrosine-protein kinase (ROS1) are receptor tyrosine kinases whose chromosomal rearrangements lead to fusion proteins that act as potent oncogenic drivers in non-small cell lung cancer (NSCLC) and other malignancies.[3]

The 2-aminopyridine derivative Crizotinib was a first-in-class, FDA-approved inhibitor for both ALK and ROS1. However, its clinical efficacy is often limited by the emergence of acquired resistance, frequently through point mutations in the kinase domain.[3][4] This has spurred the development of next-generation inhibitors designed to overcome these mutations.

Comparative Analysis of ALK/ROS1 Inhibitors

CompoundTarget(s)Key FeatureIC50 (nM)Activity Against MutantsReference
Crizotinib ALK, ROS1, METFirst-generation inhibitorALK: ~20-50Ineffective against G1202R, G2032R[1][3]
C01 ALK, ROS1Spiro derivative designCD74-ROS1G2032R cell: 42.3~30-fold more potent than Crizotinib against ROS1G2032R; Potent against ALKG1202R[1][3]
18d ALK, ROS1Pyridone moiety at C-5ALKWT: 19; ROS1: 2.3Active against ALKL1196M (45 nM) and ALKG1202R (22 nM)[4]

Causality in Design: The development of compounds like C01 and 18d demonstrates a rational design strategy. The emergence of "gatekeeper" mutations like ALKG1202R and ROS1G2032R sterically hinders the binding of Crizotinib.[3] Newer derivatives incorporate more compact or flexible moieties that can accommodate these structural changes in the ATP-binding pocket, thereby retaining inhibitory activity.[3][4]

Targeting Cell Cycle and Transcription: CDK Inhibition

Cyclin-dependent kinases (CDKs) are essential for cell cycle progression and transcription. Their aberrant activity is a hallmark of cancer. 2-aminopyridine derivatives have been developed as potent inhibitors of various CDKs.

  • CDK8: A transcriptional CDK implicated in colon cancer. A novel 2-aminopyridine derivative, compound 29 , was designed based on the structure of sorafenib and showed potent CDK8 inhibition (IC50 = 46 nM).[5][6] It effectively suppressed the WNT/β-catenin signaling pathway and showed efficacy in sorafenib-resistant cells.[5]

  • CDK9: A key regulator of transcription elongation. The 2-aminopyridine scaffold has been used to create dual inhibitors targeting both CDKs and Histone Deacetylases (HDACs).[7] This dual-inhibition strategy aims to produce synergistic antitumor effects and overcome drug resistance.[7] For example, compound 8e showed potent dual inhibition of CDK9 (IC50 = 88.4 nM) and HDAC1 (IC50 = 168.9 nM).[7]

Modulating Myeloproliferative Neoplasms: JAK2 Inhibition

The Janus kinase (JAK) family, particularly JAK2, is central to the JAK/STAT signaling pathway, which regulates cell growth and differentiation.[8][9] Dysregulation of this pathway is a key factor in myeloproliferative neoplasms. Several 2-aminopyridine derivatives have been designed as potent and selective JAK2 inhibitors.

Comparative Analysis of JAK2 Inhibitors

CompoundTargetIC50 (nM)SelectivityKey FindingReference
21b JAK29276-fold vs JAK1, 184-fold vs JAK3Effectively blocked downstream STAT signaling in HEL cells.
16m-(R) JAK20.49>20,000-fold vs JAK1/3Stereochemistry and pyrrolidine moiety are critical for high potency.[8]

Causality in Design: The high selectivity of compounds like 21b is achieved by exploiting subtle differences in the amino acid residues outside the highly conserved hinge region. Modifications to the 2-aminopyridine scaffold can introduce interactions with these unique residues, leading to preferential binding to JAK2 over other JAK family members.

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates (P) STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P dimerizes Nucleus Nucleus STAT_P->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor 2-Aminopyridine JAK2 Inhibitor (e.g., 21b) Inhibitor->JAK2 blocks ATP binding G start Start step1 1. Seed Cancer Cells in 96-well plate start->step1 step2 2. Incubate 24h (for cell attachment) step1->step2 step3 3. Add 2-Aminopyridine Derivatives (Serial Dilutions) step2->step3 step4 4. Incubate 48-72h (Drug exposure) step3->step4 step5 5. Add MTT Reagent step4->step5 step6 6. Incubate 4h (Formazan formation) step5->step6 step7 7. Solubilize Formazan (Add DMSO) step6->step7 step8 8. Read Absorbance (570 nm) step7->step8 end_node End: Calculate IC50 Value step8->end_node

Caption: Experimental workflow for the MTT cell viability assay.

Part 3: Emerging Targets and Future Directions

While kinase inhibition remains a major focus, the utility of the 2-aminopyridine scaffold extends to other areas of oncology.

  • PI3Kδ Inhibition: The PI3K pathway is crucial for cell proliferation and is often overactive in cancer. [10]The 2-aminopyridine derivative MR3278 was identified as a potent PI3Kδ inhibitor (IC50 = 30 nM) with strong anti-proliferative activity in acute myeloid leukemia (AML) cell lines. [10]* MAP4K4 Inhibition: Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is linked to cancer and inflammation. [11][12]Research has focused on designing 2-aminopyridine-based MAP4K4 inhibitors while engineering out liabilities like time-dependent inhibition of cytochrome P450 enzymes (CYP3A4), which is a critical step for developing safer drugs. [11][12]* General Cytotoxicity: Some novel 2-aminopyridine derivatives exhibit potent anticancer activity without a single, highly specific target. For instance, certain pyranopyridine derivatives showed more potent activity against liver, breast, and colorectal cancer cell lines than the standard chemotherapy drug doxorubicin. [13] The future of 2-aminopyridine research in oncology lies in the development of agents with higher selectivity, improved pharmacokinetic profiles, and the ability to overcome complex resistance mechanisms. The design of dual-target or multi-target inhibitors and compounds that modulate the tumor microenvironment represents exciting new frontiers for this remarkably versatile chemical scaffold.

References

  • Kotb, E. R., et al. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Research on Chemical Intermediates. [Link]

  • Liu, Y., et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. RSC Medicinal Chemistry. [Link]

  • Wang, T., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. [Link]

  • Li, M., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

  • Labdaji, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

  • Yousuf, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]

  • Abadi, A. H., et al. (2012). 2-Aminopyridine Derivatives as Potential σ(2) Receptor Antagonists. ChemMedChem. [Link]

  • Li, Q., et al. (2024). Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Zhang, G., et al. (2021). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Chinese Chemical Letters. [Link]

  • Ali, A., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. [Link]

  • Wang, T., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. [Link]

  • Singh, S., et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure & Dynamics. [Link]

  • Larrow, J. F., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry. [Link]

  • Hilton, S., et al. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & Medicinal Chemistry. [Link]

  • Vollmar, M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, G., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry. [Link]

  • Larrow, J. F., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry. [Link]

  • Ran, T., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(3-Methylpiperidin-1-yl)pyridin-3-amine proper disposal procedures

Topic: 2-(3-Methylpiperidin-1-yl)pyridin-3-amine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Senior Research Scientists, EHS Officers, and Lab Managers Executive Summary & Chem...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(3-Methylpiperidin-1-yl)pyridin-3-amine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Senior Research Scientists, EHS Officers, and Lab Managers

Executive Summary & Chemical Context

2-(3-Methylpiperidin-1-yl)pyridin-3-amine is a nitrogen-rich heterocyclic building block, commonly employed in the synthesis of kinase inhibitors and pharmaceutical intermediates. Its structure features a pyridine core flanked by a primary amine (position 3) and a cyclic tertiary amine (3-methylpiperidine at position 2).

Why This Matters: Standard organic waste protocols are often insufficient for this compound due to its poly-basic nature and potential for biological activity (neurotoxicity risks associated with aminopyridines). Improper disposal not only risks regulatory non-compliance (RCRA) but can lead to exothermic reactions in waste streams or the release of toxic nitrogen oxides (NOx) if incinerated without scrubbing.

This guide defines the Self-Validating Disposal Protocol (SVDP) for this specific compound, ensuring safety from the bench to the incinerator.

Chemical Profile & Hazard Assessment

Before disposal, you must understand the "Why" behind the protocols. This compound acts as a strong organic base and a potential aquatic toxin .

PropertyValue / CharacteristicDisposal Implication
Molecular Formula C₁₁H₁₇N₃High Nitrogen content generates NOx during combustion.
Basicity Poly-basic (Pyridine N, Primary Amine, Tertiary Piperidine N)CRITICAL: Violent exothermic reaction with strong acids.
Lipophilicity Moderate to High (LogP est. ~1.5–2.5)High potential for bioaccumulation; Zero-discharge to drains.
Toxicity Class Analog: Aminopyridines (Category 6.1 Toxic)Treat as Acutely Toxic ; potential potassium channel blocker.
Physical State Solid (typically off-white powder)Dust inhalation hazard during transfer.

Pre-Disposal Stabilization & Segregation

The Golden Rule: Never dispose of this compound in the "General Acidic Waste" stream.

Segregation Logic
  • Incompatible: Strong Acids (Sulfuric, Nitric, Hydrochloric), Acyl Chlorides, Acid Anhydrides, Strong Oxidizers (Peroxides).

  • Compatible: Non-halogenated organic solvents (Methanol, Ethanol, DMSO), basic organic waste streams.

Expert Insight: The 3-amino group is susceptible to diazotization if mixed with nitrous acid (generated from nitrites/acids), potentially forming unstable diazonium salts. Strictly segregate from any nitrosating agents.

The Disposal Workflow (Step-by-Step)

Scenario A: Solid Waste (Pure Compound or Spilled Powder)
  • Containment: Place the solid material into a clear polyethylene bag.

  • Double-Bagging: Place the first bag into a second, durable bag (minimum 4 mil thickness) to prevent rupture.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "2-(3-Methylpiperidin-1-yl)pyridin-3-amine (95%+)"

    • Hazard Checkboxes: Toxic, Irritant.[1][2]

  • Container: Deposit into the "Solid Hazardous Waste - Toxic/Organic" drum.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • pH Check: Ensure the solution pH is > 7. If acidic, neutralize slowly with Sodium Bicarbonate before adding to the waste container to prevent heat generation in the drum.

  • Solvent Selection:

    • Preferred: Dissolve in non-halogenated solvents (Ethanol/Methanol) if cleaning glassware.

    • Avoid: Mixing with Chloroform/DCM unless necessary (increases disposal cost and toxicity profile).

  • Transfer: Pour into a High-Density Polyethylene (HDPE) waste carboy. Avoid glass carboys for amine-rich waste to prevent breakage risks if polymerization/clogging occurs (unlikely but possible with cross-linkers).

  • Venting: Ensure the cap is vented (e.g., Eco-Funnel) to prevent pressure buildup from volatile solvents.

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for disposing of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine, ensuring no cross-contamination.

DisposalProtocol Start Waste Generation: 2-(3-Methylpiperidin-1-yl)pyridin-3-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Bagging Double Bag (Polyethylene) Seal Tightly Solid->Bagging pHCheck Check pH Compatibility (Is it Acidic?) Liquid->pHCheck StreamA Stream A: Solid Toxic Waste (Incineration) Bagging->StreamA Label: Toxic Solid Neutralize Neutralize with NaHCO3 until pH > 7 pHCheck->Neutralize Yes (Acidic) SolventCheck Halogenated Solvent Present? pHCheck->SolventCheck No (Basic/Neutral) Neutralize->SolventCheck StreamB Stream B: Non-Halogenated Organic (High BTU Fuel Blending) SolventCheck->StreamB No (MeOH/DMSO) StreamC Stream C: Halogenated Organic (High Temp Incineration) SolventCheck->StreamC Yes (DCM/Chloroform)

Figure 1: Decision tree for segregating 2-(3-Methylpiperidin-1-yl)pyridin-3-amine waste streams to prevent chemical incompatibility.

Regulatory Compliance (RCRA & EPA)

While this specific molecule may not have a unique "P" or "U" list code (unless specified by your local SDS), it defaults to the following regulatory categories based on its functional groups:

  • Characteristic Waste: If the waste solution is flammable (flash point < 60°C due to solvents), it is D001 .[3]

  • Toxicity: Due to the aminopyridine core, it should be managed as Toxic (even if not passing the TCLP threshold, the Precautionary Principle applies).

  • Destruction Method: The ultimate disposal method must be Incineration in a facility equipped with a secondary combustion chamber and scrubbers.

    • Reasoning: The combustion of the pyridine and piperidine rings releases Nitrogen Oxides (NOx). Standard fuel blending is acceptable only if the facility can handle high-nitrogen content.

Emergency Spill Procedures

  • PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and a NIOSH-approved N95 or P100 respirator (if powder is fine/dusty).

  • Small Spill (< 5g):

    • Cover with a spill pad or paper towels dampened with water (to prevent dust).

    • Wipe up and place in a hazardous waste bag.

    • Clean surface with a mild detergent (soap and water); do not use bleach (potential chloramine formation with amines).

  • Large Spill: Evacuate the area. Contact EHS immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]

  • PubChem. (n.d.). Compound Summary: Aminopyridines (Toxicity and Safety). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aminopyridines. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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